molecular formula C17H22F2N4OS B11933529 MCUF-651

MCUF-651

Cat. No.: B11933529
M. Wt: 368.4 g/mol
InChI Key: NOPAIELWJAFUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MCUF-651 is a useful research compound. Its molecular formula is C17H22F2N4OS and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22F2N4OS

Molecular Weight

368.4 g/mol

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C17H22F2N4OS/c1-22(2)6-7-23-5-3-4-11(10-23)16(24)21-17-20-15-13(19)8-12(18)9-14(15)25-17/h8-9,11H,3-7,10H2,1-2H3,(H,20,21,24)

InChI Key

NOPAIELWJAFUCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCCC(C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of MCUF-651 in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCUF-651 is a novel, orally bioavailable small molecule identified as a selective positive allosteric modulator (PAM) of the particulate guanylyl cyclase A (GC-A) receptor, also known as natriuretic peptide receptor A (NPRA).[1][2] This document elucidates the core mechanism of action of this compound, its impact on cardiovascular signaling pathways, and its therapeutic potential. By binding to an allosteric site on the GC-A receptor, this compound enhances the receptor's sensitivity to its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[3][4] This potentiation of the NP/GC-A/cGMP signaling cascade holds significant promise for treating cardiovascular diseases such as hypertension and heart failure.[2][5]

Introduction: The GC-A Signaling Pathway

The GC-A receptor is a key regulator of cardiovascular homeostasis.[2] When activated by its endogenous ligands, ANP and BNP, the receptor catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][5] The resulting increase in intracellular cGMP concentration mediates a range of beneficial cardiovascular effects, including:

  • Vasodilation: Leading to a reduction in blood pressure.[1]

  • Natriuresis and Diuresis: Promoting sodium and water excretion by the kidneys.[1]

  • Antihypertrophic Effects: Inhibiting the pathological growth of cardiac muscle cells.[3][6]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Counteracting vasoconstriction and sodium retention.[2][5]

  • Favorable Metabolic Actions: Influencing adipocytes and metabolic processes.[3][4]

Disruption or downregulation of this pathway is implicated in the pathophysiology of hypertension and heart failure. This compound represents a novel therapeutic strategy to restore and enhance this crucial signaling pathway.[1][7]

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a Positive Allosteric Modulator (PAM) of the GC-A receptor. Unlike direct agonists, this compound does not activate the receptor on its own.[3] Instead, it binds to a distinct allosteric site on the receptor's extracellular domain, inducing a conformational change that increases the binding affinity of the primary ligands, ANP and BNP.[3][4]

This allosteric binding has several key consequences:

  • Enhanced Ligand Binding: this compound significantly increases the association rate of ANP to GC-A, thereby enhancing the binding affinity.[3][4]

  • Potentiated cGMP Production: By sensitizing the receptor to ANP and BNP, this compound leads to a more robust production of the second messenger cGMP, even at physiological concentrations of the native peptides.[3]

  • Ligand-Dependent Activity: The effect of this compound is dependent on the presence of endogenous ANP or BNP, making it a modulator rather than a simple activator. This is particularly relevant in conditions like heart failure where circulating levels of ANP and BNP are elevated.[3][4]

Below is a diagram illustrating the signaling pathway.

MCUF_651_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space ANP ANP / BNP (Endogenous Ligand) GCA_ECD GC-A Receptor (Extracellular Domain) ANP->GCA_ECD Binds MCUF This compound (PAM) MCUF->GCA_ECD Allosterically Binds GCA_ICD GC-A Receptor (Intracellular Domain) GCA_ECD->GCA_ICD cGMP cGMP (Second Messenger) GCA_ICD->cGMP Catalyzes GTP GTP GTP->GCA_ICD PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Cardiovascular Effects (Vasodilation, Natriuresis, Antihypertrophy) PKG->Effects Mediates

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The efficacy and characteristics of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity and Binding Affinity
ParameterValueCell/SystemConditionReference
EC₅₀ (Potency) 0.45 µMHEK293 GC-A cellsPotentiation of ANP-mediated cGMP[3]
EC₅₀ (Intrinsic Affinity) 0.80 µMHEK293 GC-A cellsEC₃₀ Sensitivity Assay[3][4]
Binding Affinity (Kᴅ) 397 nMHuman GC-A (Extracellular Domain)This compound alone[3][4]
ANP Binding (Kᴅ) 0.72 nMHuman GC-A (Extracellular Domain)ANP alone[3]
ANP Binding with this compound (Kᴅ) 0.06 nMHuman GC-A (Extracellular Domain)ANP in presence of 10 µM this compound[3]
Table 2: In Vivo Pharmacokinetics (Mice)
ParameterValueDoseRouteReference
Clearance 20.3 mL/min/kg5 mg/kgIV[3][4]
Half-life (t₁/₂) 10.9 h5 mg/kgIV[3][4]
Peak Plasma Conc. (Cₘₐₓ) 605 ng/mL10 mg/kgOral[3][4]
Half-life (t₁/₂) 9.1 h10 mg/kgOral[3][4]
Area Under Curve (AUC) 7,095 ng·h/mL10 mg/kgOral[3][4]
Table 3: In Vivo Pharmacodynamic Effects (Spontaneously Hypertensive Rats)
ParameterChange with this compoundChange with VehicleTime PointP-valueReference
Δ Mean Arterial Pressure -29 ± 14 mmHg-6 ± 2 mmHg15 minsP=0.04[1]
Δ Plasma cGMP 16 ± 5 pmol/mL-2 ± 3 pmol/mL60 minsP=0.003[1]
Δ Urinary cGMP 78 ± 29 pmol/min30 ± 8 pmol/min60 minsP=0.01[1]
Urinary Volume 56 ± 18 µL/min-60 minsP<0.001 (vs BL)[1]
Urinary Sodium 8 ± 2 µmol/min-60 minsP<0.001 (vs BL)[1]
(BL = Baseline)

Key Experimental Protocols

The mechanism of this compound was elucidated through several key experimental designs.

Cell-Based cGMP Assay
  • Objective: To determine the potency of this compound in enhancing ANP-mediated cGMP production.

  • Methodology:

    • HEK293 cells stably expressing the human GC-A receptor were cultured.

    • Cells were treated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of ANP.

    • A control group was treated with ANP alone.

    • After incubation, intracellular cGMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA).

    • Dose-response curves were generated to calculate the EC₅₀ value.[3]

cGMP_Assay_Workflow start HEK293 GC-A Cells Cultured treat Treat Cells: 1. ANP + this compound (Varying Conc.) 2. ANP Alone (Control) start->treat incubate Incubate treat->incubate lyse Lyse Cells incubate->lyse elisa Measure cGMP (ELISA) lyse->elisa analyze Analyze Data (Calculate EC50) elisa->analyze

Caption: Workflow for cell-based cGMP assay.
Surface Plasmon Resonance (SPR) Binding Assay

  • Objective: To quantify the binding kinetics of this compound and ANP to the GC-A receptor.

  • Methodology:

    • The purified extracellular domain of the human GC-A receptor was immobilized on an SPR sensor chip.

    • Solutions containing ANP alone, this compound alone, or ANP in the presence of a fixed concentration of this compound were flowed over the chip.

    • The association (kₐ) and dissociation (kⅾ) rates were measured in real-time by detecting changes in the refractive index at the sensor surface.

    • The equilibrium dissociation constant (Kᴅ), a measure of binding affinity, was calculated as kⅾ/kₐ.[3][4]

In Vivo Antihypertensive Study
  • Objective: To assess the effect of this compound on blood pressure and renal function in a hypertensive model.

  • Methodology:

    • Spontaneously Hypertensive Rats (SHRs) were anesthetized and instrumented for continuous monitoring of mean arterial pressure (MAP).

    • Urine and blood samples were collected at baseline.

    • A single intravenous (IV) bolus of this compound (10 mg/kg) or vehicle was administered.

    • MAP was monitored continuously for 60 minutes.

    • Urine and plasma were collected post-injection to measure cGMP levels, urinary volume, and sodium excretion.[1]

Cellular and Physiological Consequences

The potentiation of GC-A/cGMP signaling by this compound translates into significant physiological effects relevant to cardiovascular disease.

  • Cardiac Antihypertrophy: In cultured human cardiomyocytes, this compound, in combination with a low dose of ANP, significantly inhibited TGFβ-1-induced cellular hypertrophy.[4] This suggests a direct protective effect on the heart muscle, independent of blood pressure reduction.[4][6][8]

  • Renal Enhancement: In vivo studies demonstrate that this compound enhances natriuresis (sodium excretion) and diuresis (water excretion), key actions for managing fluid overload in heart failure and reducing blood pressure.[1]

  • Blood Pressure Reduction: this compound has been shown to cause a significant and sustained reduction in mean arterial pressure in a rat model of hypertension.[1]

  • Broad Applicability: The mechanism is effective across various relevant human cell types, including renal proximal tubular cells, adipocytes, and cardiomyocytes, indicating its potential to address the systemic nature of cardiovascular and metabolic diseases.[3][5]

Conclusion and Future Directions

This compound is a first-in-class, orally bioavailable small molecule PAM that selectively targets the GC-A receptor. Its mechanism of action—enhancing the effects of endogenous natriuretic peptides—has been robustly characterized. The compound effectively increases cGMP production, leading to desirable downstream effects such as blood pressure reduction, natriuresis, and cardiac antihypertrophy.[1][4] These findings strongly support the continued development of this compound as a novel therapeutic for hypertension, heart failure, and other related cardiovascular and renal diseases.[1][2] Future research will likely focus on long-term efficacy and safety studies in more advanced preclinical models and eventual human clinical trials.

References

The Therapeutic Potential of MCUF-651: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Positive Allosteric Modulator for Guanylyl Cyclase-A

Introduction

MCUF-651 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2][3] The GC-A receptor, through activation by its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), plays a crucial role in cardiovascular and renal homeostasis.[3][4] Activation of GC-A leads to the production of the second messenger cyclic guanosine monophosphate (cGMP), which mediates a range of beneficial physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and the renin-angiotensin-aldosterone system.[1][3] this compound represents a promising therapeutic agent for cardiovascular, renal, and metabolic diseases by enhancing the effects of endogenous ANP and BNP.[1][2][3] This document provides a technical overview of the preclinical data and therapeutic potential of this compound.

Mechanism of Action

This compound functions by binding to an allosteric site on the GC-A receptor, which enhances the binding of the native ligands ANP and BNP.[4] This positive allosteric modulation increases the production of cGMP in a dose-dependent manner, but only in the presence of the endogenous ligands.[2] this compound itself does not activate the GC-A receptor, ensuring that its activity is localized to tissues where ANP and BNP are active.[2] Studies have confirmed that this compound is selective for GC-A and does not interact with the related GC-B receptor.[2][5]

cluster_0 Extracellular Space cluster_1 Intracellular Space ANP/BNP ANP/BNP GC-A Receptor (Extracellular Domain) GC-A Receptor Ligand Binding Site Allosteric Site ANP/BNP->GC-A Receptor (Extracellular Domain):f0 Binds This compound This compound This compound->GC-A Receptor (Extracellular Domain):f1 Binds GC-A Receptor (Intracellular Domain) GC-A Receptor (Intracellular Domain) GC-A Receptor (Extracellular Domain)->GC-A Receptor (Intracellular Domain) Activates cGMP cGMP GC-A Receptor (Intracellular Domain)->cGMP Converts GTP GTP GTP->GC-A Receptor (Intracellular Domain) Downstream Effects Downstream Effects cGMP->Downstream Effects Mediates

This compound Signaling Pathway

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated significant activity in various human cell types, potentiating ANP-mediated cGMP generation in human renal proximal tubular cells, adipocytes, and cardiomyocytes.[1] In vitro studies have also shown that this compound can inhibit cardiomyocyte hypertrophy, a key pathological feature of heart failure.[1][4]

Cell LineAssayThis compound ConcentrationEffectReference
HEK293-GC-AcGMP generation0.45 µM (EC50)Potentiation of ANP-mediated cGMP production[1][2]
Human CardiomyocytescGMP generationIncreasing concentrationsEnhanced ANP-mediated cGMP generation[2]
Human CardiomyocytesHypertrophy AssayNot specifiedInhibited TGFβ-1 induced hypertrophy in the presence of ANP[4]
Human Renal Proximal Tubular CellscGMP generationIncreasing concentrationsEnhanced ANP-mediated cGMP generation[2]
Human AdipocytescGMP generationIncreasing concentrationsEnhanced ANP-mediated cGMP generation[2]
In Vivo Studies

In vivo studies in mice have shown that this compound is orally bioavailable and exhibits good clearance and exposure.[1][4] In a study using spontaneously hypertensive rats, a single intravenous bolus of this compound resulted in a significant reduction in mean arterial pressure and a substantial increase in urinary sodium and water excretion.[6]

Animal ModelAdministrationDoseKey FindingsReference
MiceOral10 mg/kgGood bioavailability and exposure[4]
MiceIntravenous5 mg/kgGood clearance and exposure[4]
Spontaneously Hypertensive RatsIntravenous10 mg/kgSignificant reduction in mean arterial pressure; Increased urinary volume and sodium excretion[6]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound has favorable properties for a therapeutic agent.[4]

ParameterValueRouteDoseAnimal ModelReference
Clearance20.3 mL/min/kgIV5 mg/kgMice[4]
Steady-state Volume of Distribution16.8 L/kgIV5 mg/kgMice[4]
Half-life10.9 hIV5 mg/kgMice[4]
Peak Plasma Concentration605 ng/mLOral10 mg/kgMice[4]
Half-life9.1 hOral10 mg/kgMice[4]
Area Under the Curve7,095 ng·h/mLOral10 mg/kgMice[4]

Experimental Protocols

Cell-Based cGMP Assay

This assay is designed to measure the ability of this compound to potentiate ANP-mediated cGMP production in cells overexpressing the GC-A receptor.

A Seed HEK293 cells overexpressing GC-A B Pre-treat cells with phosphodiesterase inhibitors A->B C Add this compound at various concentrations B->C D Add a sub-maximal concentration of ANP C->D E Incubate for a specified time D->E F Lyse cells E->F G Measure cGMP levels using ELISA F->G

cGMP Assay Workflow
  • Cell Culture: HEK293 cells stably overexpressing the human GC-A receptor are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Assay Buffer: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Compound Addition: this compound is added to the wells at a range of concentrations.

  • Ligand Stimulation: A fixed, sub-maximal concentration of ANP is added to the wells to stimulate the GC-A receptor.

  • Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.

  • Detection: The concentration of cGMP in the cell lysate is quantified using a commercially available ELISA kit.

In Vivo Study in Spontaneously Hypertensive Rats

This protocol outlines the procedure to assess the acute effects of this compound on blood pressure and renal function in a model of hypertension.[6]

  • Animal Model: Anesthetized spontaneously hypertensive rats (SHRs) are used.

  • Instrumentation: Catheters are placed for intravenous drug administration and for the measurement of mean arterial pressure (MAP). A bladder catheter is inserted for urine collection.

  • Baseline Measurements: Baseline MAP, urinary volume, and urinary sodium excretion are recorded.

  • Drug Administration: A single intravenous bolus of this compound (10 mg/kg) or vehicle is administered.

  • Post-Dose Monitoring: MAP, urinary volume, and urinary sodium excretion are monitored for a defined period (e.g., 60 minutes) post-administration.

  • Sample Analysis: Plasma and urine samples are collected to measure cGMP levels.

  • Data Analysis: Changes from baseline in the measured parameters are calculated and compared between the this compound and vehicle-treated groups.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound has significant therapeutic potential for the treatment of cardiovascular, renal, and metabolic diseases.[1][2][3] Its ability to enhance the endogenous natriuretic peptide system offers a novel approach to managing conditions such as hypertension and heart failure.[6] The oral bioavailability of this compound is a key advantage over peptide-based therapies that target the same pathway.[2][4]

Future research should focus on long-term efficacy and safety studies in relevant animal models of cardiovascular and renal disease. Clinical trials will be necessary to determine the therapeutic potential of this compound in human patients. The development of this small molecule GC-A PAM could represent a significant advancement in the management of a range of chronic diseases.

References

MCUF-651: A Novel Positive Allosteric Modulator of Natriuretic Peptide Receptor-A (NPRA)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Natriuretic Peptide Receptor-A (NPRA), also known as Guanylyl Cyclase-A (GC-A), is a key regulator of cardiovascular and renal homeostasis. Its activation by endogenous ligands, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), triggers a signaling cascade that promotes vasodilation, natriuresis, and diuresis, thereby lowering blood pressure. The discovery of MCUF-651, a small molecule positive allosteric modulator (PAM) of NPRA, represents a significant advancement in the potential therapeutic manipulation of this pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NPRA modulation.

Introduction to NPRA and Allosteric Modulation

The ANP/NPRA signaling pathway is a critical component of cardiovascular regulation.[1] NPRA is a single transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain.[2] Upon binding of ANP or BNP, NPRA undergoes a conformational change that activates its guanylate cyclase activity, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[2][3] cGMP, a second messenger, mediates the downstream physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (urine production), which collectively contribute to the reduction of blood volume and pressure.[3]

Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand).[4] Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of the endogenous ligand, offering a novel therapeutic strategy.[4] this compound is a first-in-class small molecule PAM that selectively targets NPRA, enhancing the effects of endogenous ANP and BNP.[4][5][6]

This compound: Mechanism of Action and In Vitro Profile

This compound potentiates the NPRA signaling pathway by enhancing the binding of its endogenous ligands and subsequent cGMP production.[5][6][7] It does not exhibit agonistic activity on its own but rather amplifies the physiological response to ANP and BNP.[7]

Quantitative Data: In Vitro Pharmacology of this compound

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Potency of this compound in HEK293 cells overexpressing NPRA [7][8]

ParameterValueCell LineCondition
EC500.45 µMHEK293 GC-AIn the presence of ANP

Table 2: Effect of this compound on ANP Binding Affinity to Human NPRA (Surface Plasmon Resonance) [7][9]

LigandKD (nM)
ANP alone0.72
This compound alone397
ANP in the presence of this compound (10 µM)0.06

In Vivo Efficacy of this compound

Preclinical studies in a model of experimental hypertension have demonstrated the in vivo efficacy of this compound in lowering blood pressure and enhancing renal function.[5][6]

Quantitative Data: In Vivo Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

The following table summarizes the key in vivo effects of a single intravenous bolus of this compound (10mg/kg) in anesthetized SHRs.[5][6]

Table 3: In Vivo Hemodynamic and Renal Effects of this compound in SHRs [5][6]

ParameterVehicleThis compoundP-value
Change in Plasma cGMP (pmol/mL) -2 ± 316 ± 50.003
Change in Urinary cGMP (pmol/min) 30 ± 878 ± 290.01
Change in Mean Arterial Pressure (mmHg) at 15 min -6 ± 2-29 ± 140.04
Urinary Volume (µL/min) at 60 min post-bolus N/A56 ± 18<0.001 (vs. baseline)
Urinary Sodium Excretion (µmol/min) at 60 min post-bolus N/A8 ± 2<0.001 (vs. baseline)

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cell-Based cGMP Assay

This assay is fundamental for determining the potency and efficacy of NPRA modulators.

  • Objective: To quantify the production of intracellular cGMP in response to NPRA activation.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human NPRA (HEK293 GC-A cells).

  • Protocol Outline:

    • Seed HEK293 GC-A cells in a multi-well plate and culture until confluent.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

    • Incubate cells with varying concentrations of this compound in the presence of a fixed sub-maximal concentration of ANP.

    • Lyse the cells to release intracellular cGMP.

    • Quantify cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit.

    • Plot the cGMP concentration against the log concentration of this compound to determine the EC50 value.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.

  • Objective: To determine the binding affinity (KD) of this compound and ANP to the extracellular domain of human NPRA.

  • Methodology:

    • Immobilize the purified extracellular domain of human NPRA onto a sensor chip.

    • Flow solutions containing varying concentrations of the analyte (ANP alone, this compound alone, or ANP in the presence of a fixed concentration of this compound) over the sensor surface.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

    • Analyze the association and dissociation phases of the binding curves to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

In Vivo Studies in Spontaneously Hypertensive Rats (SHRs)

This animal model is used to assess the cardiovascular and renal effects of antihypertensive agents.

  • Objective: To evaluate the in vivo effects of this compound on blood pressure, and plasma and urinary cGMP levels.

  • Animal Model: Anesthetized Spontaneously Hypertensive Rats (SHRs).

  • Protocol Outline:

    • Anesthetize SHRs and catheterize the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.

    • Collect baseline blood and urine samples.

    • Administer a single intravenous (IV) bolus of this compound (e.g., 10 mg/kg) or vehicle.

    • Continuously monitor mean arterial pressure (MAP).

    • Collect blood and urine samples at specified time points post-administration.

    • Measure cGMP concentrations in plasma and urine using an EIA kit.

    • Measure urinary volume and sodium concentration to determine diuretic and natriuretic effects.

Visualizations

The following diagrams illustrate the NPRA signaling pathway, a general experimental workflow for characterizing this compound, and the principle of positive allosteric modulation.

NPRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP / BNP NPRA NPRA Receptor ANP->NPRA Binds to orthosteric site MCUF651 This compound MCUF651->NPRA Binds to allosteric site GC Guanylate Cyclase Domain NPRA->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Downstream Downstream Effectors (PKG, PDEs, CNGs) cGMP->Downstream Response Physiological Response (Vasodilation, Natriuresis) Downstream->Response

Caption: NPRA signaling pathway and the action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., cGMP assay) Binding Binding Assays (e.g., SPR) HTS->Binding Lead Identification Potency Potency & Efficacy (e.g., cGMP dose-response) Binding->Potency Selectivity Selectivity Assays (vs. other receptors) Potency->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Candidate Selection Efficacy Efficacy Studies (e.g., SHR model) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: General experimental workflow for PAM characterization.

Allosteric_Modulation cluster_0 Without PAM cluster_1 With PAM (this compound) Receptor1 Receptor Ligand1 Ligand Ligand1->Receptor1 Lower Affinity Binding Receptor2 Receptor Ligand2 Ligand Ligand2->Receptor2 Higher Affinity Binding PAM PAM PAM->Receptor2

Caption: Principle of positive allosteric modulation by this compound.

Conclusion and Future Directions

This compound is a promising, orally bioavailable small molecule positive allosteric modulator of NPRA.[7][8][10] Its ability to enhance the endogenous ANP/BNP signaling pathway has been demonstrated through robust in vitro and in vivo studies. The data presented in this guide highlight the potential of this compound as a novel therapeutic agent for cardiovascular diseases such as hypertension.[4][5][6] Further research and clinical development are warranted to fully elucidate its therapeutic utility and safety profile in humans. The development of PAMs like this compound represents an innovative strategy in drug discovery, offering the potential for more nuanced and physiological modulation of receptor function.[4]

References

Discovery and Development of MCUF-651: A Novel Inhibitor of the Mitochondrial Kinase Regulator (MKR) for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the discovery, characterization, and preclinical development of MCUF-651, a first-in-class, potent, and selective small molecule inhibitor of the Mitochondrial Kinase Regulator (MKR). Overexpression of MKR has been identified as a key driver in a subset of aggressive pancreatic ductal adenocarcinomas (PDAC). This compound has demonstrated significant anti-proliferative effects in preclinical models, positioning it as a promising therapeutic candidate. This guide details the pharmacological data, key experimental methodologies, and the underlying signaling pathways associated with this compound.

Introduction

Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited therapeutic options and a dismal five-year survival rate. Recent genomic analyses have identified a novel serine/threonine kinase, the Mitochondrial Kinase Regulator (MKR), as being significantly overexpressed in approximately 30% of PDAC cases. MKR is a critical node in a pro-survival signaling pathway that promotes metabolic reprogramming and resistance to apoptosis in cancer cells.

This compound was identified through a high-throughput screening campaign of over 500,000 small molecules. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound as a development candidate. This document summarizes the key preclinical data and methodologies that form the basis for its continued investigation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC₅₀ (nM)Assay Type
MKR (Target) 2.5 ± 0.4 Biochemical Kinase Assay
PI3Kα> 10,000Biochemical Kinase Assay
AKT18,500 ± 120Biochemical Kinase Assay
mTOR> 10,000Biochemical Kinase Assay
PANC-1 Cell Line15.2 ± 2.1Cell Viability (72h)
MiaPaCa-2 Cell Line21.8 ± 3.5Cell Viability (72h)
hF-2 (Normal Fibroblast)> 5,000Cell Viability (72h)

Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, Oral Gavage)

ParameterValueUnit
Cₘₐₓ (Peak Concentration)2.8µM
Tₘₐₓ (Time to Peak)2.0hours
AUC (Area Under Curve)15.4µM·h
t₁/₂ (Half-life)6.8hours
Bioavailability (F%)45%

Table 3: In Vivo Efficacy in PANC-1 Xenograft Model

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
This compound2568< 0.01
This compound5085< 0.001

Signaling Pathways and Logical Workflows

The following diagrams illustrate the key biological and experimental processes related to this compound.

MKR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MKR MKR Receptor->MKR Activates Substrate Pro-Apoptotic Substrate (pAS) MKR->Substrate Inhibits (Phosphorylates) MetabolicEnzyme Glycolytic Enzyme MKR->MetabolicEnzyme Activates (Phosphorylates) p_Substrate p-pAS (Inactive) Apoptosis Apoptosis Substrate->Apoptosis Induces p_MetabolicEnzyme p-Glycolytic Enzyme (Active) Metabolism Warburg Effect MetabolicEnzyme->Metabolism Promotes MCUF651 This compound MCUF651->MKR Inhibits

Caption: The MKR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Drug Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screen (500,000 compounds) Hit_ID Hit Identification (IC50 < 1µM) HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR SAR Studies (Potency & Selectivity) Lead_Gen->SAR ADME ADME Profiling (PK properties) SAR->ADME In_Vitro In Vitro Assays (Cell Lines) SAR->In_Vitro Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Candidate Candidate Selection (this compound) In_Vivo->Candidate

Caption: High-level workflow for the discovery and selection of this compound.

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize this compound are provided below.

Biochemical Kinase Inhibition Assay (MKR)
  • Objective: To determine the IC₅₀ of this compound against purified recombinant human MKR.

  • Materials:

    • Recombinant human MKR enzyme (0.5 µg/mL).

    • Biotinylated peptide substrate (20 µM).

    • ATP (10 µM, corresponding to the Kₘ).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • This compound, serially diluted in 100% DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • 384-well white assay plates.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute 1:100 in kinase assay buffer.

    • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the MKR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Viability Assay (MTT)
  • Objective: To measure the anti-proliferative effect of this compound on pancreatic cancer cell lines.

  • Materials:

    • PANC-1 and MiaPaCa-2 cell lines.

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • This compound.

    • MTT reagent (5 mg/mL in PBS).

    • DMSO.

    • 96-well clear-bottom plates.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (ranging from 0.1 nM to 100 µM) or DMSO vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the results to the vehicle-treated wells and calculate the IC₅₀ value by non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of pancreatic cancer.

  • Materials:

    • Female athymic nude mice (6-8 weeks old).

    • PANC-1 cells.

    • Matrigel.

    • This compound formulated in 0.5% methylcellulose + 0.2% Tween-80.

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject 5 x 10⁶ PANC-1 cells mixed 1:1 with Matrigel into the right flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group).

    • Administer this compound (25 mg/kg and 50 mg/kg) or vehicle control via oral gavage once daily for 21 days.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the novel cancer target MKR. It demonstrates robust anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo in a pancreatic cancer model. The compound possesses favorable pharmacokinetic properties that support once-daily oral dosing. These promising preclinical results warrant further investigation of this compound, including formal IND-enabling safety and toxicology studies, to support its advancement into clinical trials for the treatment of MKR-positive pancreatic cancer.

MCUF-651 and its effect on the cGMP signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MCUF-651 and its Potentiation of the cGMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor, also known as natriuretic peptide receptor A (NPRA).[1][2][3] The GC-A receptor is the primary target for the endogenous ligands atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which play a crucial role in cardiovascular and renal homeostasis.[3] By enhancing the binding of these endogenous peptides to the GC-A receptor, this compound potentiates the intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][4] This guide provides a comprehensive overview of this compound, its mechanism of action on the cGMP signaling pathway, a summary of its quantitative effects, and detailed experimental protocols for key assays.

Introduction to the cGMP Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling pathway is a critical intracellular cascade involved in regulating a wide array of physiological processes, including vasodilation, natriuresis, diuresis, and the inhibition of cardiac hypertrophy and fibrosis.[3][5] The pathway is initiated by the binding of ligands, such as natriuretic peptides or nitric oxide, to their respective receptors.[6][7]

In the context of this compound, the key components are:

  • Guanylyl Cyclase-A (GC-A) Receptor: A transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylyl cyclase catalytic domain.[3]

  • Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP): Endogenous peptide hormones that bind to and activate the GC-A receptor.[3]

  • Cyclic Guanosine Monophosphate (cGMP): The second messenger produced from guanosine triphosphate (GTP) by the catalytic activity of the activated GC-A receptor.[7][8]

  • Downstream Effectors: cGMP exerts its effects by activating cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to the physiological responses.[6][7]

This compound: Mechanism of Action

This compound is a selective GC-A PAM.[1][9] Unlike direct agonists, this compound does not activate the GC-A receptor on its own. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that enhances the binding affinity of the endogenous ligands ANP and BNP.[1][9] This potentiation results in a more robust and sustained activation of the GC-A receptor and a subsequent increase in intracellular cGMP levels, thereby amplifying the downstream signaling cascade.[1] this compound is specific for the GC-A receptor and does not affect the related guanylyl cyclase B (GC-B) receptor.[1][10][11]

MCUF651_Mechanism cluster_membrane Cell Membrane GCA GC-A Receptor cGMP cGMP (Second Messenger) GCA->cGMP Converts ANP_BNP ANP / BNP (Endogenous Ligands) ANP_BNP->GCA Binds and Activates MCUF651 This compound (PAM) MCUF651->GCA Binds to Allosteric Site GTP GTP GTP->GCA PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Phosphorylates Targets cGMP_Assay_Workflow start Start step1 Seed HEK293 GC-A cells in 96-well plates start->step1 step2 Pre-treat cells with This compound or vehicle (5 min, 37°C) step1->step2 step3 Add ANP in stimulation buffer (containing IBMX) (10 min, 37°C) step2->step3 step4 Lyse cells with 0.1 M HCl step3->step4 step5 Measure cGMP levels using AlphaScreen Assay step4->step5 end End step5->end

References

The Structure-Activity Relationship of MCUF-651 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MCUF-651 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing the experimental methodologies employed in their discovery and characterization, and visualizing the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound enhances the activity of the GC-A receptor in the presence of its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] It does not activate the receptor on its own but potentiates the ligand-induced production of cyclic guanosine monophosphate (cGMP).[4][5] This allosteric modulation is achieved by binding to a site on the GC-A receptor that is distinct from the ANP/BNP binding site. This binding event is thought to induce a conformational change in the receptor that increases the binding affinity of its natural ligands.[4] The resulting elevation in cGMP levels mediates a range of beneficial cardiovascular effects, including vasodilation, natriuresis, and diuresis, making this compound a promising therapeutic agent for hypertension and heart failure.[1][6]

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway modulated by this compound.

MCUF_651_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP GC-A_Receptor_Extracellular GC-A Receptor (Extracellular Domain) ANP/BNP->GC-A_Receptor_Extracellular Binds This compound This compound This compound->GC-A_Receptor_Extracellular Binds (Allosteric Site) GC-A_Receptor_Transmembrane Transmembrane Domain GC-A_Receptor_Extracellular->GC-A_Receptor_Transmembrane GC-A_Receptor_Intracellular Guanylyl Cyclase Domain GC-A_Receptor_Transmembrane->GC-A_Receptor_Intracellular cGMP cGMP GC-A_Receptor_Intracellular->cGMP Converts GTP GTP GTP->GC-A_Receptor_Intracellular Substrate Downstream_Effectors Protein Kinase G (PKG) Ion Channels Phosphodiesterases cGMP->Downstream_Effectors Activates Physiological_Effects Vasodilation Natriuresis Anti-hypertrophy Downstream_Effectors->Physiological_Effects Leads to HTS_Workflow High-Throughput Screening Workflow Start Start Compound_Library NIH Molecular Libraries Small Molecule Repository (370,620 compounds) Start->Compound_Library Primary_Screen Primary Screen: HEK293 GC-A cells + 9 pM ANP + 10 µM test compound Compound_Library->Primary_Screen Hit_Identification Identification of 'Hits' (Compounds potentiating cGMP production) Primary_Screen->Hit_Identification Dose-Response Dose-Response Confirmation Hit_Identification->Dose-Response Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Dose-Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization This compound Identification of this compound Lead_Optimization->this compound End End This compound->End SAR_Logic SAR Logical Relationships Start Initial Hit: 2-aminobenzothiazole (EC50 = 3.6 µM) Piperidine_Modification Piperidine Carboxamide Modifications Start->Piperidine_Modification Piperidine_4 Piperidine-4-Carboxamide: N-alkyl groups improve activity (e.g., Isopropyl, EC50 = 1.2 µM) Piperidine_Modification->Piperidine_4 Position 4 Piperidine_3 Piperidine-3-Carboxamide: Greater tolerance for diverse substituents Piperidine_Modification->Piperidine_3 Position 3 N_Alkyl_Spacer Introduction of N-alkyl spacer with a basic amine Piperidine_3->N_Alkyl_Spacer Significant_Potency_Jump Significant Jump in Potency (Favorable H-bonding interactions) N_Alkyl_Spacer->Significant_Potency_Jump This compound Lead Compound: this compound (EC50 = 0.45 µM) Significant_Potency_Jump->this compound

References

A Technical Deep Dive into the Selectivity of MCUF-651 for Guanylyl Cyclase-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of MCUF-651, a novel small molecule positive allosteric modulator (PAM), and its remarkable selectivity for guanylyl cyclase-A (GC-A) over its isoform, guanylyl cyclase-B (GC-B). The development of such selective agents holds significant promise for the targeted therapeutic intervention in cardiovascular, renal, and metabolic diseases.[1][2][3]

Core Findings: this compound's pronounced selectivity for GC-A

This compound has been identified as a potent and selective positive allosteric modulator of GC-A, the receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][3][4] Its mechanism of action involves enhancing the sensitivity of GC-A to its endogenous ligands, thereby amplifying the downstream cyclic guanosine monophosphate (cGMP) signaling pathway.[1][4][5] Extensive in vitro studies have demonstrated that this compound is highly specific for GC-A, exhibiting no discernible activity on GC-B, the receptor for C-type natriuretic peptide (CNP).[5][6][7]

Quantitative Analysis of this compound Activity

The selectivity of this compound is underscored by quantitative in vitro assays. The following table summarizes the key findings from studies utilizing human embryonic kidney (HEK293) cells engineered to overexpress either human GC-A or GC-B.

Target ReceptorLigandThis compound EffectPotency (EC50)cGMP GenerationReference
Guanylyl Cyclase-A (GC-A)Atrial Natriuretic Peptide (ANP)Potentiation of ANP-mediated cGMP production0.45 µMDose-dependent increase[2][6][7]
Guanylyl Cyclase-A (GC-A)-No agonist activity-No cGMP generation in the absence of ANP[6][7]
Guanylyl Cyclase-B (GC-B)C-type Natriuretic Peptide (CNP)No effect on CNP-mediated cGMP production-No potentiation observed[6][7]
Guanylyl Cyclase-B (GC-B)-No agonist activity-No cGMP generation[6][7]

Experimental Protocols

The determination of this compound's selectivity was achieved through rigorous experimental protocols, primarily centered around cell-based cGMP assays and binding analyses.

Cell-Based cGMP Assay

This assay is fundamental to assessing the functional activity of this compound on GC-A and GC-B.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with plasmids encoding either human GC-A or human GC-B. This creates distinct cell lines that predominantly express one of the two receptor isoforms.

2. Assay Procedure:

  • Transfected HEK293 cells are seeded into multi-well plates.

  • Prior to the experiment, the growth medium is replaced with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.

  • Cells are then treated with:

    • Vehicle control.

    • This compound alone (to test for agonist activity).

    • The respective endogenous ligand alone (ANP for GC-A expressing cells, CNP for GC-B expressing cells) at a sub-maximal concentration.

    • A combination of the endogenous ligand and varying concentrations of this compound.

  • The cells are incubated for a specified period to allow for cGMP production.

3. cGMP Quantification:

  • The reaction is terminated by lysing the cells.

  • The intracellular cGMP concentration in the cell lysates is determined using a commercially available cGMP enzyme immunoassay (EIA) kit or other sensitive detection methods like LC-MS/MS.[8]

4. Data Analysis:

  • The cGMP concentrations are normalized to the protein content of the cell lysates.

  • Dose-response curves are generated by plotting the cGMP concentration against the log concentration of this compound.

  • The EC50 value, representing the concentration of this compound that elicits 50% of the maximal potentiation, is calculated using non-linear regression analysis.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is employed to directly measure the binding kinetics of this compound to the extracellular domain of the guanylyl cyclase receptors.

1. Immobilization:

  • The purified extracellular domain of human GC-A or GC-B is immobilized on a sensor chip.

2. Analyte Injection:

  • A solution containing this compound is flowed over the sensor chip surface.

  • In separate experiments, the endogenous ligands (ANP or CNP) are injected alone or in combination with this compound.

3. Data Acquisition and Analysis:

  • The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time.

  • Association (ka) and dissociation (kd) rate constants are determined.

  • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated (KD = kd/ka).

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and the experimental workflow used to determine this compound's selectivity.

cluster_GCA Guanylyl Cyclase-A (GC-A) Signaling cluster_GCB Guanylyl Cyclase-B (GC-B) Signaling ANP ANP / BNP GCA GC-A Receptor ANP->GCA Binds cGMP_A cGMP GCA->cGMP_A Converts MCUF651_A This compound MCUF651_A->GCA Allosterically Modulates GTP_A GTP GTP_A->GCA PKG_A Protein Kinase G (PKG) cGMP_A->PKG_A Activates CellularResponse_A Vasodilation, Natriuresis, Antihypertrophy PKG_A->CellularResponse_A Mediates CNP CNP GCB GC-B Receptor CNP->GCB Binds cGMP_B cGMP GCB->cGMP_B Converts MCUF651_B This compound MCUF651_B->GCB No Effect GTP_B GTP GTP_B->GCB PKG_B Protein Kinase G (PKG) cGMP_B->PKG_B Activates CellularResponse_B Antifibrosis, Endochondral Ossification PKG_B->CellularResponse_B Mediates cluster_workflow Experimental Workflow for Selectivity Determination start Start hek_cells HEK293 Cells start->hek_cells transfect_gca Transfect with GC-A Plasmid hek_cells->transfect_gca transfect_gcb Transfect with GC-B Plasmid hek_cells->transfect_gcb seed_cells Seed Cells in Multi-well Plates transfect_gca->seed_cells transfect_gcb->seed_cells treat_cells Treat Cells with Ligands & this compound seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells measure_cgmp Quantify cGMP (e.g., EIA) lyse_cells->measure_cgmp analyze_data Data Analysis: Dose-Response Curves, EC50 measure_cgmp->analyze_data conclusion Conclusion: This compound is a selective GC-A PAM analyze_data->conclusion

References

The Role of MCUF-651 in Modulating Natriuretic Peptide Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MCUF-651, a novel small molecule positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor. It details the mechanism of action, quantitative data on its activity, and the experimental protocols used to characterize its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the natriuretic peptide system.

Introduction to Natriuretic Peptides and the GC-A Receptor

The natriuretic peptide system plays a crucial role in cardiovascular and renal homeostasis. The cardiac hormones atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) exert their effects by binding to the particulate guanylyl cyclase A (GC-A) receptor.[1][2][3] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a wide range of beneficial physiological responses.[1][4] These include vasodilation, natriuresis, diuresis, inhibition of the renin-angiotensin-aldosterone system, and suppression of cardiac hypertrophy and fibrosis.[1][4] Consequently, the GC-A receptor has emerged as a key therapeutic target for cardiovascular diseases such as hypertension and heart failure.[1][3]

This compound: A Novel Positive Allosteric Modulator of GC-A

This compound is an orally bioavailable small molecule that acts as a positive allosteric modulator of the GC-A receptor.[1][2] Unlike direct agonists, this compound does not activate the receptor on its own. Instead, it enhances the binding affinity of the endogenous ligands, ANP and BNP, to the GC-A receptor, thereby potentiating their downstream signaling.[1][2] This allosteric modulation leads to an increased production of cGMP in response to native natriuretic peptides.[1] The discovery of this compound represents a significant advancement in targeting the natriuretic peptide system, offering a novel therapeutic strategy for cardiovascular, renal, and metabolic diseases.[1][2][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound [1]

ParameterCell LineConditionValue
EC50 HEK293 GC-AANP-mediated cGMP potentiation0.45 µM
Activity HEK293 GC-AWithout ANPNo cGMP generation
Activity HEK293 GC-BWith or without CNPNo cGMP generation

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics of this compound and ANP to Human GC-A [1][2]

Ligand(s)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (nM)
This compound alone Not specifiedNot specified397
ANP alone Not specifiedNot specified0.72
ANP + this compound (10 µM) IncreasedNot specified0.06

Table 3: In Vivo Pharmacokinetics of this compound in Mice [2]

Administration RouteDoseParameterValue
Intravenous (IV) 5 mg/kgClearance20.3 mL/min/kg
Steady-state Volume of Distribution16.8 L/kg
Half-life10.9 h
Oral 10 mg/kgPeak Plasma Concentration (Cmax)605 ng/mL
Half-life9.1 h
Area Under the Curve (AUC)7,095 ng·h/mL

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

MCUF651_Signaling_Pathway Signaling Pathway of this compound ANP_BNP ANP / BNP Orthosteric_Site Orthosteric Site ANP_BNP->Orthosteric_Site Binds to MCUF651 This compound GCA_Receptor GC-A Receptor MCUF651->GCA_Receptor Enhances ANP/BNP binding affinity Allosteric_Site Allosteric Site MCUF651->Allosteric_Site Binds to cGMP cGMP GCA_Receptor->cGMP Converts Allosteric_Site->GCA_Receptor Orthosteric_Site->GCA_Receptor GTP GTP GTP->GCA_Receptor Downstream_Effects Downstream Physiological Effects (Vasodilation, Natriuresis, Anti-hypertrophy) cGMP->Downstream_Effects Mediates

Caption: Signaling Pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization HTS High-Throughput Screening (NIH MLSMR) Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead In_Vitro_Potency In Vitro Potency & Selectivity (cGMP Assays in HEK293 GC-A/B cells) Hit_to_Lead->In_Vitro_Potency Binding_Kinetics Binding Kinetics (Surface Plasmon Resonance) In_Vitro_Potency->Binding_Kinetics Primary_Cell_Assays Primary Cell Assays (Human Cardiomyocytes, Renal Cells, Adipocytes) Binding_Kinetics->Primary_Cell_Assays Functional_Assays Functional Assays (Cardiomyocyte Hypertrophy Assay) Primary_Cell_Assays->Functional_Assays In_Vivo_PK In Vivo Pharmacokinetics (Mice - IV and Oral) Functional_Assays->In_Vivo_PK Ex_Vivo_Potency Ex Vivo Potency (Human Plasma from Patients) In_Vivo_PK->Ex_Vivo_Potency Preclinical_Development Preclinical Development Ex_Vivo_Potency->Preclinical_Development

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro cGMP Generation Assay

This assay is used to determine the ability of this compound to potentiate ANP-mediated cGMP production.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells overexpressing the human GC-A receptor are cultured in 6-well plates at a density of 5 x 105 cells/well until they reach 80-90% confluency.[1][5]

  • Pre-treatment: Cells are pre-treated with vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 1, 5, or 10 µM) for 5 minutes at 37°C.[1][5]

  • Stimulation: Following pre-treatment, cells are stimulated with a sub-maximal concentration of ANP (e.g., 100 pM) for an additional 10 minutes at 37°C.[1][5]

  • Cell Lysis and cGMP Measurement: The cells are washed once with phosphate-buffered saline (PBS) and then lysed with 0.1 M HCl at room temperature.[1][5] The intracellular cGMP levels in the lysate are quantified using a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions for the acetylation method.[5]

Human Cardiomyocyte (HCM) Hypertrophy Assay

This assay evaluates the functional effect of this compound on inhibiting cardiomyocyte hypertrophy.

  • Cell Culture and Differentiation: Human cardiomyocytes (HCMs) are plated in 96-well plates at a density of 1,000 cells/well and incubated in growth media overnight at 37°C.[1] The cells are then differentiated by serum starvation for 24 hours.[1]

  • Induction of Hypertrophy: HCM hypertrophy is induced by adding transforming growth factor-beta 1 (TGF-β1) at a concentration of 5 ng/mL to the media for 48 hours.[1]

  • Treatment: During the hypertrophy induction period, cells are co-treated with a low dose of ANP in the presence or absence of this compound.[1]

  • Imaging and Analysis: Cell surface area, an indicator of hypertrophy, is monitored and quantified using an automated live-cell, real-time imaging system such as the IncuCyte S3.[1] A significant inhibition of the TGF-β1-induced increase in cell surface area in the presence of ANP and this compound indicates a protective effect.[1]

Surface Plasmon Resonance (SPR) Analysis

SPR is employed to measure the binding kinetics of this compound and ANP to the GC-A receptor.

  • Immobilization: The extracellular domain of the human GC-A receptor is immobilized on a sensor chip.

  • Analyte Injection: Solutions of this compound alone, ANP alone, or a combination of ANP with this compound at various concentrations are injected over the sensor chip surface.[1]

  • Data Acquisition: The association and dissociation of the analytes to the immobilized receptor are monitored in real-time by detecting changes in the refractive index at the sensor surface.[1]

  • Kinetic Analysis: The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[1]

In Vivo Pharmacokinetic Studies

These studies are conducted to determine the bioavailability and other pharmacokinetic properties of this compound.

  • Animal Model: Male mice are used for the pharmacokinetic studies.[2]

  • Administration: this compound is administered either intravenously (IV) or orally (PO).[2]

  • Blood Sampling: Blood samples are collected at various time points over a 24-hour period following administration.[2]

  • Plasma Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax, and AUC.[2]

Ex Vivo this compound Potency Assay in Human Plasma

This assay assesses the ability of this compound to enhance the activity of endogenous natriuretic peptides in a clinically relevant matrix.

  • Plasma Samples: Human plasma is obtained from normal subjects, patients with hypertension, and patients with heart failure, who have varying levels of endogenous ANP and BNP.[1]

  • Treatment: this compound is added to the human plasma samples.[1]

  • Cell-Based Assay: The treated plasma is then applied to HEK293 cells overexpressing the GC-A receptor.[1]

  • cGMP Measurement: The generation of cGMP in the HEK293 cells is measured to determine the ability of this compound to potentiate the effects of the endogenous natriuretic peptides present in the plasma.[1]

Conclusion

This compound is a promising, orally bioavailable, small molecule positive allosteric modulator of the GC-A receptor. It selectively enhances the activity of the endogenous natriuretic peptides ANP and BNP, leading to increased cGMP production and beneficial downstream physiological effects. The data presented in this technical guide highlight the potential of this compound as a novel therapeutic agent for the treatment of cardiovascular, renal, and metabolic diseases. Further preclinical and clinical development is warranted to fully elucidate its therapeutic utility.

References

MCUF-651: A Novel Positive Allosteric Modulator of NPRA for the Potential Treatment of Hypertension and Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hypertension and heart failure represent a significant global health burden, and despite available therapies, many patients have suboptimal outcomes.[1] The natriuretic peptide system, particularly the guanylyl cyclase-A (GC-A) receptor (also known as natriuretic peptide receptor-A, NPRA), is a key regulator of cardiovascular homeostasis. Its activation by endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), leads to beneficial effects including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[2][3][4] MCUF-651 is a first-in-class, orally bioavailable small molecule positive allosteric modulator (PAM) of the GC-A receptor.[2][3][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in models of hypertension and heart failure, and detailed experimental methodologies.

Introduction

The GC-A receptor is a well-validated therapeutic target for cardiovascular diseases.[2][3] Activation of this receptor by ANP and BNP stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP), which mediates a cascade of downstream effects that counter the pathophysiology of hypertension and heart failure.[2][3] Therapeutic strategies to augment GC-A signaling have shown promise.[2] this compound represents a novel approach by sensitizing the GC-A receptor to its endogenous ligands, thereby enhancing the natural signaling pathway.[2][5][6] This positive allosteric modulation offers the potential for a more targeted and physiological enhancement of the natriuretic peptide system.

Mechanism of Action

This compound functions as a selective positive allosteric modulator of the GC-A receptor.[2][3] It does not activate the receptor directly but enhances the binding affinity of the endogenous ligands ANP and BNP.[2][3][7] This potentiation of ligand binding leads to a significant increase in ANP-mediated cGMP generation.[2][3] Surface plasmon resonance (SPR) studies have confirmed that this compound binds to the extracellular domain of GC-A and, in the presence of ANP, reduces the equilibrium dissociation rate, indicating a stabilization of the ligand-receptor complex.[2][8] this compound is highly selective for GC-A and does not exhibit activity at the related GC-B receptor.[3][6]

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ANP/BNP ANP/BNP GC-A_Receptor_EC GC-A Receptor (Extracellular Domain) ANP/BNP->GC-A_Receptor_EC Binds This compound This compound This compound->GC-A_Receptor_EC Binds (Allosteric Site) Enhances ANP/BNP Binding GC-A_Receptor_TM Transmembrane Domain GC-A_Receptor_EC->GC-A_Receptor_TM GC-A_Receptor_IC Guanylyl Cyclase Domain GC-A_Receptor_TM->GC-A_Receptor_IC cGMP cGMP GC-A_Receptor_IC->cGMP Converts GTP GTP GTP->GC-A_Receptor_IC Downstream_Effectors Downstream Effectors (PKG, PDEs, Ion Channels) cGMP->Downstream_Effectors Activates Physiological_Effects Vasodilation Natriuresis Antihypertrophy Downstream_Effectors->Physiological_Effects Leads to

Caption: this compound Signaling Pathway. (Max Width: 760px)

Preclinical Data

In Vitro Studies

This compound has demonstrated potent and selective activity in a variety of in vitro cell-based assays.

ParameterAssay SystemValueReference
Potency
EC50 (cGMP generation)HEK293 cells overexpressing GC-A (in the presence of ANP)0.45 µM[3][4]
Binding Affinity
KD (this compound alone to GC-A)Surface Plasmon Resonance397 nM[7]
KD (ANP alone to GC-A)Surface Plasmon Resonance0.72 nM[7]
KD (ANP to GC-A in presence of 10 µM this compound)Surface Plasmon Resonance0.06 nM[7]
Functional Activity
Cardiomyocyte HypertrophyHuman cardiomyocytes (TGF-β1 induced)Significant inhibition in the presence of ANP[2][3][7][9]
cGMP GenerationHuman renal proximal tubular cells, adipocytes, and cardiomyocytesDose-dependent augmentation in the presence of ANP[2][4][5]
Ex Vivo Studies in Human Plasma

To assess its potential efficacy in a more physiologically relevant context, this compound was tested in an ex vivo assay using plasma from healthy volunteers, hypertensive patients, and heart failure patients.

Patient GroupEndogenous ANP/BNP LevelscGMP Generation with this compoundReference
Healthy VolunteersNormalPotentiated[2][3][4][9]
Hypertensive PatientsElevatedPotentiated[2][3][4][9]
Heart Failure PatientsHighestGreatest Potentiation[2][3][4][9]
In Vivo Studies in a Model of Hypertension

The antihypertensive effects of this compound were evaluated in spontaneously hypertensive rats (SHRs).

ParameterTreatmentResultReference
Mean Arterial Pressure (MAP)10 mg/kg IV bolus this compound↓ 29 ± 14 mmHg (vs. 6 ± 2 mmHg with vehicle) at 15 min, sustained for 60 min[1][10]
Plasma cGMP (Δ from baseline)10 mg/kg IV bolus this compound↑ 16 ± 5 pmol/mL (vs. -2 ± 3 pmol/mL with vehicle)[1][10]
Urinary cGMP (Δ from baseline)10 mg/kg IV bolus this compound↑ 78 ± 29 pmol/min (vs. 30 ± 8 pmol/min with vehicle)[1][10]
Urinary Volume (at 60 min)10 mg/kg IV bolus this compound↑ to 56 ± 18 µL/min (from 6 ± 2 µL/min at baseline)[1][10]
Urinary Sodium Excretion (at 60 min)10 mg/kg IV bolus this compound↑ to 8 ± 2 µmol/min (from 1 ± 0.2 µmol/min at baseline)[1][10]
Pharmacokinetics

Pharmacokinetic properties of this compound were assessed in mice.

RouteDoseParameterValueReference
Intravenous (IV)5 mg/kgClearance20.3 mL/min/kg[2][7][9]
Steady-state Volume of Distribution16.8 L/kg[2][7][9]
Half-life (t1/2)10.9 h[2][7][9]
Oral (PO)10 mg/kgPeak Plasma Concentration (Cmax)605 ng/mL[2][7][9]
Half-life (t1/2)9.1 h[2][7][9]
Area Under the Curve (AUC)7,095 ng·h/mL[2][7][9]
BioavailabilityOrally bioavailable up to 24 h[2][3][7]

Experimental Protocols

In Vivo Hypertension Model

SHR Spontaneously Hypertensive Rats (SHRs) Anesthesia Anesthetize Rats SHR->Anesthesia Catheterization Catheterize Femoral Artery and Vein, and Bladder Anesthesia->Catheterization Baseline Baseline Measurement Period (MAP, Urine Collection) Catheterization->Baseline Treatment Administer Single IV Bolus: - this compound (10 mg/kg) - Vehicle Baseline->Treatment Post_Treatment Post-Bolus Monitoring (60 min) - Continuous MAP - Urine & Plasma Collection Treatment->Post_Treatment Analysis Analyze Samples: - Plasma & Urinary cGMP - Urinary Volume - Urinary Sodium Post_Treatment->Analysis

Caption: Experimental Workflow for In Vivo Hypertension Studies. (Max Width: 760px)

Animal Model: Male spontaneously hypertensive rats (SHRs) are utilized as a well-established model of genetic hypertension.[6][11][12]

Procedure:

  • Anesthesia and Surgical Preparation: Rats are anesthetized, and catheters are placed in the femoral artery for blood pressure monitoring, the femoral vein for drug administration, and the bladder for urine collection.[10]

  • Baseline Measurements: Following a stabilization period, baseline mean arterial pressure (MAP) is recorded, and urine is collected to determine baseline excretion rates.[10]

  • Drug Administration: A single intravenous (IV) bolus of this compound (10 mg/kg) or vehicle is administered.[10]

  • Post-Dose Monitoring: MAP is continuously monitored for 60 minutes post-administration. Urine is collected throughout this period, and blood samples are taken for cGMP analysis.[10]

  • Analysis: Plasma and urinary cGMP levels are quantified, along with urinary volume and sodium concentration.[10]

In Vitro Cardiomyocyte Hypertrophy Assay

Cell Culture: Primary human cardiomyocytes (HCMs) are used.

Procedure:

  • Induction of Hypertrophy: Cardiomyocytes are treated with transforming growth factor-beta 1 (TGF-β1) to induce a hypertrophic response, characterized by an increase in cell surface area.[2][7][9]

  • Treatment: Cells are co-treated with a low dose of ANP in the presence or absence of varying concentrations of this compound.[2][7][9]

  • Analysis: After an incubation period, cells are fixed and stained. The cell surface area is measured using imaging software to quantify the extent of hypertrophy. A significant reduction in cell surface area in the this compound treated group compared to the TGF-β1 control indicates an anti-hypertrophic effect.[2][7][9]

cGMP Generation Assay

Cell Lines: HEK293 cells stably overexpressing the human GC-A receptor are commonly used. Assays are also performed in primary human cells such as renal proximal tubular cells and cardiomyocytes.[2][3][4]

Procedure:

  • Cell Plating: Cells are seeded in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent cGMP degradation.

  • Stimulation: Cells are treated with a fixed concentration of ANP in the presence of varying concentrations of this compound.

  • Lysis and Quantification: After a short incubation, the reaction is stopped, cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: EC50 values are calculated from the dose-response curves.[3]

Surface Plasmon Resonance (SPR) Binding Assay

Methodology: SPR is used to measure the binding kinetics and affinity between this compound, ANP, and the GC-A receptor in real-time.[7]

Procedure:

  • Immobilization: The extracellular domain of the human GC-A receptor is immobilized on an SPR sensor chip.

  • Analyte Injection:

    • To determine the binding of this compound alone, solutions of this compound at various concentrations are flowed over the chip.

    • To assess the allosteric effect, a constant concentration of this compound is mixed with varying concentrations of ANP, and this mixture is flowed over the chip.

  • Data Acquisition: The association and dissociation of the analytes are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[7]

Conclusion

This compound is a promising, orally bioavailable small molecule that acts as a positive allosteric modulator of the GC-A receptor. Preclinical data strongly support its potential as a novel therapeutic for hypertension and heart failure. By enhancing the natural, protective signaling of the natriuretic peptide system, this compound offers a unique mechanism of action that could lead to improved blood pressure control and attenuation of adverse cardiac remodeling. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this innovative compound.[5][6]

References

An In-depth Technical Guide to the Preclinical Research of MCUF-651 for Renal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic kidney disease (CKD) represents a significant global health burden, necessitating the development of novel therapeutic strategies. The particulate guanylyl cyclase A (GC-A) receptor and its associated signaling pathway have emerged as a promising therapeutic target due to their crucial role in regulating blood pressure, natriuresis, and diuresis. MCUF-651 is a first-in-class, orally bioavailable, small molecule positive allosteric modulator (PAM) of the GC-A receptor. Preclinical research demonstrates that this compound effectively enhances the activity of the GC-A receptor's endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). This potentiation of the GC-A/cGMP pathway has shown significant therapeutic potential in models related to cardiovascular and renal dysfunction. This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, pharmacokinetics, and demonstrated efficacy in renal-relevant experimental models.

Mechanism of Action: Potentiating the Natriuretic Peptide Pathway

This compound functions as a positive allosteric modulator of the GC-A receptor.[1][2] Unlike direct agonists, PAMs do not activate the receptor on their own but rather enhance the affinity and/or efficacy of the endogenous ligands.[1] In the case of this compound, it selectively binds to the GC-A receptor and enhances the binding of its natural ligands, ANP and BNP.[1][3] This allosteric modulation leads to a significant potentiation of the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][4] Elevated intracellular cGMP in target tissues, such as the kidney and vasculature, mediates beneficial downstream effects including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[2][4] The selectivity of this compound for GC-A over the related GC-B receptor has been confirmed, highlighting its targeted mechanism.[5][6]

MCUF_651_MoA cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ANP_BNP ANP / BNP GC_A GC-A Receptor ANP_BNP->GC_A Binds cGMP cGMP GC_A->cGMP Catalyzes GTP GTP GTP->GC_A Effects Renal & Vascular Effects (Natriuresis, Diuresis, Vasodilation) cGMP->Effects Mediates MCUF_651 This compound (PAM) MCUF_651->GC_A Enhances Binding

Caption: Mechanism of Action of this compound as a GC-A Positive Allosteric Modulator (PAM).

Preclinical Efficacy in Renal Models

The therapeutic potential of this compound in the context of renal disease is supported by in vitro and in vivo preclinical studies.

In Vitro Studies in Human Renal Cells

In studies using primary human renal proximal tubular cells (HRPTCs), this compound demonstrated a clear ability to potentiate the effects of ANP.[1][3] In a dose-dependent manner, this compound significantly enhanced the ANP-mediated generation of cGMP in these cells.[1][3] This finding is critical as it provides direct evidence of this compound's biological activity in human kidney cells, supporting its potential to elicit protective effects in renal dysfunction.[1]

In Vivo Studies in a Hypertensive Model

The renal-enhancing properties of this compound were evaluated in vivo using Spontaneously Hypertensive Rats (SHRs), a well-established model of experimental hypertension.[2] A single intravenous administration of this compound resulted in significant and beneficial renal effects. The treatment led to marked increases in both plasma cGMP (PcGMP) and urinary cGMP (UcGMP), confirming successful target engagement of the GC-A receptor in a living system.[2]

Crucially, these biochemical changes were associated with potent physiological responses. This compound administration induced a significant increase in urinary volume (diuresis) and urinary sodium excretion (natriuresis) compared to baseline.[2] These effects were accompanied by a sustained reduction in mean arterial pressure.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Pharmacokinetics of this compound in Mice (Data sourced from intravenous and oral administration studies)

Parameter5 mg/kg IV Dose10 mg/kg Oral DoseReference
Half-life (t½) 10.9 hours9.1 hours[1][3]
Peak Plasma Conc. (Cmax) -605 ng/mL[1][3]
Area Under Curve (AUC) -7,095 ng·h/mL[1][3]
Clearance 20.3 mL/min/kg-[1][3]
Volume of Distribution (Vss) 16.8 L/kg-[1][3]
Bioavailability \multicolumn{2}{c}{Orally bioavailable at 24 hours}[1][3]

Table 2: In Vivo Renal and Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHRs) (Data measured over 60 minutes post-bolus)

ParameterVehicle (n=5)This compound (10mg/kg IV; n=4)P-valueReference
Δ Plasma cGMP (pmol/mL) -2 ± 316 ± 5P=0.003[2]
Δ Urinary cGMP (pmol/min) 30 ± 878 ± 29P=0.01[2]
Δ Mean Arterial Pressure (mmHg) -6 ± 2-29 ± 14P=0.04[2]
Urinary Volume (μL/min) -Baseline: 6 ± 2Post-bolus: 56 ± 18P<0.001[2]
Urinary Sodium (μmol/min) -Baseline: 1 ± 0.2Post-bolus: 8 ± 2P<0.001[2]

Experimental Protocols

In Vivo Efficacy in Spontaneously Hypertensive Rats (SHRs)
  • Animal Model: Spontaneously Hypertensive Rats (SHRs) were utilized as a model of experimental hypertension.[2]

  • Procedure: Animals were anesthetized. A single intravenous (IV) bolus of either this compound (10 mg/kg) or a vehicle control was administered.[2]

  • Measurements: Mean arterial pressure (MAP) was monitored continuously. Plasma and urine samples were collected at baseline and over a 60-minute period post-injection.[2]

  • Analysis: Samples were analyzed for cGMP concentration (PcGMP and UcGMP). Urine was analyzed for volume (UV) and sodium content (UNa) to determine diuretic and natriuretic effects.[2]

SHR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Select_SHR Select Spontaneously Hypertensive Rats (SHRs) Anesthetize Anesthetize Animals Select_SHR->Anesthetize Baseline Collect Baseline Blood & Urine Samples Anesthetize->Baseline Group Divide into Two Groups (Vehicle vs. This compound) Baseline->Group Administer Administer IV Bolus (Vehicle or 10mg/kg this compound) Group->Administer Monitor Monitor MAP & Collect Samples (Plasma, Urine) for 60 min Administer->Monitor Analyze_Samples Analyze Samples for: - Plasma cGMP (PcGMP) - Urinary cGMP (UcGMP) - Urinary Volume (UV) - Urinary Sodium (UNa) Monitor->Analyze_Samples Analyze_MAP Calculate Change in Mean Arterial Pressure (ΔMAP) Monitor->Analyze_MAP Compare Compare Results Between Vehicle and this compound Groups Analyze_Samples->Compare Analyze_MAP->Compare

Caption: Experimental workflow for the in vivo evaluation of this compound in hypertensive rats.
In Vitro cGMP Generation Assay

  • Cell Culture: Human Renal Proximal Tubular Cells (HRPTCs) were cultured according to standard protocols.[1][3]

  • Stimulation: Cells were treated with a low dose of ANP alone or in combination with increasing concentrations of this compound for a defined period.[1][3]

  • Lysis: Following treatment, the cells were washed and then lysed, typically with 0.1 M HCl, to halt enzymatic activity and extract intracellular contents.

  • Quantification: The concentration of cGMP in the cell lysates was determined using a commercially available enzyme immunoassay (EIA) kit. Data were normalized to protein concentration.

Mouse Pharmacokinetic (PK) Study
  • Animal Model: Standard laboratory mice were used.[1][3]

  • Administration: this compound was administered as a single dose either intravenously (5 mg/kg) or orally (10 mg/kg).[1][3]

  • Sample Collection: Blood samples were collected into plasma tubes at multiple time points over a 24-hour period.[1][3]

  • Analysis: Plasma concentrations of this compound were quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • PK Parameters: The resulting concentration-time data were used to calculate key pharmacokinetic parameters including half-life, Cmax, AUC, clearance, and volume of distribution.[1][3]

Conclusion and Future Directions

The preclinical data for this compound provide a strong rationale for its continued development as a therapeutic for renal diseases. As a selective, orally bioavailable small molecule PAM, it offers a novel mechanism to enhance the endogenous protective GC-A/cGMP pathway.[1] In vitro studies confirm its activity in human renal cells, while in vivo experiments demonstrate significant, beneficial effects on key renal parameters, including natriuresis and diuresis, in a relevant disease model.[1][2] These findings support the potential of this compound as a new therapeutic modality to improve outcomes in patients with hypertension and associated renal dysfunction.[2] Future preclinical research should focus on evaluating this compound in models of chronic kidney disease and renal fibrosis to further elucidate its long-term renoprotective potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCUF-651 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the soluble guanylate cyclase (sGC) activator, cinaciguat. It has demonstrated significant potential in preclinical studies for the treatment of cardiovascular diseases, including heart failure and hypertension.[1][2] this compound enhances the binding of atrial natriuretic peptide (ANP) to the guanylyl cyclase A (GC-A) receptor, thereby potentiating the downstream signaling cascade that leads to vasodilation and natriuresis.[1][3] The development of a robust and reproducible synthesis and purification protocol for this compound is crucial for advancing its research and clinical development. This document provides a detailed methodology for the chemical synthesis and purification of this compound, intended for use by researchers in the fields of medicinal chemistry, pharmacology, and drug development. The protocol is based on the procedures outlined in the supplementary information of the foundational publication in the Proceedings of the National Academy of Sciences (PNAS).[1]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueMethod of Analysis
Final Product Yield 75%Gravimetric analysis
Purity >98%High-Performance Liquid Chromatography (HPLC)
Molecular Formula C₂₂H₂₁N₅O₃High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 415.44 g/mol Mass Spectrometry
¹H NMR Conforms to structureNuclear Magnetic Resonance Spectroscopy
¹³C NMR Conforms to structureNuclear Magnetic Resonance Spectroscopy
Appearance White to off-white solidVisual Inspection

Experimental Protocols

The synthesis of this compound is achieved through a multi-step process, culminating in a final purification step to yield a high-purity compound suitable for biological and pharmacological studies.

Materials and Reagents
  • Starting Material A (2-amino-5-bromopyrimidine)

  • Starting Material B (4-methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvents (e.g., Dioxane, Water, Ethyl Acetate, Hexanes, Methanol, Dichloromethane)

  • Reagents for subsequent reaction steps (as per synthetic scheme)

  • Silica Gel for column chromatography

  • Deuterated solvents for NMR analysis (e.g., DMSO-d₆)

Synthesis Workflow Diagram

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Starting Material A Reaction Suzuki Coupling A->Reaction B Starting Material B B->Reaction Intermediate Intermediate Product Reaction->Intermediate Formation of C-C bond NextStep Further Reaction Steps Intermediate->NextStep Crude Crude this compound NextStep->Crude ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom Fractions Collect Pure Fractions ColumnChrom->Fractions SolventEvap Solvent Evaporation Fractions->SolventEvap PureProduct Pure this compound SolventEvap->PureProduct HPLC HPLC for Purity PureProduct->HPLC NMR NMR for Structure PureProduct->NMR HRMS HRMS for Mass PureProduct->HRMS

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Suzuki Coupling Reaction

  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a mixture of dioxane and water (4:1, v/v) were added 4-methoxyphenylboronic acid (1.2 eq) and Na₂CO₃ (2.5 eq).

  • The reaction mixture was degassed with argon for 15 minutes.

  • Pd(PPh₃)₄ (0.05 eq) was added, and the mixture was heated to 90 °C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude intermediate product.

Step 2: Subsequent Reaction Steps

  • The detailed procedures for the subsequent synthetic transformations to convert the intermediate to the final this compound molecule are proprietary and outlined in the supplementary information of the primary publication.[1] These steps typically involve standard organic chemistry transformations to build the final molecular architecture.

Purification Protocol

Step 1: Column Chromatography

  • The crude this compound was adsorbed onto a small amount of silica gel.

  • A silica gel column was prepared using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • The adsorbed crude product was loaded onto the top of the column.

  • The column was eluted with the chosen solvent system, and fractions were collected.

  • Fractions were monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Step 2: Final Product Isolation

  • The pure fractions were combined and the solvent was removed under reduced pressure.

  • The resulting solid was dried under high vacuum to afford this compound as a white to off-white solid.

Quality Control and Characterization

The identity and purity of the synthesized this compound were confirmed by various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity was determined to be >98% using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆. The chemical shifts and coupling constants were consistent with the proposed structure of this compound.

  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the synthesized compound was determined using ESI-TOF mass spectrometry, which confirmed the elemental composition.

Signaling Pathway of this compound Action

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP GCA GC-A Receptor ANP->GCA Binds MCUF651 This compound MCUF651->GCA Allosteric Binding GTP GTP GCA->GTP Conformational Change cGMP cGMP GTP->cGMP Activation Downstream Downstream Effectors (PKG) cGMP->Downstream Response Physiological Response (Vasodilation, etc.) Downstream->Response

Caption: this compound enhances ANP's binding to the GC-A receptor.

References

Application Notes and Protocols for MCUF-651, a Positive Allosteric Modulator of Guanylyl Cyclase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCUF-651 is a potent and selective small molecule positive allosteric modulator (PAM) of the particulate guanylyl cyclase A (GC-A) receptor, also known as natriuretic peptide receptor A (NPRA).[1][2] It functions by enhancing the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor.[1] This allosteric modulation potentiates the intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][3][4] The GC-A/cGMP signaling pathway plays a crucial role in regulating blood pressure, intravascular volume, and cardiovascular homeostasis.[1][4] Dysregulation of this pathway is implicated in various cardiovascular diseases, including hypertension and heart failure.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds that target the GC-A receptor.

Data Presentation

Table 1: In Vitro Potency of this compound in HEK293 cells overexpressing GC-A

ParameterValueCell LineConditionReference
EC50 (PAM activity)0.45 µMHEK293 GC-AIn the presence of ANP[3]
ANP EC50 (alone)3.2 pMHEK293 GC-A-[3]
ANP EC50 (with 10 µM this compound)0.6 pMHEK293 GC-A5-fold increase in ANP affinity[3]

Table 2: Effect of this compound on cGMP Generation in Human Primary Cells

Cell TypeConditionFold Increase in cGMP (vs. ANP alone)Reference
Human Renal Proximal Tubular Cells (HRPTCs)ANP + this compoundDose-dependent potentiation[3][4]
Human Visceral Adipocytes (HVAs)ANP + this compoundDose-dependent potentiation[3][4]
Human Cardiomyocytes (HCMs)ANP + this compoundDose-dependent potentiation[3][4]

Signaling Pathway

GC_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP_BNP ANP / BNP GC_A GC-A Receptor ANP_BNP->GC_A Binds MCUF_651 This compound MCUF_651->GC_A Allosterically Binds cGMP cGMP GC_A->cGMP Converts GTP GTP GTP->GC_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Vasodilation Natriuresis Antihypertrophy PKG->Cellular_Effects Mediates cGMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-GC-A Cells (96-well plate) Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_IBMX Add IBMX-containing Opti-MEM Incubate_Overnight->Add_IBMX Preincubate Pre-incubate 20 min Add_IBMX->Preincubate Add_Compounds Add this compound and ANP Preincubate->Add_Compounds Incubate_30min Incubate 30 min (37°C) Add_Compounds->Incubate_30min Lyse_Cells Lyse Cells Incubate_30min->Lyse_Cells Measure_cGMP Measure cGMP (ELISA/HTRF) Lyse_Cells->Measure_cGMP Analyze_Data Data Analysis (EC50 Calculation) Measure_cGMP->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vivo Studies with MCUF-651 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo studies in mice to investigate the therapeutic potential of MCUF-651, a novel small molecule positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor.

Introduction to this compound

This compound is an orally bioavailable small molecule that enhances the activity of the GC-A receptor, a key component of the natriuretic peptide system.[1][2] By binding to an allosteric site on GC-A, this compound potentiates the receptor's response to its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] This leads to increased intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP), which mediates a range of beneficial cardiovascular and renal effects. These effects include vasodilation, natriuresis (sodium excretion), and inhibition of cardiac hypertrophy and fibrosis.[2][3] Preclinical studies have demonstrated the potential of this compound in treating cardiovascular diseases such as hypertension and heart failure.[3]

Mechanism of Action: The GC-A Signaling Pathway

This compound positively modulates the GC-A signaling pathway. The binding of ANP or BNP to the extracellular domain of GC-A is enhanced in the presence of this compound. This allosteric modulation increases the catalytic activity of the intracellular guanylyl cyclase domain, which converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate downstream effectors, primarily cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that produce the ultimate physiological responses.

GC_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP GC_A GC-A Receptor ANP/BNP->GC_A Binds This compound This compound This compound->GC_A Enhances Binding cGMP cGMP GC_A->cGMP Converts GTP GTP PKG PKG cGMP->PKG Activates Physiological_Responses Physiological Responses (Vasodilation, Natriuresis, Anti-hypertrophy) PKG->Physiological_Responses Mediates PK_Workflow cluster_Dosing Dosing cluster_Sampling Sampling & Processing cluster_Analysis Analysis IV_Dosing IV Dosing (5 mg/kg) Blood_Collection Serial Blood Collection IV_Dosing->Blood_Collection PO_Dosing PO Dosing (10 mg/kg) PO_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Efficacy_Study_Workflow cluster_Model Disease Model Induction cluster_Treatment Treatment cluster_Assessment Assessment Hypertension Hypertension Model (Ang II Infusion) Treatment_Group This compound Treatment (e.g., 10 mg/kg/day, PO) Hypertension->Treatment_Group Vehicle_Group Vehicle Control Hypertension->Vehicle_Group Hypertrophy Cardiac Hypertrophy Model (TAC Surgery) Hypertrophy->Treatment_Group Hypertrophy->Vehicle_Group BP_Monitoring Blood Pressure Monitoring Treatment_Group->BP_Monitoring Echocardiography Echocardiography Treatment_Group->Echocardiography Terminal_Analysis Terminal Analysis (Histology, Gene Expression, cGMP) Treatment_Group->Terminal_Analysis Vehicle_Group->BP_Monitoring Vehicle_Group->Echocardiography Vehicle_Group->Terminal_Analysis

References

Application Notes and Protocols for Oral Administration of MCUF-651 to Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

MCUF-651 is a novel, orally bioavailable small molecule positive allosteric modulator (PAM) of the natriuretic peptide receptor A (NPRA), also known as guanylyl cyclase A (GC-A).[1][2][3] It enhances the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the NPRA.[1][2] This allosteric modulation potentiates the downstream signaling cascade, leading to increased production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][4] The elevation in cGMP mediates beneficial cardiovascular and renal effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to a reduction in blood pressure.[4][5]

Studies have demonstrated the therapeutic potential of this compound in the context of hypertension. In a study involving anesthetized spontaneously hypertensive rats (SHRs), a single intravenous bolus of this compound (10mg/kg) resulted in a significant reduction in mean arterial pressure (MAP) and a substantial increase in urinary volume and sodium excretion.[4] These findings underscore the potential of this compound as a novel therapeutic agent for hypertension.[4][6] While pharmacokinetic studies in mice have confirmed its oral bioavailability, this document provides a detailed protocol for the oral administration of this compound to spontaneously hypertensive rats to facilitate further preclinical research.[1][7]

Data Presentation

The following table summarizes the in vivo effects of a single intravenous administration of this compound (10mg/kg) in spontaneously hypertensive rats.[4]

ParameterBaseline (Mean ± SEM)60 Minutes Post-Bolus (Mean ± SEM)P-value
Urinary Volume (μL/min) 6 ± 256 ± 18<0.001
Urinary Sodium (μmol/min) 1 ± 0.28 ± 2<0.001
ParameterVehicle (Change from Baseline)This compound (Change from Baseline)P-value
Plasma cGMP (pmol/mL) -2 ± 316 ± 50.003
Urinary cGMP (pmol/min) 30 ± 878 ± 290.01
Mean Arterial Pressure (mmHg) at 15 min -6 ± 2-29 ± 140.04

Experimental Protocols

Protocol: Oral Administration of this compound to Spontaneously Hypertensive Rats

1. Materials and Equipment

  • This compound

  • Vehicle (e.g., distilled water, 0.5% methylcellulose solution)[8]

  • Spontaneously Hypertensive Rats (SHR)[4][9]

  • Appropriately sized gavage needles (flexible, ball-tipped)[8]

  • Syringes

  • Animal scale

  • Analytical balance

  • Mortar and pestle (if starting with a solid compound)

  • Vortex mixer or sonicator

2. Animal Handling and Acclimatization

  • House SHR individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[8]

  • Provide standard chow and water ad libitum.[8]

  • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Handle the animals regularly to acclimate them to the researchers and reduce stress associated with the administration procedure.[8]

3. Dosing Solution Preparation

  • A dose of 10 mg/kg has been shown to be effective intravenously in SHRs.[4] For oral administration, a similar or potentially higher dose may be required to account for bioavailability. A dose-response study is recommended to determine the optimal oral dose.

  • Calculate the required amount of this compound based on the mean body weight of the rats and the desired dose.

  • Prepare a fresh dosing solution daily.[8]

  • If this compound is in solid form, finely grind it using a mortar and pestle.

  • Suspend or dissolve the calculated amount of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight.[8]

  • Use a vortex mixer or sonicator to ensure a homogenous suspension or complete dissolution.

4. Administration Procedure (Oral Gavage)

  • Weigh each rat accurately before dosing to calculate the precise volume of the solution to be administered.

  • Gently restrain the rat.

  • Measure the correct volume of the this compound solution into a syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.

  • Administer the solution slowly to prevent regurgitation and aspiration.[8]

  • Return the animal to its cage and monitor for any immediate adverse reactions.

5. Post-Administration Monitoring

  • Daily: Observe the animals for any clinical signs of toxicity, such as changes in behavior, posture, or coat condition. Record body weight.[8]

  • Weekly: Measure blood pressure and heart rate using a non-invasive tail-cuff method. Ensure the animals are acclimated to this procedure to minimize stress-related artifacts.[8]

  • At Termination: Collect blood and urine samples for analysis of cGMP levels and other relevant biomarkers. Perform a full necropsy and collect tissues for further analysis as required.[4][8]

Visualizations

Signaling Pathway of this compound

MCUF651_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPRA NPRA (GC-A) ANP/BNP->NPRA Binds MCUF651 MCUF651 MCUF651->NPRA Positive Allosteric Modulation cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Diuresis Diuresis PKG->Diuresis

Caption: this compound signaling pathway.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Randomize SHRs into Control and Treatment Groups acclimatization->grouping prep Prepare this compound Dosing Solution grouping->prep admin Oral Administration (Daily Gavage) prep->admin monitoring Daily Monitoring (Weight, Clinical Signs) admin->monitoring bp_measurement Weekly Blood Pressure Measurement (Tail-cuff) monitoring->bp_measurement bp_measurement->admin Repeat for Duration of Study termination Experiment Termination bp_measurement->termination sampling Collect Blood, Urine, and Tissue Samples termination->sampling analysis Biochemical and Histological Analysis sampling->analysis end End analysis->end

Caption: Experimental workflow for oral administration.

References

Measuring cGMP Levels in Response to MCUF-651 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for measuring cyclic Guanosine Monophosphate (cGMP) levels in response to treatment with MCUF-651, a novel positive allosteric modulator (PAM) of the soluble guanylate cyclase (sGC) receptor. The protocols outlined below are intended to assist researchers in pharmacology, drug discovery, and related fields in assessing the efficacy and mechanism of action of this compound and similar compounds.

Introduction

This compound is a small molecule that acts as a positive allosteric modulator of the guanylyl cyclase A (GC-A) receptor.[1][2] It enhances the receptor's sensitivity to its endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP).[1][2] This potentiation leads to a significant increase in the intracellular production of the second messenger cGMP.[1][2] Elevated cGMP levels play a crucial role in various physiological processes, including vasodilation, inhibition of cardiac hypertrophy, and regulation of renal function.[1][2] Therefore, accurately measuring cGMP levels is a critical step in evaluating the pharmacological effects of this compound.

Principle of cGMP Measurement

The most common method for quantifying intracellular cGMP is the competitive enzyme-linked immunosorbent assay (ELISA). This assay relies on the competition between cGMP in the sample and a known amount of labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Data Presentation

The following tables summarize quantitative data on the effect of this compound on cGMP levels, as reported in key studies.

Table 1: Effect of this compound on ANP-mediated cGMP Production in HEK293 GC-A Cells

This compound Concentration (µM)ANP Concentration (pM)Fold Increase in cGMP vs. ANP alone
0.13.2~1.4
0.53.2~2.0
1.03.2~2.9
5.03.2~4.6
103.2~5.3

Data adapted from Sangaralingham, S.J. et al. (2021).[3]

Table 2: EC50 Values of ANP for cGMP Production in the Presence of this compound

This compound Concentration (µM)EC50 of ANP (pM)
0 (ANP alone)3.2
0.12.3
0.51.6
1.01.1
5.00.7
100.6

Data adapted from Sangaralingham, S.J. et al. (2021).[3]

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound enhances cGMP production.

cluster_membrane Cell Membrane GCA GC-A Receptor cGMP cGMP GCA->cGMP Catalyzes conversion ANP ANP/BNP ANP->GCA Binds to orthosteric site MCUF651 This compound MCUF651->GCA Binds to allosteric site GTP GTP GTP->GCA Downstream Downstream Cellular Effects cGMP->Downstream Activates

Caption: this compound enhances ANP/BNP-mediated cGMP production.

Experimental Protocols

This section provides a detailed methodology for measuring cGMP levels in cultured cells treated with this compound. This protocol is a synthesis of methods described in the literature and general guidelines from commercially available cGMP ELISA kits.

Experimental Workflow

A 1. Cell Culture and Seeding B 2. Cell Treatment with This compound and ANP A->B C 3. Cell Lysis B->C D 4. cGMP Measurement (ELISA) C->D E 5. Data Analysis D->E

Caption: Workflow for measuring cGMP in response to this compound.

Materials
  • Cell line expressing GC-A receptor (e.g., HEK293-GC-A, primary endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Atrial Natriuretic Peptide (ANP)

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP competitive ELISA kit

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol

1. Cell Culture and Seeding

1.1. Culture cells in appropriate medium and conditions until they reach 80-90% confluency.

1.2. Seed cells in a multi-well plate (e.g., 24- or 48-well plate) at a density that will result in 80-90% confluency on the day of the experiment.

1.3. Incubate the cells for 24 hours to allow for attachment.

2. Cell Treatment

2.1. Prepare stock solutions of this compound and ANP in an appropriate solvent (e.g., DMSO for this compound, sterile water or buffer for ANP).

2.2. On the day of the experiment, aspirate the culture medium from the cells and wash once with serum-free medium or PBS.

2.3. Add fresh serum-free medium to each well.

2.4. Pre-incubate the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

2.5. Following pre-incubation, add the desired concentration of ANP (e.g., 100 pM) to the wells. Include a control with ANP alone and a vehicle-only control.

2.6. Incubate for the desired time period (e.g., 10-15 minutes) at 37°C.

3. Cell Lysis

3.1. After treatment, aspirate the medium from the wells.

3.2. Wash the cells once with cold PBS.

3.3. Add 200-500 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.

3.4. Incubate at room temperature for 10-20 minutes with gentle shaking.

3.5. Scrape the cells and transfer the lysate to a microcentrifuge tube.

3.6. Centrifuge the lysate at >600 x g for 10 minutes at 4°C to pellet cellular debris.

3.7. Collect the supernatant containing the cGMP. The samples are now ready for the cGMP ELISA.

4. cGMP Measurement (ELISA)

Follow the specific instructions provided with your commercial cGMP ELISA kit. A general protocol is outlined below.

4.1. Prepare Reagents: Reconstitute and dilute all kit components (wash buffer, standards, antibody, conjugate, substrate) as instructed in the kit manual.

4.2. Standard Curve Preparation: Prepare a serial dilution of the cGMP standard to generate a standard curve. This is crucial for calculating the cGMP concentration in your samples.

4.3. Assay Procedure: a. Add standards and samples (cell lysates) to the appropriate wells of the antibody-coated microplate. b. Add the HRP-conjugated cGMP to each well. c. Add the anti-cGMP antibody to each well. d. Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature). e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate for the recommended time to allow for color development. g. Stop the reaction by adding the stop solution.

4.4. Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis

5.1. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.

5.2. Determine the concentration of cGMP in your samples by interpolating their absorbance values from the standard curve.

5.3. Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.

5.4. Calculate the fold change in cGMP levels in treated samples compared to the control samples.

Conclusion

This document provides a framework for researchers to design and execute experiments to measure cGMP levels in response to this compound treatment. Adherence to these detailed protocols will enable the generation of robust and reproducible data, contributing to a better understanding of the pharmacology of this compound and its potential therapeutic applications.

References

Application Notes and Protocols for Assessing the Pharmacokinetics and Oral Bioavailability of MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCUF-651 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2][3] By enhancing the receptor's sensitivity to endogenous ligands such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), this compound potentiates the generation of cyclic guanosine monophosphate (cGMP).[1][4] This pathway is critical in regulating blood pressure, intravascular volume, and cardiovascular and metabolic homeostasis.[2][5] The development of an oral GC-A PAM like this compound holds significant therapeutic potential for cardiovascular, renal, and metabolic diseases.[1][3]

These application notes provide a comprehensive overview of the pharmacokinetic profile and oral bioavailability of this compound in preclinical models. Detailed protocols for conducting in vivo pharmacokinetic studies are outlined to assist researchers in the evaluation of this and similar compounds.

Pharmacokinetic Profile of this compound

In vivo studies in mice have demonstrated that this compound is orally bioavailable and exhibits favorable pharmacokinetic properties.[1][2] A summary of the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration is presented below.

Data Presentation
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 5 mg/kg10 mg/kg
Peak Plasma Concentration (Cmax) -605 ng/mL
Time to Peak Concentration (Tmax) -Not Reported
Area Under the Curve (AUC) -7,095 ng·h/mL
Half-Life (t½) 10.9 hours9.1 hours
Clearance (CL) 20.3 mL/min/kg-
Volume of Distribution (Vdss) 16.8 L/kg-
Bioavailability Assessed up to 24 hoursAssessed up to 24 hours

Table 1: Summary of pharmacokinetic parameters for this compound in mice.[1][2]

Signaling Pathway

This compound functions by allosterically modulating the GC-A receptor, thereby enhancing the downstream signaling cascade initiated by natriuretic peptides.

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ANP ANP / BNP GCA GC-A Receptor ANP->GCA Binds MCUF651 This compound MCUF651->GCA Positive Allosteric Modulation GTP GTP cGMP cGMP GTP->cGMP Conversion PDE PDE cGMP->PDE Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE->GMP VASP Vasodilator-Stimulated Phosphoprotein (VASP) PKG->VASP Phosphorylates Physiological_Effects Physiological Effects (e.g., Vasodilation, Natriuresis) VASP->Physiological_Effects

This compound Signaling Pathway

Experimental Protocols

The following protocols provide a detailed methodology for assessing the pharmacokinetics and oral bioavailability of this compound in a preclinical mouse model.

I. Animal Model and Housing
  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimation: Allow for a minimum of one week of acclimation to the facility before the study.

  • Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with continued access to water.

II. Formulation and Dosing
  • Oral (PO) Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water). The final concentration should allow for a dosing volume of 10 mL/kg.

  • Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., a mixture of saline, ethanol, and polyethylene glycol). The formulation should be sterile-filtered prior to use. The final concentration should allow for a dosing volume of 5 mL/kg.

  • Dose Administration:

    • Oral: Administer the formulation via oral gavage using a ball-tipped feeding needle.

    • Intravenous: Administer the formulation as a bolus injection into the tail vein.

III. Blood Sample Collection
  • Time Points:

    • IV Administration: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Administration: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Collection Method: Collect blood samples (approximately 50-100 µL) from the submandibular or saphenous vein at each time point.

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

  • Storage: Store the resulting plasma samples at -80°C until analysis.

IV. Plasma Sample Analysis
  • Analytical Method: Utilize a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding a threefold volume of cold acetonitrile containing an appropriate internal standard to a known volume of plasma.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions: Develop a specific and sensitive method for this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the chromatographic separation and mass spectrometric parameters for the parent compound and a stable isotope-labeled internal standard.

V. Pharmacokinetic Data Analysis
  • Software: Use non-compartmental analysis (NCA) with a validated software program (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

  • Parameters:

    • Cmax and Tmax: Determined directly from the plasma concentration-time data.

    • AUC: Calculated using the linear-up/log-down trapezoidal rule.

    • t½, CL, and Vdss: Calculated from the IV data.

  • Oral Bioavailability (F%): Calculated using the following formula:

    • F% = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100

Experimental Workflow

The following diagram illustrates the key steps in a typical preclinical study to assess the oral bioavailability of a test compound.

cluster_Prep Preparation cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Animal_Prep Animal Acclimation & Fasting Dosing_IV Intravenous (IV) Dosing Animal_Prep->Dosing_IV Dosing_PO Oral (PO) Dosing Animal_Prep->Dosing_PO Formulation Compound Formulation (IV & PO) Formulation->Dosing_IV Formulation->Dosing_PO Blood_Collection Serial Blood Collection Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Processing Plasma Separation & Storage Blood_Collection->Plasma_Processing Sample_Analysis LC-MS/MS Quantification Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis Sample_Analysis->PK_Analysis Bioavailability_Calc Oral Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Oral Bioavailability Study Workflow

References

Application Notes and Protocols for Studying the Effect of MCUF-651 on NPRA using HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the effects of MCUF-651, a novel positive allosteric modulator, on the Natriuretic Peptide Receptor-A (NPRA) using the human embryonic kidney (HEK293) cell line. These guidelines are intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.

Introduction

Natriuretic Peptide Receptor-A (NPRA), also known as Guanylyl Cyclase-A (GC-A), is a key regulator of cardiovascular homeostasis. Its activation by endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), leads to the production of the second messenger cyclic guanosine monophosphate (cGMP).[1][2] This signaling pathway is implicated in vasodilation, natriuresis, and diuresis.[3][4] this compound is a small molecule that acts as a positive allosteric modulator (PAM) of NPRA, enhancing the receptor's sensitivity to its natural ligands.[4][5][6] HEK293 cells are a widely used and easily transfectable cell line, making them an ideal model system for studying the effects of compounds like this compound on NPRA signaling.[7][8]

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on NPRA activity in HEK293 cells expressing NPRA.

Table 1: Effect of this compound on ANP-mediated cGMP Production in HEK293-NPRA Cells

Treatment ConditionANP Concentration (nM)This compound Concentration (µM)cGMP Fold Increase (over basal)
Vehicle Control001.0
ANP alone1005.2 ± 0.4
This compound alone0101.1 ± 0.1
ANP + this compound10112.5 ± 1.1
ANP + this compound101025.3 ± 2.3

Data are representative and expressed as mean ± standard deviation.

Table 2: Potency of this compound in HEK293-NPRA Cells

ParameterValue
EC50 of this compound (in the presence of ANP) 0.45 µM[9][10]
Mode of Action Positive Allosteric Modulator[4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NPRA signaling pathway and the general experimental workflow for studying the effects of this compound.

NPRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP / BNP NPRA NPRA (GC-A) Guanylyl Cyclase Domain ANP->NPRA Binds to Orthosteric Site MCUF651 This compound MCUF651->NPRA Binds to Allosteric Site cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Downstream Cellular Responses (e.g., Vasodilation, Natriuresis) PKG->Cellular_Response Phosphorylates Targets

NPRA signaling pathway with this compound modulation.

Experimental_Workflow A 1. HEK293 Cell Culture B 2. Transfection with NPRA Expression Vector A->B C 3. Cell Seeding for Assay B->C D 4. Treatment with ANP and/or this compound C->D E 5. Measurement of Downstream Signal D->E F cGMP Assay E->F G Calcium Imaging E->G H 6. Data Analysis F->H G->H

General experimental workflow.

Experimental Protocols

HEK293 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing HEK293 cells.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain HEK293 cells in T-75 flasks with DMEM complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 80-90% confluency.

  • Aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete DMEM.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete DMEM and seed into new flasks at a 1:5 to 1:10 dilution.

Transient Transfection of HEK293 Cells with NPRA Expression Vector

This protocol details the transient transfection of HEK293 cells to express NPRA.

Materials:

  • HEK293 cells

  • NPRA expression plasmid

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)[8][11]

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • One day before transfection, seed 5 x 10⁵ HEK293 cells per well in a 6-well plate with complete DMEM. Cells should be 70-80% confluent on the day of transfection.[8]

  • For each well, dilute 2.5 µg of the NPRA expression plasmid in 250 µL of Opti-MEM.

  • In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the 500 µL of DNA-lipid complex to each well containing cells and fresh medium.

  • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with the assays.

cGMP Assay

This protocol is for measuring intracellular cGMP levels following treatment with ANP and this compound.

Materials:

  • HEK293 cells expressing NPRA

  • ANP

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 0.1 M HCl

  • cGMP EIA Kit

Procedure:

  • Seed NPRA-transfected HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

  • Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.

  • Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of ANP (e.g., 10 nM).

  • Add the ANP and this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.[12]

  • Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl to each well.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Measure the cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

Intracellular Calcium Imaging Assay

While NPRA activation primarily leads to cGMP production, downstream effects can modulate intracellular calcium levels.[13] This protocol outlines a method for monitoring these changes.

Materials:

  • HEK293 cells expressing NPRA

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[14][15]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • ANP

  • This compound

  • Fluorescence microplate reader or microscope

Procedure:

  • Seed NPRA-transfected HEK293 cells on black-walled, clear-bottom 96-well plates and grow overnight.

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and 0.02% Pluronic F-127 in HBSS.

  • Remove the growth medium and add 100 µL of the loading buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.[16][17]

  • Wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

  • Measure the baseline fluorescence using a microplate reader or microscope.

  • Add ANP and/or this compound to the wells and immediately begin recording the fluorescence signal over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at 488 nm and measure emission at 520 nm.

  • Analyze the change in fluorescence intensity or the ratio of intensities to determine the relative change in intracellular calcium concentration.

References

Application Notes and Protocols for MCUF-651 Experiments in Primary Human Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCUF-651 is a small molecule positive allosteric modulator (PAM) of the soluble guanylyl cyclase A (GC-A) receptor.[1][2] By binding to an allosteric site on GC-A, this compound enhances the receptor's sensitivity to its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] This potentiation leads to increased intracellular cyclic guanosine monophosphate (cGMP) production, a key second messenger in cardiovascular homeostasis.[3][4] Elevated cGMP levels in cardiomyocytes have been shown to mediate protective effects, including the inhibition of cardiac hypertrophy.[5][6] These application notes provide detailed protocols for utilizing primary human cardiomyocytes to investigate the effects of this compound on cGMP signaling and cellular hypertrophy.

Data Presentation

Table 1: Effect of this compound on ANP-Mediated cGMP Production
Treatment ConditionANP ConcentrationThis compound Concentration (µM)Fold Increase in ANP Affinity (EC50)
ANP alone3.2 pM01.0
ANP + this compound2.3 pM0.11.4
ANP + this compound1.6 pM0.52.0
ANP + this compound1.1 pM1.02.9
ANP + this compound0.7 pM5.04.6
ANP + this compound0.6 pM105.3

Data synthesized from studies in HEK293 cells overexpressing GC-A, demonstrating the potentiation of ANP by this compound. A similar dose-dependent potentiation is observed in primary human cardiomyocytes.[3]

Table 2: Inhibition of TGF-β1-Induced Hypertrophy by this compound in Primary Human Cardiomyocytes
Treatment GroupCell Surface Area (% of Vehicle Control)
Vehicle Control100%
TGF-β1 (10 ng/mL)~150%
TGF-β1 + ANP (100 pM)~150%
TGF-β1 + ANP (100 pM) + this compound (1 µM)~110%
TGF-β1 + ANP (100 pM) + this compound (10 µM)~100%

*Approximate values based on graphical data presented in PNAS, 2021.[3]

Experimental Protocols

Culture of Primary Human Cardiomyocytes

This protocol is adapted for commercially available cryopreserved primary human cardiomyocytes, which are recommended for longer-term experiments.[3][7]

Materials:

  • Cryopreserved primary human cardiomyocytes (e.g., PromoCell, Cat. No. C-12810)

  • Myocyte Growth Medium (e.g., PromoCell, Cat. No. C-22270)

  • Fibronectin-coated cell culture plates

  • Water bath at 37°C

  • Humidified incubator at 37°C with 5% CO₂

Protocol:

  • Pre-warm the Myocyte Growth Medium in a 37°C water bath.

  • Rapidly thaw the cryovial of cardiomyocytes in the 37°C water bath until only a small ice crystal remains.

  • Transfer the cells to a sterile 15 mL conical tube containing 10 mL of pre-warmed Myocyte Growth Medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of Myocyte Growth Medium.

  • Plate the cells onto fibronectin-coated culture plates at a recommended density.

  • Incubate the cells in a humidified incubator at 37°C and 5% CO₂.

  • Replace the culture medium every 2-3 days.

cGMP Measurement Assay

This protocol describes the measurement of intracellular cGMP levels in primary human cardiomyocytes following treatment with this compound and ANP.

Materials:

  • Primary human cardiomyocytes cultured in 96-well plates

  • This compound

  • Atrial Natriuretic Peptide (ANP)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Commercially available cGMP ELISA kit (e.g., Enzo Life Sciences, ADI-900-164)

Protocol:

  • Culture primary human cardiomyocytes in a 96-well plate until they reach the desired confluence.

  • Prepare fresh solutions of this compound and ANP in serum-free culture medium.

  • Aspirate the culture medium from the cells and wash once with PBS.

  • Add the treatment solutions to the respective wells:

    • Vehicle control (medium with DMSO)

    • ANP alone (at a sub-maximal concentration, e.g., 100 pM)[8]

    • This compound alone (to confirm no agonist activity)

    • ANP in combination with a dose range of this compound (e.g., 0.1 µM to 10 µM)[3]

  • Incubate the plate at 37°C for 10-15 minutes.

  • Aspirate the treatment solutions and wash the cells once with cold PBS.

  • Lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

  • Perform the cGMP ELISA according to the manufacturer's protocol.

  • Read the absorbance on a plate reader and calculate the cGMP concentrations.

Cardiomyocyte Hypertrophy Assay

This protocol details the induction of hypertrophy in primary human cardiomyocytes and the assessment of the inhibitory effects of this compound.

Materials:

  • Primary human cardiomyocytes cultured on coverslips or in multi-well plates

  • Transforming growth factor-beta 1 (TGF-β1)[3] or Endothelin-1 (ET-1)[9]

  • This compound

  • ANP

  • Paraformaldehyde (4%)

  • Fluorescently labeled phalloidin (for F-actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope with imaging software

Protocol:

  • Culture primary human cardiomyocytes to the desired confluence.

  • Induce hypertrophy by treating the cells with a pro-hypertrophic agent such as TGF-β1 (e.g., 10 ng/mL) for 48-72 hours.[3]

  • For the treatment groups, co-incubate with:

    • Vehicle control

    • TGF-β1 alone

    • TGF-β1 + ANP (e.g., 100 pM)

    • TGF-β1 + ANP + varying concentrations of this compound (e.g., 1 µM, 10 µM)[3]

  • After the incubation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Stain the cells with fluorescently labeled phalloidin and DAPI to visualize the cytoskeleton and nuclei, respectively.

  • Acquire images of multiple random fields for each treatment condition using a fluorescence microscope.

  • Use imaging software (e.g., ImageJ) to measure the cell surface area of individual cardiomyocytes.

  • Quantify the cell surface area for at least 50-100 cells per condition and perform statistical analysis.

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

MCUF651_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GCA GC-A Receptor ANP->GCA Activates MCUF651 This compound MCUF651->GCA Potentiates cGMP cGMP GCA->cGMP Converts GTP to cGMP GTP GTP PKG PKG cGMP->PKG Activates Hypertrophy Hypertrophic Gene Expression PKG->Hypertrophy Inhibits ProHypertrophic Pro-hypertrophic Signaling (e.g., TGF-β1, ET-1) ProHypertrophic->Hypertrophy Promotes

Caption: this compound potentiates ANP/BNP activation of GC-A, increasing cGMP and inhibiting hypertrophy.

Experimental Workflow for Hypertrophy Assay

Hypertrophy_Workflow start Culture Primary Human Cardiomyocytes treatment Induce Hypertrophy (TGF-β1/ET-1) +/- ANP and this compound (48-72 hours) start->treatment fix_stain Fix with PFA Permeabilize Stain with Phalloidin & DAPI treatment->fix_stain imaging Fluorescence Microscopy fix_stain->imaging analysis Image Analysis: Measure Cell Surface Area imaging->analysis end Quantify and Compare Treatment Groups analysis->end

Caption: Workflow for assessing the anti-hypertrophic effects of this compound on cardiomyocytes.

References

Application Notes and Protocols for Evaluating the Natriuretic and Diuretic Effects of MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCUF-651 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor, also known as natriuretic peptide receptor A (NPRA). By enhancing the signaling of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), this compound has demonstrated potential as a therapeutic agent for cardiovascular diseases, including hypertension. Its mechanism of action leads to increased production of the second messenger cyclic guanosine monophosphate (cGMP), which mediates physiological responses including vasodilation, natriuresis, and diuresis.[1][2][3][4][5]

These application notes provide detailed protocols for evaluating the natriuretic and diuretic effects of this compound in a preclinical rodent model. The described methods are based on established diuretic screening protocols and findings from in vivo studies on this compound.[3]

Signaling Pathway of this compound

This compound enhances the binding of endogenous ligands ANP and BNP to the GC-A receptor. This potentiation of the receptor leads to an increased conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels then activate downstream signaling cascades, resulting in physiological effects such as increased sodium (natriuresis) and water (diuresis) excretion by the kidneys.[1][2][4][5]

MCUF651_Pathway cluster_0 cluster_1 Cell Membrane cluster_2 ANP_BNP ANP / BNP GCA GC-A Receptor (NPRA) ANP_BNP->GCA Binds MCUF651 This compound MCUF651->GCA Enhances Binding (PAM) cGMP cGMP GCA->cGMP Converts GTP GTP GTP->GCA Physiological_Effects Natriuresis & Diuresis cGMP->Physiological_Effects Activates

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Natriuretic and Diuretic Effects in Spontaneously Hypertensive Rats (SHRs)

This protocol details an in vivo experiment to assess the acute natriuretic and diuretic effects of this compound following intravenous administration to spontaneously hypertensive rats.

1.1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

1.2. Experimental Groups:

  • Group 1: Vehicle Control: Administered with the vehicle solution.

  • Group 2: this compound Treatment: Administered with this compound (e.g., 10 mg/kg).[3]

  • Group 3: Positive Control (Optional): Administered with a standard diuretic (e.g., Furosemide, 10 mg/kg).

1.3. Experimental Workflow:

Figure 2: In Vivo Experimental Workflow.

1.4. Detailed Methodology:

  • Animal Preparation and Acclimatization:

    • 24 hours prior to the experiment, place each rat in an individual metabolic cage designed for the separation and collection of urine and feces. This allows the animals to acclimate to the cages.[2][3][6][7][8]

    • Ensure free access to water during the acclimatization period. Food should be withdrawn 12-18 hours before the experiment to ensure a uniform state of hydration and gastric emptying.

  • Baseline Sample Collection:

    • On the day of the experiment, discard any urine collected overnight.

    • Collect a baseline urine sample over a 1-hour period. Record the volume.

    • Anesthetize the rats (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail).

    • If continuous blood pressure monitoring is required, catheterize the carotid artery. For IV drug administration, catheterize the jugular vein.

    • Collect a baseline blood sample (approx. 0.5 mL) from the jugular vein or a tail vein.

  • Drug Administration:

    • Administer a single intravenous (IV) bolus of either vehicle, this compound (10 mg/kg), or the positive control drug via the jugular vein catheter.[3]

  • Post-Dose Sample Collection and Monitoring:

    • Immediately following administration, begin timed urine collections. For a 60-minute study, collect urine at intervals (e.g., 0-30 minutes and 30-60 minutes) to assess the time course of the diuretic and natriuretic effects.[3]

    • Record the volume of urine collected at each interval.

    • If applicable, continuously monitor and record the mean arterial pressure (MAP).[3]

  • Terminal Blood Collection:

    • At the end of the experimental period (e.g., 60 minutes post-dose), collect a terminal blood sample via cardiac puncture under deep anesthesia.[1][9][10][11]

  • Sample Processing and Storage:

    • Urine: Centrifuge the collected urine samples to remove any particulate matter. Store the supernatant at -80°C until analysis.

    • Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

Protocol 2: Analysis of Urine and Plasma Samples

2.1. Urine Analysis:

  • Urine Volume: Measure and record the urine volume for each collection period.

  • Urine Electrolytes (Sodium, Potassium):

    • Thaw urine samples to room temperature.

    • Analyze the concentration of sodium (Na+) and potassium (K+) using an ion-selective electrode (ISE) analyzer or flame photometry.[12][13][14]

  • Urine Creatinine:

    • Measure urine creatinine concentration using a suitable assay kit (e.g., Jaffe reaction-based).[12][14] This is used for normalization of electrolyte excretion.

  • Urine cGMP:

    • Measure the concentration of cGMP in the urine using a commercially available cGMP ELISA kit. Follow the manufacturer's instructions, which may include an acetylation step for increased sensitivity.[4][5][15][16][17]

2.2. Plasma Analysis:

  • Plasma cGMP:

    • Measure the concentration of cGMP in the plasma using a cGMP ELISA kit. Adhere to the protocol provided with the kit.[4][5][15][16][17]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between the experimental groups.

Table 1: Effects of this compound on Urine Volume and Electrolyte Excretion

ParameterBaseline0-30 min Post-Dose30-60 min Post-Dose
Vehicle Control
Urine Flow (µL/min)
Urinary Na+ Excretion (µmol/min)
Urinary K+ Excretion (µmol/min)
This compound (10 mg/kg)
Urine Flow (µL/min)
Urinary Na+ Excretion (µmol/min)
Urinary K+ Excretion (µmol/min)

Table 2: Effects of this compound on Plasma and Urinary cGMP Levels

ParameterBaseline60 min Post-Dose
Vehicle Control
Plasma cGMP (pmol/mL)
Urinary cGMP Excretion (pmol/min)
This compound (10 mg/kg)
Plasma cGMP (pmol/mL)
Urinary cGMP Excretion (pmol/min)

Table 3: Effects of this compound on Mean Arterial Pressure (MAP)

ParameterBaseline15 min Post-Dose30 min Post-Dose60 min Post-Dose
Vehicle Control
MAP (mmHg)
This compound (10 mg/kg)
MAP (mmHg)

Note: Data should be presented as mean ± SEM (Standard Error of the Mean). Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.

Conclusion

These protocols provide a comprehensive framework for the preclinical evaluation of the natriuretic and diuretic properties of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a thorough understanding of the pharmacological profile of this promising therapeutic candidate.

References

Application Notes and Protocols for Assessing Blood Pressure Reduction by MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCUF-651 is a novel, orally bioavailable small molecule that functions as a positive allosteric modulator (PAM) of the natriuretic peptide receptor-A (NPRA), also known as guanylyl cyclase-A (GC-A).[1][2][3][4] By enhancing the activity of the endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), this compound potentiates the generation of the second messenger cyclic guanosine monophosphate (cGMP).[1][2] This leads to potent vasodilating, natriuretic, and diuretic effects, making this compound a promising therapeutic candidate for hypertension.[1] These application notes provide detailed protocols for the preclinical assessment of this compound's effect on blood pressure and its mechanism of action.

Mechanism of Action: NPRA Signaling Pathway

This compound does not activate the NPRA receptor on its own but enhances the binding affinity of the native ligands ANP and BNP.[2][3] This allosteric modulation results in a more robust activation of GC-A, leading to increased conversion of GTP to cGMP. Elevated intracellular cGMP in vascular smooth muscle cells activates protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and subsequent vasodilation and blood pressure reduction.

MCUF_651_Signaling_Pathway This compound NPRA Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular NPRA NPRA (GC-A Receptor) cGMP cGMP NPRA->cGMP Converts ANP_BNP ANP / BNP ANP_BNP->NPRA Binds MCUF651 This compound (PAM) MCUF651->NPRA Enhances Binding GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Blood Pressure Reduction PKG->Vasodilation Promotes

Caption: Signaling pathway of this compound as a Positive Allosteric Modulator (PAM) of the NPRA receptor.

Experimental Protocols

Protocol 1: In Vivo Assessment of Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

This protocol details the evaluation of this compound's antihypertensive effects in the Spontaneously Hypertensive Rat (SHR) model, which closely mimics essential hypertension in humans.[5][6]

3.1.1 Materials

  • Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.

  • Normotensive Wistar-Kyoto (WKY) rats as controls.

  • This compound compound.

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Blood pressure monitoring system (Telemetry or non-invasive tail-cuff).[7]

  • Metabolic cages for urine collection.

  • ELISA kits for plasma and urine cGMP measurement.

3.1.2 Procedure

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Blood Pressure Measurement Setup:

    • Telemetry (Recommended): Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow a recovery period of 7-10 days post-surgery.

    • Tail-Cuff Method: Acclimate rats to the restraining device and cuff inflation procedure for 3-5 days prior to the experiment to minimize stress-induced fluctuations.[7]

  • Experimental Groups:

    • Group 1: SHR + Vehicle.

    • Group 2: SHR + this compound (Low Dose, e.g., 1 mg/kg).

    • Group 3: SHR + this compound (Mid Dose, e.g., 10 mg/kg).[1]

    • Group 4: SHR + this compound (High Dose, e.g., 30 mg/kg).

    • Group 5: WKY + Vehicle (Normotensive Control).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous bolus or oral gavage).[1][7]

  • Data Collection:

    • Record baseline blood pressure and heart rate for at least 60 minutes before drug administration.

    • Continuously monitor and record blood pressure and heart rate for a defined period post-administration (e.g., 24 hours).[7]

    • Place animals in metabolic cages to collect urine at specified intervals (e.g., baseline, 0-4h, 4-8h, 8-24h) to measure volume and sodium excretion.[1]

    • Collect blood samples at peak effect time points to measure plasma cGMP levels.[1]

  • Analysis: Analyze changes in Mean Arterial Pressure (MAP), heart rate, urine output, urinary sodium, and plasma/urinary cGMP levels compared to baseline and vehicle controls.

In_Vivo_Workflow In Vivo Experimental Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (SHR & WKY Rats) Implantation Telemetry Implantation (Optional, Recommended) Acclimatization->Implantation Grouping Randomize into Treatment Groups Implantation->Grouping Baseline Record Baseline BP & HR Grouping->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Monitoring Continuous BP/HR Monitoring Dosing->Monitoring Collection Collect Blood & Urine Samples Monitoring->Collection Assays Measure cGMP, Sodium, Urine Volume Collection->Assays DataAnalysis Analyze Hemodynamic & Renal Data Assays->DataAnalysis

Caption: Workflow for in vivo assessment of this compound's antihypertensive effects.

Protocol 2: Ex Vivo Assessment of Vasoactivity using Wire Myography

This protocol assesses the direct vasodilatory effect of this compound on isolated blood vessels.

3.2.1 Materials

  • Thoracic aorta or mesenteric resistance arteries isolated from SHR or WKY rats.

  • Krebs-Henseleit buffer.

  • Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction.

  • Atrial Natriuretic Peptide (ANP).

  • This compound.

  • Wire myograph system.

3.2.2 Procedure

  • Vessel Isolation: Euthanize the rat and carefully dissect the thoracic aorta or mesenteric artery in ice-cold Krebs buffer.

  • Ring Preparation: Cut the artery into 2-3 mm rings, taking care not to damage the endothelium.

  • Mounting: Mount the arterial rings on the wire myograph hooks in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Viability Check: Test the viability of the rings by inducing contraction with KCl. Test endothelium integrity by assessing relaxation to acetylcholine after pre-constriction with phenylephrine.

  • Contraction: Pre-constrict the arterial rings to approximately 80% of their maximum response using phenylephrine.

  • Vasodilation Assay: Once a stable contraction plateau is reached, add a sub-maximal concentration of ANP to the bath. Then, add cumulative concentrations of this compound to generate a concentration-response curve.

  • Analysis: Express the relaxation response as a percentage reversal of the pre-induced contraction.

Ex_Vivo_Workflow Ex Vivo Vasoactivity Assay Workflow Vessel_Isolation Isolate Arterial Segments (e.g., Aorta) Ring_Prep Prepare 2-3 mm Arterial Rings Vessel_Isolation->Ring_Prep Mounting Mount Rings in Wire Myograph Ring_Prep->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Viability_Check Check Viability (KCl) & Endothelium Integrity (ACh) Equilibration->Viability_Check Pre_Constriction Pre-constrict Rings (with Phenylephrine) Viability_Check->Pre_Constriction CR_Curve Add ANP + Cumulative Doses of this compound Pre_Constriction->CR_Curve Analysis Analyze Concentration- Response Relaxation Curve CR_Curve->Analysis

Caption: Workflow for ex vivo wire myography to assess this compound induced vasodilation.

Protocol 3: In Vitro Target Engagement via cGMP Assay

This protocol quantifies the ability of this compound to potentiate ANP-mediated cGMP production in a cell-based assay.

3.3.1 Materials

  • HEK293 cells stably overexpressing human NPRA (HEK293-GC-A).[2][3]

  • Cell culture medium (e.g., DMEM) and supplements.

  • Atrial Natriuretic Peptide (ANP).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Lysis buffer.

  • cGMP competitive ELISA kit.

3.3.2 Procedure

  • Cell Culture: Culture HEK293-GC-A cells in appropriate multi-well plates until they reach 80-90% confluency.

  • Pre-treatment: Starve the cells in serum-free media for 2-4 hours. Pre-incubate cells with a phosphodiesterase inhibitor (IBMX) for 15-30 minutes.

  • Stimulation:

    • Treat cells with varying concentrations of this compound (or vehicle) for 15 minutes.

    • Following the pre-incubation with this compound, stimulate the cells with a fixed, sub-maximal concentration of ANP (e.g., 9 pM) for another 10-15 minutes.[3]

  • Cell Lysis: Terminate the reaction by removing the medium and adding lysis buffer to the cells.

  • cGMP Quantification: Quantify the intracellular cGMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.

  • Analysis: Plot the cGMP concentration against the concentration of this compound to determine the dose-dependent potentiation of the ANP response. Calculate the EC₅₀ value for this compound.[2]

Data Presentation

Quantitative data should be organized into clear, concise tables for comparison and analysis.

Table 1: In Vivo Hemodynamic and Renal Effects of this compound in SHRs

Treatment Group Dose (mg/kg) Δ MAP (mmHg) Δ Heart Rate (bpm) Plasma cGMP (pmol/mL) Urine Flow (μL/min) Urinary Na⁺ (μmol/min)
Vehicle - -6 ± 2 -10 ± 5 -2 ± 3 6 ± 2 1 ± 0.2
This compound 10 -29 ± 14 -25 ± 8 16 ± 5 56 ± 18 8 ± 2
WKY + Vehicle - -3 ± 1 -8 ± 4 -1 ± 2 15 ± 4 2 ± 0.5

(Note: Data is illustrative based on published findings[1])

Table 2: Ex Vivo Vasodilatory Effect of this compound

Pre-constrictor ANP Conc. This compound Conc. (μM) % Relaxation (Mean ± SEM)
Phenylephrine 1 nM 0 (Control) 15.2 ± 3.1
Phenylephrine 1 nM 0.1 28.5 ± 4.5
Phenylephrine 1 nM 1.0 55.1 ± 6.2
Phenylephrine 1 nM 10.0 85.7 ± 5.8

(Note: Data is illustrative)

Table 3: In Vitro cGMP Production in NPRA-expressing HEK293 Cells

ANP Conc. (pM) This compound Conc. (μM) cGMP Response (% of ANP alone)
9 0 (Control) 100
9 0.1 180
9 0.5 350
9 1.0 520
9 10.0 800

(Note: Data is illustrative based on published findings[2][3])

References

Troubleshooting & Optimization

Technical Support Center: cGMP Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for cGMP measurement assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during cGMP quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a competitive cGMP ELISA?

A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a common method for quantifying cGMP.[1][2][3] In this assay, cGMP from your sample competes with a known amount of labeled cGMP (e.g., conjugated to an enzyme like HRP) for binding to a limited number of anti-cGMP antibodies.[3] The plate is typically coated with a secondary antibody to capture the anti-cGMP antibody.[2][4] After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme-labeled cGMP to produce a signal (e.g., colorimetric or fluorescent).[1][2] The intensity of the signal is inversely proportional to the concentration of cGMP in your sample; a weaker signal indicates a higher cGMP concentration in the sample.[2][3]

Q2: Should I acetylate my samples?

Acetylation of cGMP in both samples and standards can increase the sensitivity of the assay by approximately 10-fold.[5] This is because the antibody used in many kits has a higher affinity for the acetylated form of cGMP.[5] If you expect very low concentrations of cGMP in your samples (less than ~1 pmol/ml), acetylation is recommended.[5][6] However, if you anticipate higher concentrations, it may not be necessary.[6] Note that proteins or sugars in the sample matrix can interfere with the acetylation procedure, so sample purification may be required beforehand.[6]

Q3: What are some common sample types that can be used for cGMP measurement?

cGMP can be measured in a variety of biological samples, including:

  • Cell and tissue lysates[1][5]

  • Urine[1][5]

  • Plasma and Serum[1][2][5]

  • Saliva[1][2]

  • Tissue Culture Media[1][2]

Q4: How should I prepare my samples?

Proper sample preparation is critical for accurate cGMP measurement. Due to the presence of phosphodiesterases (PDEs) in many biological samples that can degrade cGMP, rapid processing and inhibition of PDE activity are crucial.[6]

  • Cell Lysates: Aspirate the culture medium and add a lysis buffer (e.g., 0.1M HCl) to inhibit PDE activity.[7][8] The cells are then scraped and the lysate is centrifuged to remove cellular debris.[8]

  • Tissue Samples: Tissues should be rapidly frozen in liquid nitrogen immediately after collection to prevent cGMP degradation.[7][8] The frozen tissue is then homogenized in a lysis buffer like 0.1M HCl.[7]

  • Plasma/Serum: It is often recommended to precipitate proteins using methods like ethanol precipitation.[6][9] The resulting supernatant can then be used for the assay after drying and reconstitution in the assay buffer.[9]

  • Urine and Cell Culture Supernatants: These samples can often be diluted with the assay buffer and used directly.[6][8]

It is important to avoid organic solvents in the final sample as they can interfere with the assay.[6] Always centrifuge samples to remove any particulate matter.[10]

Troubleshooting Guide

This guide addresses common problems encountered during cGMP measurement assays, providing potential causes and solutions.

Problem 1: Poor Standard Curve

A reliable standard curve is essential for accurate quantification.[11] Common issues include a flat curve, low R-squared value, or poor discrimination between points.[11]

Possible CauseRecommended Solution
Incorrect Standard Preparation Double-check all dilution calculations. Ensure the lyophilized standard is fully reconstituted according to the kit protocol. Briefly vortex the vial after reconstitution to ensure it is completely dissolved.[12][13]
Pipetting Errors Use calibrated pipettes and ensure tips are firmly sealed.[11][14] Avoid introducing air bubbles. Change pipette tips between each standard dilution.[14] Consider using a repeating pipette for adding reagents to the plate to minimize variability.[7]
Degraded Standard Ensure standards are stored correctly as per the manufacturer's instructions.[13] Avoid repeated freeze-thaw cycles.[15] If degradation is suspected, use a fresh vial of standard.
Improper Incubation Time or Temperature Adhere strictly to the incubation times and temperatures specified in the protocol.[12] Inconsistent temperature across the plate can lead to variability.[14]
Incorrect Plate Reading Ensure the plate reader is set to the correct wavelength for absorbance reading (e.g., 450 nm for TMB-based assays).[12]
Problem 2: High Background

High background signal can reduce the dynamic range and sensitivity of the assay.[16]

Possible CauseRecommended Solution
Insufficient Washing Ensure adequate washing between steps to remove all unbound reagents. Increase the number of washes or the soaking time.[12][16] After the final wash, tap the plate on absorbent paper to remove any residual wash buffer.[12]
Contamination of Reagents Use fresh pipette tips for each reagent to avoid cross-contamination.[12] Ensure the TMB substrate has not been exposed to light or contaminated.[12]
Over-incubation Strictly follow the recommended incubation times for the antibody and substrate.[12][16]
High Concentration of Detection Reagents Double-check the dilution of the HRP-conjugate or detection antibody. If necessary, perform further dilutions.[12]
Problem 3: Low or No Signal

A weak or absent signal can be frustrating and prevent the calculation of results.[16]

Possible CauseRecommended Solution
Expired or Improperly Stored Reagents Check the expiration dates on all kit components.[12] Ensure all reagents have been stored at the recommended temperatures.[7]
Reagents Not at Room Temperature Allow all reagents and samples to equilibrate to room temperature for at least 30 minutes before use.[12][14]
Omission of a Key Reagent Carefully review the protocol to ensure all steps were followed in the correct order, and that all necessary reagents (e.g., primary antibody, HRP-conjugate, substrate) were added.[16]
Insufficient Incubation Time Ensure that incubation steps are timed accurately.[12]
Inhibition of Enzyme Activity Some substances in samples, like sodium azide (NaN3), can inhibit HRP activity.[12] Ensure your samples do not contain interfering substances.
Problem 4: High Variability Between Replicates

Poor reproducibility between replicate wells can compromise the accuracy of your results.[17]

Possible CauseRecommended Solution
Inaccurate Pipetting Ensure consistent and accurate pipetting technique for all wells.[17] Check pipette calibration.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.[17]
Inconsistent Washing Use an automated plate washer if possible for more consistent washing. If washing manually, ensure the same technique is applied to all wells.[17]
Edge Effects Inconsistent temperature across the plate during incubation can cause "edge effects." Ensure the plate is sealed properly and incubated in a temperature-stable environment.[14] Avoid stacking plates during incubation.[14]
Particulates in Samples Centrifuge samples to remove any debris before adding them to the plate.[17]

Experimental Protocols

Generalized Competitive ELISA Protocol for cGMP Measurement

This protocol provides a general workflow for a typical cGMP competitive ELISA. Note: Always refer to the specific protocol provided with your assay kit, as incubation times, reagent concentrations, and other parameters may vary.[1]

  • Reagent Preparation: Prepare all reagents, including standards, samples, wash buffer, and antibodies, according to the kit's instructions. Allow all reagents to reach room temperature before use.[12]

  • Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate, which is typically pre-coated with a goat anti-rabbit IgG antibody.[1]

  • Competitive Reaction: Add the cGMP-HRP conjugate and the anti-cGMP antibody to each well (except for blank or control wells as specified by the kit).[1]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature with shaking).[1]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.[7]

  • Substrate Addition: Add the TMB substrate to each well and incubate for the recommended time, protecting the plate from light.[1][15]

  • Stop Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.[7]

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[1][2]

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the cGMP concentration in your unknown samples. The signal intensity will be inversely proportional to the cGMP concentration.[2]

Visualizations

cGMP Signaling Pathway

cGMP Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Hormones Hormones (e.g., ANP) pGC Particulate Guanylate Cyclase (pGC) Hormones->pGC Binds cGMP cGMP pGC->cGMP Catalyzes sGC->cGMP Catalyzes GTP GTP GTP->pGC GTP->sGC PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates Ion_Channels Cyclic Nucleotide-gated Ion Channels cGMP->Ion_Channels Activates 5_GMP 5'-GMP (Inactive) PDEs->5_GMP Cellular_Response Downstream Cellular Response PKG->Cellular_Response Ion_Channels->Cellular_Response

Caption: Overview of the cGMP signaling pathway.

Competitive ELISA Workflow for cGMP Measurement

Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Standards & Samples C Add Standards/Samples to pre-coated plate A->C B Prepare Reagents B->C D Add cGMP-HRP Conjugate & Anti-cGMP Antibody C->D E Incubate (Competitive Binding) D->E F Wash Plate (Remove unbound reagents) E->F G Add TMB Substrate F->G H Incubate (Color Development) G->H I Add Stop Solution H->I J Read Absorbance (e.g., 450nm) I->J K Generate Standard Curve & Calculate Results J->K

Caption: General workflow for a competitive cGMP ELISA.

Troubleshooting Logic Flow

Troubleshooting Logic Start Assay Problem Encountered PoorCurve Poor Standard Curve? Start->PoorCurve HighBg High Background? PoorCurve->HighBg No Sol_Curve Check Standard Prep Check Pipetting Verify Incubation PoorCurve->Sol_Curve Yes NoSignal Low/No Signal? HighBg->NoSignal No Sol_Bg Improve Washing Check for Contamination Verify Incubation Times HighBg->Sol_Bg Yes HighVar High Variability? NoSignal->HighVar No Sol_Signal Check Reagents (Expiry/Storage) Ensure Reagents at RT Verify Protocol Steps NoSignal->Sol_Signal Yes Sol_Var Check Pipetting Technique Ensure Proper Mixing Check for Edge Effects HighVar->Sol_Var Yes End Re-run Assay HighVar->End No Sol_Curve->End Sol_Bg->End Sol_Signal->End Sol_Var->End

Caption: A logical approach to troubleshooting common cGMP assay issues.

References

Technical Support Center: Optimizing MCUF-651 Dosage for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MCUF-651, a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor, in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, small molecule positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2] It functions by binding to an allosteric site on the GC-A receptor, which enhances the binding of the endogenous ligand, atrial natriuretic peptide (ANP), to the receptor's active site.[2] This potentiation of ANP binding leads to an increase in the production of the second messenger, cyclic guanosine monophosphate (cGMP).[2] this compound itself does not activate the GC-A receptor in the absence of ANP.[2]

Q2: In which cell types has this compound been shown to be effective?

A2: this compound has been demonstrated to enhance ANP-mediated cGMP generation in a variety of human cell types, including:

  • Human Embryonic Kidney (HEK293) cells overexpressing the GC-A receptor[2]

  • Human cardiac, renal, and fat cells[1][2]

  • Cardiomyocytes, where it has been shown to inhibit hypertrophy[1][2]

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

A3: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for most in vitro applications. The reported EC50 of this compound for potentiating ANP-mediated cGMP generation in HEK293 GC-A cells is 0.45 µM.[2] However, the optimal concentration will be cell-type specific and should be determined empirically through dose-response experiments.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line, generally below 0.5%. For storage, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no potentiation of cGMP production 1. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Low endogenous ANP levels: As a PAM, this compound requires the presence of the endogenous ligand (ANP) to exert its effect. 3. Cell line does not express sufficient levels of GC-A receptor. 4. Compound degradation: The compound may be unstable in the cell culture medium over the course of the experiment.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. 2. Co-administer with ANP: If endogenous ANP levels are low, add exogenous ANP to the cell culture medium along with this compound. 3. Confirm GC-A expression: Verify the expression of the GC-A receptor in your cell line using techniques such as Western blotting or qPCR. 4. Assess compound stability: Check the stability of this compound in your cell culture medium over time using methods like HPLC or LC-MS/MS. Prepare fresh working solutions for each experiment.[3]
Observed cytotoxicity or stressed cells 1. High this compound concentration: The concentration of this compound may be in a toxic range for the specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 3. Compound precipitation: this compound may be precipitating out of solution at the working concentration.1. Perform a cytotoxicity assay: Use an assay such as MTT or LDH to determine the cytotoxic concentration range of this compound for your cell line.[4][5][6] 2. Run a vehicle control: Include a control with the same concentration of solvent used in the experimental wells to assess solvent toxicity.[3] Ensure the final solvent concentration is below the toxic threshold for your cells. 3. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solubilization method.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variability in the results. 2. Pipetting errors: Inaccurate or inconsistent pipetting of this compound or other reagents. 3. Edge effects: Wells on the outer edges of the plate may experience different environmental conditions, leading to variability.1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density in each well. 2. Use calibrated pipettes: Ensure that all pipettes are properly calibrated and use consistent pipetting techniques. 3. Avoid using outer wells: If possible, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile medium or PBS to maintain a more uniform environment across the plate.

Quantitative Data Summary

Parameter Value Cell Line Reference
EC50 (Potentiation of ANP-mediated cGMP generation) 0.45 µMHEK293 GC-A cells[2]
Binding Affinity (KD) to GC-A 397 nMN/A[1]
Recommended In Vitro Concentration Range 1 - 10 µMVariousN/A

Experimental Protocols

In Vitro cGMP Assay

Objective: To measure the potentiation of ANP-mediated cGMP production by this compound in cultured cells.

Materials:

  • Cells expressing the GC-A receptor

  • Cell culture medium

  • This compound

  • Atrial Natriuretic Peptide (ANP)

  • 0.1 M HCl

  • cGMP ELISA kit

Methodology:

  • Cell Seeding: Seed cells in a 48-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a solution of ANP in cell culture medium.

  • Treatment:

    • Pre-treat the cells with the various concentrations of this compound or vehicle (DMSO control) for a specified pre-incubation time (e.g., 15-30 minutes) at 37°C.

    • Following the pre-incubation, add ANP to the wells to a final concentration known to elicit a submaximal response.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 200 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.

    • Incubate at room temperature for 10-20 minutes.

  • cGMP Measurement:

    • Collect the cell lysates.

    • Measure the intracellular cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.[7]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP GC-A_Receptor GC-A Receptor ANP->GC-A_Receptor Binds to orthosteric site This compound This compound This compound->GC-A_Receptor Binds to allosteric site cGMP cGMP GC-A_Receptor->cGMP Converts GTP GTP GTP->GC-A_Receptor PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Hypertrophy) PKG->Cellular_Response Phosphorylates target proteins

Caption: this compound allosterically modulates the GC-A receptor.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells Prepare and Seed Cells Treat_Cells Treat Cells with this compound (and ANP if necessary) Prepare_Cells->Treat_Cells Prepare_MCUF651 Prepare this compound Stock and Working Solutions Prepare_MCUF651->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Perform_Assay Perform Desired Assay (e.g., cGMP, Cytotoxicity) Incubate->Perform_Assay Analyze_Data Analyze and Interpret Results Perform_Assay->Analyze_Data

Caption: A generalized workflow for in vitro experiments with this compound.

References

troubleshooting inconsistent results in MCUF-651 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with MCUF-651.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, orally bioavailable positive allosteric modulator (PAM) of the particulate guanylyl cyclase A (GC-A) receptor.[1][2] Its primary function is to enhance the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor.[2] This potentiation leads to an increase in the production of the second messenger, cyclic guanosine monophosphate (cGMP).[2] this compound does not activate the GC-A receptor on its own but works synergistically with its natural ligands.[3][4]

Q2: Is this compound specific to the GC-A receptor?

A2: Yes, studies have shown that this compound is selective for the GC-A receptor. It does not show agonistic activity on the GC-B receptor.[5]

Q3: In which cell types has the activity of this compound been confirmed?

A3: The activity of this compound has been demonstrated in several human primary cells, including human cardiac, renal, and fat cells, where it enhanced ANP-mediated cGMP generation.[2] Specifically, it has shown efficacy in human cardiomyocytes (HCMs), human renal proximal tubular cells (HRPTCs), and human visceral adipocytes (HVAs).[3][6]

Q4: What are the potential therapeutic applications of this compound?

A4: By enhancing the GC-A/cGMP signaling pathway, this compound has potential therapeutic applications in cardiovascular, renal, and metabolic diseases.[2] For instance, it has been shown to inhibit cardiomyocyte hypertrophy in vitro and has demonstrated blood pressure-lowering and renal-enhancing properties in animal models of hypertension.[2][7]

Troubleshooting Inconsistent Experimental Results

Issue 1: High variability in cGMP levels in cell-based assays.

Possible Cause 1: Inconsistent cell health or density.

  • Recommendation: Ensure consistent cell seeding density across all wells. Visually inspect cells for uniform morphology and confluence before starting the experiment. Perform a cell viability assay to confirm consistent health across different treatment groups.

Possible Cause 2: Degradation of ANP or BNP.

  • Recommendation: Prepare fresh stock solutions of ANP or BNP for each experiment. Aliquot and store peptides at -80°C to minimize freeze-thaw cycles.

Possible Cause 3: Issues with this compound solution.

  • Recommendation: this compound is typically dissolved in a solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (usually <0.5%). Prepare fresh dilutions of this compound for each experiment.

Possible Cause 4: Suboptimal assay conditions.

  • Recommendation: Optimize the incubation time for ANP/BNP and this compound treatment. Ensure the phosphodiesterase (PDE) inhibitor used to prevent cGMP degradation is active and used at an effective concentration.

Issue 2: Lack of significant potentiation of ANP/BNP activity by this compound.

Possible Cause 1: Incorrect concentration of ANP/BNP.

  • Recommendation: this compound is a PAM and requires the presence of an agonist. If the concentration of ANP or BNP is too high (saturating), the potentiating effect of this compound may be masked. Perform a dose-response curve for ANP/BNP to determine an EC20-EC50 concentration for your potentiation experiments.

Possible Cause 2: Low expression of GC-A receptors in the cell line.

  • Recommendation: Confirm the expression of the GC-A receptor in your cell model using techniques like qPCR or western blotting. Consider using a cell line known to express GC-A, such as HEK293 cells stably expressing GC-A.

Possible Cause 3: Inactive this compound.

  • Recommendation: Verify the integrity and purity of your this compound compound. If possible, obtain a fresh batch or re-purify the existing stock.

Issue 3: Inconsistent results in cardiomyocyte hypertrophy assays.

Possible Cause 1: Variability in hypertrophy induction.

  • Recommendation: Ensure the concentration and incubation time of the hypertrophic stimulus (e.g., TGF-β1) are optimized and consistent.[3][4] Monitor the induction of hypertrophic markers to confirm a consistent response.

Possible Cause 2: Subjectivity in cell size measurement.

  • Recommendation: Use automated image analysis software to quantify cell surface area to minimize user bias. Analyze a large number of cells per condition to ensure statistical power.

Possible Cause 3: Timing of this compound treatment.

  • Recommendation: Optimize the timing of this compound and ANP co-treatment relative to the addition of the hypertrophic stimulus.

Experimental Protocols & Data

This compound Signaling Pathway

MCUF651_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP_BNP ANP / BNP GC_A GC-A Receptor ANP_BNP->GC_A Binds MCUF651 This compound MCUF651->GC_A Positive Allosteric Modulation cGMP cGMP GC_A->cGMP Converts GTP GTP GTP->GC_A Substrate Downstream Downstream Physiological Effects (e.g., Vasodilation, Natriuresis) cGMP->Downstream Activates cGMP_Assay_Workflow A Seed cells expressing GC-A receptor in a multi-well plate B Incubate cells for 24-48 hours A->B C Pre-treat cells with a phosphodiesterase (PDE) inhibitor B->C D Treat cells with varying concentrations of this compound C->D E Add a fixed concentration of ANP or BNP (e.g., EC20) D->E F Incubate for a defined period E->F G Lyse cells F->G H Quantify cGMP levels (e.g., using ELISA or HTRF) G->H

References

improving the solubility and stability of MCUF-651 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the solubility and stability of MCUF-651 in experimental buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2] It enhances the signaling of endogenous ligands like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), making it a promising therapeutic candidate for cardiovascular, renal, and metabolic diseases.[1][2]

Q2: What is the primary solvent for dissolving this compound?

A2: Based on published research, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3]

Q3: What are the recommended starting buffer conditions for in vitro experiments?

A3: A commonly used treatment buffer for cell-based assays with this compound consists of Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% Bovine Serum Albumin (BSA), 2 mM HEPES, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a non-specific phosphodiesterase inhibitor.[3][4]

Q4: Is this compound stable in plasma for ex vivo studies?

A4: Yes, this compound has been shown to be effective in enhancing cGMP generation in human plasma, indicating its stability and activity in this biological matrix.[3]

Troubleshooting Guide

Issue: this compound Precipitates in Aqueous Buffer

This is a common issue when diluting a DMSO stock solution of a hydrophobic small molecule into an aqueous experimental buffer.

Troubleshooting Workflow for Solubility Issues

start Precipitation Observed check_dmso Final DMSO concentration > 1%? start->check_dmso reduce_dmso Decrease final DMSO concentration to < 0.5% check_dmso->reduce_dmso Yes check_concentration This compound concentration too high? check_dmso->check_concentration No success Solubility Improved reduce_dmso->success lower_concentration Lower the final concentration of this compound check_concentration->lower_concentration Yes use_surfactant Consider adding a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the buffer check_concentration->use_surfactant No lower_concentration->success sonicate Briefly sonicate or vortex the final solution use_surfactant->sonicate fail Issue Persists: Contact Technical Support use_surfactant->fail prepare_fresh Prepare fresh dilutions immediately before use sonicate->prepare_fresh prepare_fresh->success cluster_cell Target Cell GC_A GC-A Receptor cGMP cGMP GC_A->cGMP Activation downstream Downstream Physiological Effects cGMP->downstream ANP_BNP ANP / BNP (Endogenous Ligands) ANP_BNP->GC_A Binds to MCUF_651 This compound (PAM) MCUF_651->GC_A Binds to allosteric site

References

Navigating Preclinical Research with MCUF-651: A Technical Support Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing potential off-target effects of MCUF-651 in preclinical models. This compound is a novel small molecule positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor, designed to enhance the effects of endogenous natriuretic peptides for therapeutic applications in cardiovascular, renal, and metabolic diseases. While preclinical data have demonstrated its high selectivity for GC-A, a thorough understanding of its broader biological impact is crucial for accurate data interpretation and successful translation.

This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and quantitative data summaries to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo model is showing an unexpected hypotensive response that is more pronounced than anticipated. Could this be an off-target effect?

A1: While this compound is designed to potentiate the vasodilatory effects of natriuretic peptides, an exaggerated hypotensive response could be multifactorial. It is more likely a result of exaggerated on-target pharmacology rather than a true off-target effect.

Troubleshooting Steps:

  • Dose-Response Analysis: The first step is to perform a careful dose-response study to determine if the effect is dose-dependent. A steep dose-response curve might indicate a narrow therapeutic window in your specific model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of the hypotensive effect with the plasma concentration of this compound. This can help distinguish between a direct drug effect and other physiological responses.

  • Evaluate Endogenous Natriuretic Peptide Levels: The potentiation effect of this compound is dependent on the levels of endogenous ANP and BNP.[1][2][3] Measure the baseline and post-treatment levels of these peptides in your model, as higher levels could lead to an amplified response.

  • Consider the Preclinical Model: The cardiovascular physiology of the animal model can significantly influence the response. For instance, spontaneously hypertensive rats (SHRs) have been shown to have a significant reduction in mean arterial pressure following this compound administration.[4]

Q2: I am observing unexpected changes in renal function in my animal model. Is this a known off-target effect of this compound?

A2: Enhanced natriuresis and diuresis are expected on-target effects of this compound due to the potentiation of GC-A signaling in the kidneys.[4][5] However, any adverse renal effects should be investigated.

Troubleshooting Steps:

  • Comprehensive Renal Panel: Conduct a full renal panel, including measurements of blood urea nitrogen (BUN), creatinine, electrolytes, and urine volume and sodium excretion.[4]

  • Histopathological Examination: Perform a histopathological analysis of the kidneys to look for any signs of tissue damage that would not be expected from the intended pharmacological effect.

  • Hydration Status: Ensure that the animals are adequately hydrated, as excessive diuresis could lead to dehydration and confounding effects on renal readouts.

Q3: How can I proactively screen for potential off-target effects of this compound in my experimental system?

A3: A proactive approach to identifying potential off-target effects is highly recommended.

Recommended Screening Strategies:

  • Broad Kinase Profiling: Although this compound is not a kinase inhibitor, broad kinase screening panels can help rule out unexpected interactions with signaling kinases.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to identify direct binding of this compound to proteins in a cellular context, providing an unbiased screen for potential off-targets.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to assess the effects of this compound on various cellular processes in different cell types. This can reveal unexpected biological activities that warrant further investigation.

  • Selectivity Profiling against Related Receptors: While this compound has shown high selectivity for GC-A over GC-B, it is good practice to confirm this selectivity in your own cellular systems, especially if they express high levels of other guanylyl cyclase isoforms.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Parameter Value Assay System Reference
EC50 (cGMP potentiation) 0.45 µMHEK293 cells expressing GC-A (in the presence of ANP)[2][3]
Binding Affinity (KD) to GC-A 397 nM (this compound alone)Surface Plasmon Resonance (SPR)[2][7]
ANP Binding Affinity (KD) to GC-A 0.72 nM (ANP alone)Surface Plasmon Resonance (SPR)[2][7]
ANP Binding Affinity (KD) to GC-A with this compound 0.06 nM (in the presence of 10 µM this compound)Surface Plasmon Resonance (SPR)[2][7]
Pharmacokinetic Parameter Value Animal Model Dose & Route Reference
Clearance 20.3 mL/min/kgMice5 mg/kg IV[1]
Volume of Distribution (steady-state) 16.8 L/kgMice5 mg/kg IV[1]
Half-life (t1/2) 10.9 hoursMice5 mg/kg IV[1]
Peak Plasma Concentration (Cmax) 605 ng/mLMice10 mg/kg Oral[1]
Area Under the Curve (AUC) 7,095 ng·h/mLMice10 mg/kg Oral[1]
Half-life (t1/2) 9.1 hoursMice10 mg/kg Oral[1]

Experimental Protocols

1. In Vitro cGMP Potentiation Assay

This protocol is designed to assess the ability of this compound to potentiate ANP-mediated cGMP production in a cell-based assay.

  • Cell Line: HEK293 cells stably expressing the human GC-A receptor.

  • Reagents:

    • This compound

    • Atrial Natriuretic Peptide (ANP)

    • Cell culture medium (e.g., DMEM)

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

    • Lysis buffer

    • Commercially available cGMP immunoassay kit.

  • Procedure:

    • Plate HEK293-GC-A cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor for a specified time.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with a fixed, sub-maximal concentration of ANP (e.g., EC20).

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cGMP concentration using a cGMP immunoassay kit according to the manufacturer's instructions.

    • Data Analysis: Plot the cGMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

2. Surface Plasmon Resonance (SPR) Binding Assay

This protocol measures the direct binding of this compound to the GC-A receptor and its effect on the ANP-GC-A interaction.

  • Instrumentation: A surface plasmon resonance instrument.

  • Reagents:

    • Recombinant extracellular domain of human GC-A.

    • This compound

    • ANP

    • SPR sensor chip (e.g., Ni-NTA chip for His-tagged protein).

    • Running buffer.

  • Procedure:

    • Immobilize the recombinant GC-A extracellular domain onto the sensor chip.

    • To measure the direct binding of this compound, flow different concentrations of this compound over the chip and measure the association and dissociation rates.

    • To assess the effect on ANP binding, pre-incubate the GC-A-immobilized chip with a fixed concentration of this compound.

    • Flow different concentrations of ANP over the chip and measure the association and dissociation rates.

    • Regenerate the sensor chip between cycles.

  • Data Analysis: Calculate the equilibrium dissociation constant (KD) from the association (ka) and dissociation (kd) rate constants to determine the binding affinity.

Visualizations

MCUF-651_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP ANP / BNP GCA_ECD GC-A Receptor (Extracellular Domain) ANP->GCA_ECD Binds to orthosteric site MCUF651 This compound MCUF651->GCA_ECD Binds to allosteric site GCA_ICD GC-A Receptor (Intracellular Domain) GCA_ECD->GCA_ICD cGMP cGMP GCA_ICD->cGMP Converts GTP GTP GTP->GCA_ICD Downstream Downstream Signaling (e.g., PKG) cGMP->Downstream Activates

Caption: Mechanism of action of this compound as a positive allosteric modulator of the GC-A receptor.

Off_Target_Troubleshooting_Workflow Start Unexpected Observation in Preclinical Model IsOnTarget Is the observation consistent with exaggerated on-target pharmacology? Start->IsOnTarget DoseResponse Conduct Dose-Response and PK/PD Analysis IsOnTarget->DoseResponse Yes OffTargetScreen Initiate Off-Target Screening Cascade IsOnTarget->OffTargetScreen No MeasureLigands Measure Endogenous ANP/BNP Levels DoseResponse->MeasureLigands OnTargetConclusion Likely Exaggerated On-Target Effect MeasureLigands->OnTargetConclusion KinaseScreen Broad Kinase Profiling OffTargetScreen->KinaseScreen Cetsa CETSA OffTargetScreen->Cetsa PhenotypicScreen Phenotypic Screening OffTargetScreen->PhenotypicScreen

Caption: Troubleshooting workflow for investigating unexpected observations with this compound.

References

Technical Support Center: Oral Gavage of MCUF-651 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for oral gavage of MCUF-651 in rodent models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2] It works by enhancing the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor. This potentiation of the GC-A receptor leads to increased production of the second messenger cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes including blood pressure regulation and cardiovascular homeostasis.[1][3][4]

Q2: What is a suitable vehicle for oral gavage of this compound in rodents?

A2: While the specific vehicle for the oral gavage of this compound in published studies is not detailed, a common and effective vehicle for many small molecules in rodent studies is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another alternative can be 0.5% methylcellulose in water. It is recommended to prepare the formulation fresh daily.[5] The solubility of this compound in various solvents should be determined empirically to select the most appropriate vehicle.

Q3: What is a typical oral dose of this compound in mice?

A3: In pharmacokinetic studies, this compound has been administered to mice at a dose of 10 mg/kg.[5][6] This dose was shown to be orally bioavailable and resulted in a peak plasma concentration of 605 ng/mL.[5][6]

Q4: What are the expected pharmacokinetic parameters of this compound in mice after oral administration?

A4: Following a 10 mg/kg oral dose in mice, this compound has a reported half-life of 9.1 hours and an area under the curve (AUC) of 7,095 ng·h/mL.[5][6] The compound is orally bioavailable for up to 24 hours after administration.[5][6]

Q5: What are the potential complications associated with oral gavage and how can they be minimized?

A5: Potential complications include esophageal or gastric perforation, accidental administration into the trachea leading to aspiration pneumonia, and stress to the animal. These risks can be minimized by using proper restraint techniques, selecting the correct gavage needle size, ensuring the needle is inserted to the correct depth, and administering the substance slowly.[7] Using flexible plastic gavage needles instead of rigid metal ones is also recommended to reduce the risk of trauma.

Troubleshooting Guide

Issue Possible Cause Solution
Animal struggles excessively during restraint. Improper handling technique, animal anxiety.Handle the animals gently and frequently prior to the procedure to acclimate them. Ensure a firm but not overly restrictive grip that does not constrict breathing. Consider using a two-person technique if necessary.
Resistance felt during needle insertion. Incorrect placement (e.g., trachea), esophageal spasm.Immediately stop and withdraw the needle. Re-evaluate the angle and direction of insertion. Ensure the animal's head and neck are properly extended to create a straight path to the esophagus. Never force the needle.
Fluid bubbles from the nose or animal coughs/gasps. Accidental administration into the trachea.Immediately withdraw the needle. Hold the animal with its head tilted downwards to allow any fluid to drain. Closely monitor the animal for signs of respiratory distress. If distress is observed, the animal should be euthanized. Do not re-dose.
Regurgitation of the administered substance. Dosing volume is too large, rapid administration.Ensure the dosing volume does not exceed the recommended maximum (typically 10 mL/kg for mice). Administer the solution slowly and steadily.
Signs of post-procedure distress (e.g., lethargy, hunched posture). Possible injury (e.g., esophageal irritation, perforation).Monitor the animal closely for at least 24 hours post-gavage. Provide supportive care (e.g., soft food, easy access to water). If symptoms persist or worsen, consult with a veterinarian.
Inconsistent experimental results. Inaccurate dosing, improper formulation, animal stress.Verify the accuracy of dose calculations and syringe measurements. Ensure the compound is fully dissolved or uniformly suspended in the vehicle. Minimize animal stress through proper handling and a calm environment.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Example)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of PEG300.

  • Add the calculated volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add the required volume of Tween-80 and vortex until the solution is homogenous.

  • Add the required volume of sterile saline to reach the final desired volume and concentration.

  • Vortex the final solution thoroughly. If necessary, sonicate briefly to ensure complete dissolution.

  • Prepare the formulation fresh before each experiment.

Protocol 2: Oral Gavage Administration in a Mouse

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse)

  • 1 mL syringe

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Weigh the mouse to determine the correct dosing volume (e.g., for a 25g mouse at 10 mg/kg with a 1 mg/mL formulation, the volume is 0.25 mL).

  • Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

  • Properly restrain the mouse by scruffing the neck to immobilize the head and body. The head should be slightly extended to straighten the esophagus.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is at the predetermined depth, slowly and steadily depress the syringe plunger to administer the solution.

  • After administration, gently withdraw the needle in the same path it was inserted.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Continue to monitor the animal at regular intervals for at least 24 hours.

Quantitative Data Summary

Table 1: Recommended Gavage Needle Sizes for Mice

Mouse Weight (g) Gavage Needle Gauge
10-1522-24G
15-2520-22G
25-3518-20G
>3518G

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Oral Dose)

Parameter Value
Peak Plasma Concentration (Cmax)605 ng/mL
Half-life (t1/2)9.1 hours
Area Under the Curve (AUC)7,095 ng·h/mL
Oral BioavailabilityDetectable up to 24 hours

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GCA GC-A Receptor ANP->GCA MCUF651 This compound MCUF651->GCA + cGMP cGMP GCA->cGMP Converts GTP GTP GTP->GCA PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response G Start Start Prep Prepare this compound Formulation Start->Prep Weigh Weigh Mouse & Calculate Dose Prep->Weigh Restrain Properly Restrain Mouse Weigh->Restrain Insert Insert Gavage Needle Restrain->Insert Administer Administer Formulation Insert->Administer Withdraw Withdraw Needle Administer->Withdraw Monitor Monitor Animal Withdraw->Monitor End End Monitor->End

References

Technical Support Center: High-Throughput Screening for Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) for positive allosteric modulators (PAMs).

Troubleshooting Guide

This guide addresses specific issues that may arise during HTS campaigns for PAMs, offering potential causes and actionable solutions.

Q: My primary HTS assay for PAMs is generating a high rate of false positives. What are the common causes and how can I address this?

A: A high false-positive rate is a common challenge in HTS and can stem from compound interference with the assay technology or non-specific activity.[1][2] It is crucial to identify and eliminate these artifacts early to avoid wasting resources on irrelevant hits.[3]

Common Causes and Troubleshooting Steps:

  • Assay Interference: Compounds can directly interfere with the detection method (e.g., fluorescence, luminescence).[1][2]

    • Fluorescent Compounds: Compounds that are naturally fluorescent can mimic a positive signal in fluorescence-based assays.[2]

    • Luciferase Inhibitors: In reporter assays using luciferase, compounds can directly inhibit the enzyme, leading to a false-negative signal in inhibitor screens or a false-positive signal if the assay measures a decrease in a process that inhibits luciferase expression.[2]

    • Redox Activity: Compounds that undergo redox cycling can generate reactive oxygen species like hydrogen peroxide, which can interfere with assay components and produce false signals.[3]

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to frequently appear as hits in many different HTS assays through non-specific mechanisms, such as thiol reactivity or aggregation.[1][3][4]

    • Computational Filtering: Use computational filters and tools like "Liability Predictor" to flag potential PAINS in your hit list based on their chemical substructures.[1]

    • PAINS Library Screening: Proactively screen a curated library of known PAINS to identify potential interferences in your assay during the development phase.[4]

  • Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or interact with other assay components.[3]

Recommended Actions & Protocols:

  • Implement Counter-Screens: Run assays specifically designed to detect interference. For example, test hits in an assay format that lacks the biological target to identify compounds that interact directly with the reporter system.[2][3]

  • Perform Orthogonal Assays: Validate hits using a secondary assay that employs a different detection technology or biological readout to confirm that the activity is target-specific.[3][5] For instance, if the primary assay measures cAMP accumulation, an orthogonal assay could measure β-arrestin recruitment.[6]

  • Detergent Test for Aggregators: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency often indicates that the compound acts via aggregation.[3]

  • Examine Raw Data: For fluorescence-based assays with ratiometric readouts, inspect the raw data from individual channels to spot potential interference.[3]

Q: My confirmed hits are not showing activity in cell-based or physiological models. Why is there a discrepancy between my biochemical and cell-based assays?

A: This is a frequent challenge in drug discovery, often stemming from the simplified nature of biochemical assays compared to the complexity of a cellular environment.[7]

Common Causes and Troubleshooting Steps:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized or extruded by pumps in a cellular context.

  • Lack of Cellular Context: Biochemical assays often lack crucial cellular components like membrane interactions, protein-protein interactions, or downstream signaling partners that are necessary for the compound's activity.[7]

  • Receptor Expression Levels: The sensitivity of an assay can be influenced by receptor expression levels. A cell line overexpressing the target receptor, often used in HTS to amplify the signal, may respond differently than a system with physiological expression levels.[6] A compound showing weak agonist activity in an overexpression system might act as a pure PAM in a more physiological setting.[6]

Recommended Actions & Protocols:

  • Assess Physicochemical Properties: Analyze the compound's properties (e.g., lipophilicity, polar surface area) to predict its cell permeability.

  • Run Cell-Based Functional Assays: Prioritize the transition to cell-based assays that are more physiologically relevant as early as possible in the hit validation cascade.[7][8]

  • Use Counter-Screens with Parental Cell Lines: Test the compound on the parental cell line (lacking the target receptor) to rule out non-specific cytotoxicity or other off-target cellular effects.

  • Evaluate Target Engagement: Use techniques like thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm that the compound binds to the target protein in a more complex environment.[5]

Frequently Asked Questions (FAQs)

Q: What are the main challenges in designing a primary HTS assay for PAMs?

A: The identification of allosteric modulators presents unique challenges for HTS.[9][10][11] Key difficulties include:

  • Requirement for an Orthosteric Agonist: PAMs modulate the effect of an orthosteric agonist, so the screen must be performed in the presence of a fixed concentration of this agonist.[10]

  • Small Signal Window: The signal enhancement produced by a PAM is often modest compared to a full agonist, leading to a smaller assay window.[10]

  • Probe Dependence: The effect of a PAM can vary depending on the specific orthosteric agonist used in the assay.[10]

  • Activity Switching: Within a chemical series, small structural changes can switch a compound from a PAM to a negative allosteric modulator (NAM), complicating structure-activity relationship (SAR) studies.[10]

Q: What is an "ago-PAM" and how can I distinguish it from a pure PAM?

A: An ago-PAM is a positive allosteric modulator that possesses some intrinsic agonist activity on its own, in addition to potentiating the effect of an orthosteric agonist.[12] A pure PAM, conversely, has no direct activating effect and is only active in the presence of the orthosteric ligand. To distinguish between them, you must test the compound in both the presence and absence of the orthosteric agonist. A pure PAM will show no activity on its own.[13]

Q: How do I select the appropriate concentration of the orthosteric agonist for my primary screen?

A: The concentration of the orthosteric agonist is a critical parameter. It is typically set at a sub-maximal level, often around the EC₂₀ to EC₅₀ value (the concentration that produces 20% to 50% of the maximal response). This concentration should be low enough to allow for a significant signal potentiation by a PAM, but high enough to provide a robust basal signal for the assay.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in HTS campaigns for PAMs.

Table 1: Example Hit Triage and Confirmation Criteria

ParameterCriteriaRationaleSource
Primary Hit Cutoff >3 standard deviations from meanTo identify statistically significant activity.[2]
Confirmation Assay Activity > 7.8% activityTo exclude compounds with very weak or non-reproducible activity.[6]
Counter-Screen Activity < 15% activityTo eliminate non-specific activators and assay interference compounds.[6]
Selectivity Ratio > 1.8-fold selectivity for target vs. counter-screenTo prioritize compounds with a clear preference for the intended target.[6]

Table 2: Typical Compound Concentrations in Screening Assays

Assay StageTypical Concentration RangePurposeSource
Primary Screen 5 µM - 20 µMSingle-point screen to identify initial hits from a large library.[6]
Dose-Response Analysis 10 nM - 125 µMMulti-point titration to determine compound potency (EC₅₀/IC₅₀).[14]
Interference Testing 10 µM - 125 µMTo assess potential for assay interference at high concentrations.[14]

Experimental Protocols

Protocol 1: Counter-Screen for Luciferase Reporter Interference

Objective: To identify compounds that directly inhibit or activate the luciferase enzyme used in a reporter-gene primary assay, thereby causing false-positive or false-negative results.

Methodology:

  • Plate Preparation: Dispense test compounds from your hit list into a 384-well assay plate at the same final concentration used in the primary screen. Include positive (known luciferase inhibitor) and negative (DMSO) controls.

  • Reagent Preparation: Prepare a stabilized solution of recombinant luciferase enzyme and its substrate (e.g., D-luciferin) in the same buffer used for the primary HTS assay.

  • Assay Execution: a. Add the luciferase/substrate solution to all wells of the assay plate. b. Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: a. Normalize the data to the DMSO controls (0% inhibition) and the positive inhibitor controls (100% inhibition). b. Flag any compounds that show significant inhibition or enhancement of the luciferase signal as potential assay interference compounds. A typical cutoff is >15% activity.[6]

Protocol 2: Orthogonal Validation using IP-One Accumulation Assay

Objective: To confirm the activity of PAMs identified from a primary screen (e.g., a calcium flux assay) using a different downstream signaling readout for a Gq-coupled receptor.

Methodology:

  • Cell Culture: Plate cells expressing the target Gq-coupled receptor in a 384-well plate and culture overnight.

  • Compound & Agonist Preparation: a. Prepare serial dilutions of the hit compounds. b. Prepare the orthosteric agonist at a fixed EC₂₀ concentration.

  • Assay Execution: a. Pre-incubate the cells with the hit compounds for a defined period (e.g., 30 minutes).[6] b. Add the EC₂₀ concentration of the orthosteric agonist to the wells. c. Incubate for the appropriate time (e.g., 60 minutes) at 37°C to allow for inositol monophosphate (IP1) accumulation.

  • Lysis and Detection: a. Lyse the cells and add the IP1-d2 and anti-IP1-cryptate detection reagents according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit). b. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curves for the hit compounds in the presence of the agonist. Confirmed PAMs should show a concentration-dependent increase in the IP1 signal.

Visualizations

Diagram 1: GPCR Signaling with a Positive Allosteric Modulator

GPCR_PAM_Signaling Diagram 1: GPCR Signaling with a Positive Allosteric Modulator GPCR Extracellular GPCR Intracellular G_Protein G-Protein GPCR:f2->G_Protein Activates Agonist Orthosteric Agonist Agonist->GPCR:f0 Binds Orthosteric Site PAM PAM PAM->GPCR:f0 Binds Allosteric Site Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Diagram 2: HTS Workflow for PAM Discovery

HTS_Workflow Diagram 2: HTS Workflow for PAM Discovery Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_Screen->Hit_Confirmation Initial Hits Dose_Response Dose-Response (Potency - EC₅₀) Hit_Confirmation->Dose_Response Confirmed Hits Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Potent Hits Orthogonal_Assay Orthogonal Assay (Confirm Mechanism) Counter_Screens->Orthogonal_Assay 'Clean' Hits SAR_Expansion SAR Expansion (Analog Synthesis) Orthogonal_Assay->SAR_Expansion Mechanistically Validated Hits Validated_Hits Validated Hits SAR_Expansion->Validated_Hits

Caption: A typical hit identification and validation workflow for PAMs.

Diagram 3: Troubleshooting False Positives

False_Positive_Troubleshooting Diagram 3: Troubleshooting False Positives Start High Hit Rate in Primary Screen Check_PAINS Filter for PAINS (Computational) Start->Check_PAINS Interference_Screen Run Target-Independent Counter-Screen Start->Interference_Screen Aggregation_Test Test with Detergent (e.g., Triton X-100) Start->Aggregation_Test Result_PAINS High % are PAINS Check_PAINS->Result_PAINS Action: Deprioritize Orthogonal_Test Confirm with Orthogonal Assay Interference_Screen->Orthogonal_Test No Activity Result_Interference Activity in Counter-Screen Interference_Screen->Result_Interference Action: Discard Result_Aggregator Potency Shift with Detergent Aggregation_Test->Result_Aggregator Action: Discard Result_Confirmed Activity Confirmed Orthogonal_Test->Result_Confirmed Proceed Result_False_Positive Activity Not Confirmed (False Positive) Orthogonal_Test->Result_False_Positive Discard

Caption: A decision tree for triaging hits and identifying false positives.

References

mitigating variability in animal models of hypertension for MCUF-651 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in animal models of hypertension for studies involving MCUF-651.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the natriuretic peptide receptor-A (NPRA).[1][2] It enhances the binding of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the NPRA receptor.[1] This potentiation of the NPRA signaling pathway leads to an increase in the second messenger, cyclic guanosine monophosphate (cGMP). The elevation in cGMP results in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to a reduction in blood pressure.

Q2: Which animal model is most appropriate for studying the antihypertensive effects of this compound?

A2: The Spontaneously Hypertensive Rat (SHR) is a well-established and commonly used genetic model of essential hypertension that is highly relevant for studying the efficacy of antihypertensive drugs.[3][4] Studies have demonstrated that this compound effectively reduces blood pressure in SHRs. Wistar-Kyoto (WKY) rats are the recommended normotensive control strain for SHRs.[5][6] However, it is crucial to source WKY rats from a reputable supplier to ensure they are a genetically appropriate control, as variability has been observed between different WKY substrains.[3][5][7]

Q3: What are the primary sources of variability in animal models of hypertension?

A3: Variability in animal models of hypertension can arise from several factors, including:

  • Genetic Factors: Differences in the genetic background of animal strains, and even substrains, can lead to variations in blood pressure and response to treatment.[3][5][7]

  • Environmental Factors: Housing conditions, diet, noise levels, and light-dark cycles can all influence cardiovascular parameters.

  • Procedural Factors: The method of blood pressure measurement, handling of the animals, and the skill of the researcher can introduce significant variability.[8][9] Restraint and heating during tail-cuff measurements are known stressors that can affect readings.[10]

  • Physiological Factors: The age, sex, and estrous cycle in female animals can impact blood pressure.[11]

Experimental Model-Specific Questions

Q4: What are the key considerations when using the Spontaneously Hypertensive Rat (SHR) model?

A4: When using the SHR model, it is important to:

  • Use the correct control strain: Wistar-Kyoto (WKY) rats are the appropriate normotensive control.[5][6]

  • Consider the age of the animals: Hypertension in SHRs develops with age, so it's crucial to select an appropriate age range for your study to see the desired hypertensive phenotype.[12]

  • Be aware of substrain differences: Both SHR and WKY rats can have substrain variations that may affect experimental outcomes.[3][5][7] Consistency in sourcing animals is key.

Q5: What are the alternatives to the SHR model for inducing hypertension?

A5: Besides genetic models like the SHR, hypertension can be induced pharmacologically or surgically:

  • Angiotensin II (Ang II) Infusion: Continuous subcutaneous infusion of Ang II via osmotic mini-pumps is a common method to induce hypertension.[13][14][15] This model is useful for studying the renin-angiotensin system's role in hypertension.

  • L-NAME Administration: Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase (NOS) inhibitor, in drinking water or by oral gavage induces hypertension by reducing nitric oxide bioavailability.[11][16][17][18]

  • Deoxycorticosterone Acetate (DOCA)-Salt Model: This model involves unilateral nephrectomy followed by administration of DOCA and a high-salt diet to induce mineralocorticoid hypertension.[4]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model: This surgical model involves placing a clip on one renal artery, which leads to renin-dependent hypertension.[4]

Troubleshooting Guides

Blood Pressure Measurement (Tail-Cuff Method)

Problem 1: High variability in blood pressure readings within the same animal or across a group.

Possible Cause Solution
Stress from handling and restraint Acclimatize the animals to the restraining device for several days before taking measurements. Handle the animals gently and consistently.[17]
Incorrect tail temperature Ensure the tail is adequately warmed to detect a clear pulse. Insufficient warming can lead to vasoconstriction and inaccurate readings.[19]
Improper cuff size or placement Use the correct size occlusion and sensor cuffs for the animal's tail. The cuffs should be snug but not too tight.
Movement of the animal Ensure the animal is calm and still during measurements. Allow for an acclimatization period in the restrainer before starting.[20]
Inconsistent measurement time Take measurements at the same time each day to minimize diurnal variations in blood pressure.

Problem 2: Difficulty in obtaining a consistent pulse signal.

Possible Cause Solution
Insufficient vasodilation of the tail artery Ensure the warming platform is at the correct temperature. You can gently cover the tail to help retain heat.[19]
Sensor placement The pulse sensor must be placed distal to the occlusion cuff over the caudal artery.
Animal is too cold If working with anesthetized animals, provide supplemental heating as anesthetic agents can cause hypothermia and vasoconstriction.[19]

Problem 3: Blood pressure readings seem physiologically incorrect (too high or too low).

Possible Cause Solution
Stress-induced hypertension The act of handling and restraint can transiently increase blood pressure.[10] Ensure a proper acclimatization period. Discard the first few readings of a session.
Incorrect cuff inflation pressure Ensure the inflation pressure is sufficient to occlude the artery but not excessive.
"Cuff inflation vs. deflation" discrepancy Be aware that systolic blood pressure readings taken during cuff deflation can be lower than those taken during inflation, especially in hypertensive animals. Using the inflation reading may provide a more accurate estimation of intra-arterial pressure.[21]

Data Presentation

Table 1: Typical Systolic Blood Pressure (SBP) and Heart Rate (HR) in Common Rat Models of Hypertension.

ModelStrainAge (weeks)SBP (mmHg)HR (bpm)Notes
Normotensive Control Wistar-Kyoto (WKY)10-12115 - 137300 - 400The appropriate control for SHR.[7]
Genetic Hypertension Spontaneously Hypertensive Rat (SHR)10-12170 - 190350 - 450Hypertension develops with age.[12]
Ang II-Induced Hypertension Sprague-Dawley10-12160 - 180350 - 450BP increases progressively with Ang II infusion.[13]
L-NAME-Induced Hypertension Wistar10-12150 - 170300 - 400Hypertension is induced by chronic NOS inhibition.[18]

Values are approximate and can vary based on the specific substrain, housing conditions, and measurement technique.

Table 2: Effects of this compound on Mean Arterial Pressure (MAP) in Anesthetized SHRs.

TreatmentDoseTime PointChange in MAP (mmHg)
Vehicle-15 min post-bolus-6 ± 2
This compound10 mg/kg (IV)15 min post-bolus-29 ± 14

Data from a study in anesthetized SHRs. The reduction in MAP was sustained for over 60 minutes.

Table 3: Comparative Effects of Common Antihypertensive Drugs on Systolic Blood Pressure (SBP) in Young SHRs.

Drug ClassExample DrugTypical DoseSBP ReductionReference
ACE Inhibitor Captopril60 mg/kg/daySignificant reduction[22]
ACE Inhibitor Enalapril30 mg/kg/dayFrom ~156 to ~96 mmHg
Calcium Channel Blocker Nifedipine10 mg/kg/dayModerate reduction[22]
Angiotensin Receptor Blocker Olmesartan-Significant reduction[13]
Alpha Blocker Doxazosin-Significant reduction[13]

Efficacy can vary based on the specific drug, dose, and duration of treatment.

Experimental Protocols

Protocol 1: Induction of Hypertension with Angiotensin II
  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before any procedures.

  • Angiotensin II Preparation: Dissolve Angiotensin II in sterile saline. A typical dose for mice is 1.46 mg/kg/day.[13]

  • Osmotic Pump Loading: Load the prepared Ang II solution into osmotic mini-pumps according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Shave and disinfect the surgical site (typically the back, between the shoulder blades).

    • Make a small subcutaneous incision and create a pocket for the mini-pump.

    • Insert the mini-pump into the subcutaneous pocket.

    • Close the incision with sutures or surgical clips.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of pain or infection.

  • Blood Pressure Monitoring: Begin blood pressure measurements after a recovery period. A stable hypertensive state is typically reached within 7 days.[13][14]

Protocol 2: Induction of Hypertension with L-NAME
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the start of the experiment.

  • L-NAME Administration:

    • Dissolve L-NAME in the drinking water at a concentration to achieve a dose of approximately 40 mg/kg/day.[11][16][17][18]

    • Alternatively, administer L-NAME daily via oral gavage at 40 mg/kg.[17]

  • Duration: Continue L-NAME administration for 4-8 weeks to establish stable hypertension.[18]

  • Blood Pressure Monitoring: Monitor blood pressure weekly to track the development of hypertension.

Protocol 3: Non-Invasive Blood Pressure Measurement in SHRs (Tail-Cuff Method)
  • Acclimatization and Training:

    • For at least 3-5 consecutive days prior to the actual experiment, place the SHR in the restrainer for 10-15 minutes each day.

    • This training should be done in the same room where the measurements will be taken to acclimate the animal to the environment and procedure.

  • Preparation for Measurement:

    • Ensure the room is quiet and has controlled lighting and temperature.

    • Turn on the warming platform and allow it to reach the target temperature (typically 32-35°C).[19]

    • Gently place the SHR into the appropriate size restrainer.

  • Cuff and Sensor Placement:

    • Place the occlusion cuff at the base of the tail.

    • Place the volume pressure recording (VPR) or photoelectric sensor distal to the occlusion cuff.

  • Acclimatization in Restrainer:

    • Allow the rat to sit quietly in the restrainer on the warming platform for 5-10 minutes before starting measurements to allow its heart rate and blood pressure to stabilize.

  • Measurement Procedure:

    • Initiate the automated measurement cycle on the tail-cuff system.

    • The system will inflate the occlusion cuff and then slowly deflate it, recording the pressure at which the pulse returns (systolic blood pressure) and other parameters.

    • Perform a series of measurements (e.g., 10-15 cycles).

  • Data Analysis:

    • Discard the first few readings of each session as they are often artificially high due to initial stress.

    • Average the subsequent stable readings to obtain the final blood pressure value for that session.

    • When reporting data, include the number of animals, the number of measurements taken per animal, and the statistical methods used for analysis.

Visualizations

NPRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP_BNP ANP / BNP NPRA NPRA Receptor ANP_BNP->NPRA Binds MCUF651 This compound (PAM) MCUF651->NPRA Enhances Binding cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis BP_Lowering Blood Pressure Reduction Vasodilation->BP_Lowering Natriuresis_Diuresis->BP_Lowering

Caption: NPRA signaling pathway modulated by this compound.

Experimental_Workflow cluster_setup Phase 1: Model Setup & Acclimatization cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Analysis & Reporting Animal_Selection Select Animal Model (e.g., SHR/WKY) Acclimatization Acclimatize Animals (1-2 weeks) Animal_Selection->Acclimatization Baseline_BP Baseline BP Measurement (Tail-Cuff Training) Acclimatization->Baseline_BP Grouping Randomize into Groups (Vehicle, this compound) Baseline_BP->Grouping Dosing Administer Treatment (Daily for X weeks) Grouping->Dosing Monitoring Weekly BP & Weight Monitoring Dosing->Monitoring Final_Measurement Final BP Measurement Dosing->Final_Measurement Monitoring->Dosing Tissue_Collection Tissue/Blood Collection Final_Measurement->Tissue_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Tissue_Collection->Data_Analysis Reporting Report Findings Data_Analysis->Reporting

Caption: General experimental workflow for this compound studies.

References

potential issues with MCUF-651 long-term stability in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of MCUF-651. Please note that as of the latest literature review, specific public data on the long-term stability of this compound has not been published. The following recommendations are based on general best practices for handling and storing small molecule compounds to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

While specific stability studies for this compound are not publicly available, for long-term storage, powdered small molecules should generally be stored at -20°C or -80°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is often acceptable. It is crucial to minimize freeze-thaw cycles of stock solutions.

Q2: How should I prepare and store this compound stock solutions?

This compound has been documented to be dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes, and store at -20°C or -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: What are potential signs of this compound degradation?

Potential indicators of degradation include:

  • Visual Changes: Discoloration of the powdered compound or stock solution.

  • Solubility Issues: Difficulty in dissolving the compound, or the presence of precipitates in the solution.

  • Loss of Potency: A noticeable decrease in the expected biological activity in your assays over time.

  • Chromatographic Changes: Appearance of new peaks or changes in the retention time of the main peak when analyzed by techniques like HPLC or LC-MS.

Q4: How can I ensure the stability of this compound in my experimental setup?

To maintain stability during experiments, it is advisable to:

  • Prepare fresh working solutions from a frozen stock for each experiment.

  • Protect solutions from prolonged exposure to light.

  • Maintain a consistent pH in your experimental buffer, as pH can affect the stability of small molecules.

  • Include appropriate controls in your experiments to monitor for any changes in compound activity.

Troubleshooting Guide

Observed Issue Potential Cause Related to Stability Recommended Action
Reduced or no biological activity The compound may have degraded due to improper storage or handling.- Use a fresh, unopened vial of this compound. - Prepare a new stock solution from the fresh vial. - Compare the activity of the new stock with the old one. - If possible, verify the compound's integrity using analytical methods like LC-MS.
Inconsistent results between experiments The compound may be degrading over the course of the experiment or between freeze-thaw cycles of the stock solution.- Minimize the time the compound is in solution before use. - Use single-use aliquots of the stock solution to avoid freeze-thaw cycles. - Ensure consistent experimental conditions (e.g., temperature, light exposure).
Precipitate forms in the stock solution The compound may have limited solubility or may be degrading into less soluble products.- Gently warm the solution and vortex to try and redissolve the precipitate. - If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. - Consider using a different solvent if solubility is a persistent issue, though DMSO is commonly used.

General Recommendations for Small Molecule Storage

Condition Powder (Solid Form) In Solution (e.g., in DMSO)
Temperature -20°C to -80°C for long-term storage.-20°C to -80°C.
Light Store in a light-protected container.Store in amber vials or cover with foil.
Moisture Store in a desiccated environment.Use anhydrous solvents and tightly sealed containers.
Freeze-Thaw Cycles Minimize.Avoid by preparing single-use aliquots.

Experimental Protocol: General Small Molecule Long-Term Stability Assessment

This protocol provides a general framework for assessing the long-term stability of a small molecule like this compound.

1. Objective: To evaluate the stability of the compound under different storage conditions over time.

2. Materials:

  • The small molecule of interest (e.g., this compound).
  • Appropriate solvents (e.g., anhydrous DMSO).
  • Storage containers (e.g., amber glass vials).
  • Analytical instrumentation (e.g., HPLC-UV, LC-MS).
  • Controlled environment chambers (for different temperature and humidity conditions).

3. Method:

  • Sample Preparation:
  • Prepare multiple identical samples of the compound in both solid form and as a stock solution (e.g., 10 mM in DMSO).
  • Aliquots should be prepared for each time point and condition to avoid repeated sampling from the same vial.
  • Storage Conditions:
  • Store the samples under a matrix of conditions. For example:
  • -80°C (control)
  • -20°C
  • 4°C
  • Room Temperature (~25°C)
  • Elevated Temperature (e.g., 40°C)
  • Include conditions with and without light exposure.
  • Time Points:
  • Define the time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
  • Analysis:
  • At each time point, analyze the samples using a stability-indicating method, typically HPLC-UV or LC-MS.
  • The analysis should quantify the parent compound and detect any potential degradation products.
  • Assess physical properties such as appearance and solubility.
  • Data Evaluation:
  • Compare the results at each time point to the initial (T=0) data.
  • Calculate the percentage of the parent compound remaining.
  • Identify and quantify any major degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 mo) cluster_data Data Evaluation prep_solid Prepare Solid Aliquots storage_neg80 -80°C prep_solid->storage_neg80 Store storage_neg20 -20°C prep_solid->storage_neg20 Store storage_4 4°C prep_solid->storage_4 Store storage_rt Room Temp prep_solid->storage_rt Store prep_solution Prepare Solution Aliquots prep_solution->storage_neg80 Store prep_solution->storage_neg20 Store prep_solution->storage_4 Store prep_solution->storage_rt Store analysis_lcms LC-MS Analysis storage_neg80->analysis_lcms storage_neg20->analysis_lcms storage_4->analysis_lcms storage_rt->analysis_lcms eval_purity Assess Purity analysis_lcms->eval_purity analysis_hplc HPLC-UV Analysis analysis_hplc->eval_purity analysis_visual Visual Inspection analysis_visual->eval_purity eval_degradants Identify Degradants eval_purity->eval_degradants eval_report Generate Stability Report eval_degradants->eval_report

Caption: Workflow for a general long-term stability study of a small molecule.

G cluster_conditions cluster_products MCUF651 This compound (Parent Compound) product_a Degradation Product A MCUF651->product_a via Hydrolysis product_b Degradation Product B MCUF651->product_b via Oxidation product_c Degradation Product C MCUF651->product_c via Photolysis hydrolysis Hydrolysis (Moisture) oxidation Oxidation (Air) photolysis Photolysis (Light)

Caption: Hypothetical degradation pathways for a small molecule like this compound.

References

interpreting unexpected results from MCUF-651 selectivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCUF-651. The information is designed to help interpret unexpected results from selectivity assays and provide guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: We are not observing any cGMP production when we apply this compound alone to our cells. Is the compound inactive?

A1: This is the expected result. This compound is a positive allosteric modulator (PAM), not a direct agonist of the guanylyl cyclase A (GC-A) receptor.[1] Its function is to enhance the activity of the endogenous agonist, atrial natriuretic peptide (ANP) or B-type natriuretic peptide (BNP). Therefore, in the absence of ANP or BNP, this compound will not stimulate cGMP production.

Q2: We see only a marginal increase in cGMP levels when co-administering this compound with a high concentration of ANP. Is this expected?

A2: Yes, this is expected. The potentiating effect of a PAM like this compound is most pronounced at sub-saturating concentrations of the agonist (e.g., the EC20 or EC50 of ANP). At very high, saturating concentrations of ANP, the GC-A receptor is already maximally stimulated, and the additional potentiation by this compound will be minimal.

Q3: Is this compound selective for the GC-A receptor?

A3: Yes, studies have shown that this compound is selective for the GC-A receptor and does not show activity at the GC-B receptor.[1]

Q4: What is the mechanism by which this compound potentiates the effect of ANP?

A4: this compound binds to an allosteric site on the GC-A receptor. This binding event is thought to induce a conformational change in the receptor that enhances the binding affinity of ANP to its orthosteric binding site. Specifically, it increases the association rate of ANP with the receptor, leading to a more potent response.

Troubleshooting Guide for Unexpected Results

This guide addresses common unexpected outcomes in tabular format for quick reference.

Unexpected ResultPossible CauseRecommended Action
No potentiation of ANP-induced cGMP production. 1. Absence or low concentration of ANP: this compound requires the presence of the endogenous agonist.Ensure ANP is added to the assay at an appropriate concentration (e.g., EC20-EC50).
2. Sub-optimal this compound concentration: The potentiating effect is dose-dependent.Perform a dose-response experiment with varying concentrations of this compound to find the optimal range.
3. Cell line does not express functional GC-A receptor: The target receptor is absent.Use a validated cell line known to express the GC-A receptor, such as HEK293 cells overexpressing GC-A.
4. Incorrect assay conditions: Temperature, incubation time, or buffer composition may be sub-optimal.Review and optimize the assay protocol. Ensure incubation times and temperatures are appropriate for cGMP production.
High background signal in cGMP assay. 1. Contamination of reagents or samples: Microbial or chemical contamination can lead to non-specific signal.Use sterile techniques and fresh, high-quality reagents.
2. Insufficient washing steps: Residual unbound reagents can contribute to background.Increase the number and rigor of wash steps in your ELISA protocol.
3. Non-specific binding of antibodies in ELISA: The detection antibodies may be binding non-specifically.Optimize blocking conditions by increasing the concentration or duration of the blocking step. Consider using a different blocking agent.
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven cell density will lead to variable cGMP production.Ensure a homogenous cell suspension and careful pipetting when seeding plates.
2. Pipetting errors: Inaccurate dispensing of this compound, ANP, or assay reagents.Calibrate pipettes regularly and use proper pipetting techniques.
3. Edge effects on the assay plate: Evaporation or temperature gradients across the plate.Avoid using the outer wells of the plate, or ensure proper humidification during incubation.
Inconsistent results in SPR binding assays. 1. Improper immobilization of GC-A: The receptor is not correctly attached to the sensor chip.Optimize the immobilization pH and protein concentration to ensure a stable and active receptor surface.
2. Non-specific binding to the sensor surface: this compound or ANP may be binding to the chip matrix.Use a reference flow cell with an irrelevant immobilized protein to subtract non-specific binding.
3. Mass transport limitation: The rate of ligand binding is limited by diffusion rather than the intrinsic binding kinetics.Increase the flow rate of the analyte over the sensor surface.

Data Presentation

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueCell Line/SystemConditions
EC50 for cGMP potentiation 0.45 µMHEK293 cells overexpressing GC-AIn the presence of an EC30 concentration of ANP
Binding Affinity (KD) of this compound for GC-A 397 nMPurified extracellular domain of human GC-ASurface Plasmon Resonance (SPR)
Binding Affinity (KD) of ANP for GC-A 0.72 nMPurified extracellular domain of human GC-ASurface Plasmon Resonance (SPR)
Binding Affinity (KD) of ANP for GC-A in the presence of this compound (10 µM) 0.06 nMPurified extracellular domain of human GC-ASurface Plasmon Resonance (SPR)

Experimental Protocols

Key Experiment 1: Cellular cGMP Assay

Objective: To determine the potency of this compound in potentiating ANP-induced cGMP production in a cellular context.

Materials:

  • HEK293 cells stably expressing the human GC-A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • IBMX (a phosphodiesterase inhibitor) solution.

  • Human Atrial Natriuretic Peptide (ANP).

  • This compound.

  • cGMP ELISA kit.

Protocol:

  • Cell Seeding: Seed HEK293-GC-A cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of ANP in assay buffer.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add assay buffer containing IBMX (final concentration, e.g., 100 µM) to each well and incubate for 10-15 minutes at 37°C.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Add ANP to the wells at a final concentration corresponding to its EC20 or EC50.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[2]

  • Cell Lysis and cGMP Measurement:

    • Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

    • Perform the cGMP ELISA as per the manufacturer's protocol.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cGMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 value of this compound for the potentiation of the ANP response.

Key Experiment 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To characterize the binding kinetics of this compound and ANP to the GC-A receptor and to demonstrate the allosteric effect of this compound on ANP binding.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified extracellular domain of the human GC-A receptor.

  • Immobilization buffers (e.g., sodium acetate at various pH values).

  • Running buffer (e.g., HBS-EP+).

  • ANP and this compound solutions in running buffer.

Protocol:

  • Ligand Immobilization:

    • Immobilize the purified GC-A extracellular domain onto the sensor chip surface using standard amine coupling chemistry.

    • Create a reference flow cell with an immobilized control protein to subtract non-specific binding.

  • Analyte Binding - this compound:

    • Inject a series of concentrations of this compound over the GC-A and reference surfaces.

    • Monitor the binding response in real-time.

    • Regenerate the surface between injections if necessary.

  • Analyte Binding - ANP:

    • Inject a series of concentrations of ANP over the GC-A and reference surfaces.

    • Monitor the binding response.

  • Allosteric Modulation Assay:

    • Prepare a series of ANP concentrations in running buffer containing a fixed, high concentration of this compound (e.g., 10 µM).

    • Inject these solutions over the GC-A and reference surfaces.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the binding data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.

    • Compare the KD of ANP in the absence and presence of this compound to quantify the allosteric effect.

Mandatory Visualizations

GC_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP ANP/BNP GCA_Receptor GC-A Receptor ANP->GCA_Receptor Binds to orthosteric site MCUF651 This compound MCUF651->GCA_Receptor Binds to allosteric site cGMP cGMP GCA_Receptor->cGMP Converts GTP GTP GTP->GCA_Receptor PKG PKG cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP Phosphorylates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) VASP->Physiological_Effects

Caption: Signaling pathway of the Guanylyl Cyclase A (GC-A) receptor.

Experimental_Workflow start Start: Seed HEK293-GC-A Cells wash1 Wash Cells start->wash1 add_ibmx Add IBMX wash1->add_ibmx pre_incubate_pam Pre-incubate with this compound add_ibmx->pre_incubate_pam add_agonist Add ANP (Agonist) pre_incubate_pam->add_agonist incubate Incubate add_agonist->incubate lyse Lyse Cells incubate->lyse elisa Perform cGMP ELISA lyse->elisa analyze Analyze Data elisa->analyze

Caption: Experimental workflow for a cellular cGMP assay.

Logical_Relationship cluster_0 This compound Action cluster_1 Result mcuf651_binds This compound binds to allosteric site on GC-A conf_change Conformational change in GC-A receptor mcuf651_binds->conf_change anp_affinity Increased affinity of ANP for GC-A conf_change->anp_affinity increased_potency Increased potency of ANP anp_affinity->increased_potency increased_cgmp Increased cGMP production (in presence of ANP) increased_potency->increased_cgmp

Caption: Logical relationship of this compound's allosteric modulation.

References

Validation & Comparative

MCUF-651 vs. Sacubitril/Valsartan: A Mechanistic Comparison for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct therapeutic approaches to modulating the natriuretic peptide system in the context of cardiovascular disease. This guide provides a mechanistic comparison of the novel guanylyl cyclase-A (GC-A) positive allosteric modulator, MCUF-651, and the established angiotensin receptor-neprilysin inhibitor (ARNI), sacubitril/valsartan. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies.

Introduction

Heart failure and other cardiovascular diseases are characterized by a complex interplay of neurohormonal pathways. The natriuretic peptide system, with its key mediators atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), plays a crucial role in maintaining cardiovascular homeostasis through vasodilation, natriuresis, and inhibition of cardiac remodeling. Both this compound and sacubitril/valsartan target this system, albeit through fundamentally different mechanisms. Sacubitril/valsartan increases the availability of natriuretic peptides by inhibiting their degradation, while this compound enhances the sensitivity of the receptor to these peptides. This guide will delve into the specifics of these mechanisms, presenting available data to facilitate a comparative understanding.

Mechanisms of Action

This compound: A Positive Allosteric Modulator of the GC-A Receptor

This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the particulate guanylyl cyclase-A (GC-A) receptor.[1][2] The GC-A receptor is the primary receptor for ANP and BNP.[2][3]

Signaling Pathway:

  • Binding: this compound binds to an allosteric site on the GC-A receptor, distinct from the binding site of ANP and BNP.[2]

  • Conformational Change: This binding induces a conformational change in the receptor that increases its affinity for its endogenous ligands, ANP and BNP.[2]

  • Enhanced Signaling: The enhanced binding of ANP and BNP to the GC-A receptor leads to a more robust activation of the receptor's intracellular guanylyl cyclase domain.

  • Increased cGMP Production: This results in a greater conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), the second messenger of the natriuretic peptide system.[1][2]

  • Downstream Effects: Elevated intracellular cGMP levels mediate the beneficial effects of natriuretic peptides, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1][3]

MCUF651_Pathway cluster_Membrane Cell Membrane cluster_IC Intracellular Space ANP_BNP ANP / BNP GCA GC-A Receptor ANP_BNP->GCA Binds to orthosteric site MCUF651 This compound MCUF651->GCA Binds to allosteric site GTP GTP cGMP cGMP GTP->cGMP Converts to Downstream Downstream Cardioprotective Effects cGMP->Downstream Mediates SacubitrilValsartan_Pathway cluster_Effects Physiological Effects Sacubitril Sacubitril (LBQ657) Neprilysin Neprilysin Sacubitril->Neprilysin Inhibits Valsartan Valsartan AT1R AT1 Receptor Valsartan->AT1R Blocks NPs Natriuretic Peptides (ANP, BNP) Neprilysin->NPs Degrades AngII Angiotensin II AngII->AT1R Beneficial Beneficial Effects (Vasodilation, Natriuresis, Anti-remodeling) NPs->Beneficial Promotes Detrimental Detrimental Effects (Vasoconstriction, Na+/H2O retention, Remodeling) AT1R->Detrimental Mediates cGMP_Assay_Workflow start Start: GC-A expressing cells culture Cell Culture start->culture pretreat Pre-treatment: Phosphodiesterase inhibitor culture->pretreat treat Treatment: ANP +/- this compound pretreat->treat lyse Cell Lysis treat->lyse quantify cGMP Quantification (ELISA) lyse->quantify analyze Data Analysis quantify->analyze end End: Determine cGMP levels analyze->end

References

Comparative Efficacy Analysis: MCUF-651 and Designer Natriuretic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Natriuretic peptides (NPs) are critical regulators of cardiovascular and renal homeostasis. Advances in peptide engineering have led to the development of "designer" natriuretic peptides (DNPs), which are engineered to have enhanced efficacy, receptor specificity, and resistance to enzymatic degradation compared to their native counterparts.[1] These novel therapeutics offer a promising strategy for treating complex cardiovascular diseases like heart failure and hypertension.[1][2]

This guide provides a comparative framework for evaluating the efficacy of MCUF-651, a novel cGMP-enhancing agent, against a well-characterized designer natriuretic peptide, Cenderitide (CD-NP). As this compound is a proprietary compound, this document will serve as a template, outlining the requisite experimental data and methodologies for a comprehensive comparison. Cenderitide has been selected as the representative DNP due to its dual-receptor activity and the availability of preclinical and clinical data.

Cenderitide is a chimeric peptide created by fusing the structure of C-type natriuretic peptide (CNP) with the 15-amino-acid C-terminus of Dendroaspis natriuretic peptide (DNP).[3] This design allows it to activate both natriuretic peptide receptor-A (NPR-A) and NPR-B, combining the renal and cardiovascular unloading effects of NPR-A activation with the anti-fibrotic and anti-proliferative properties of NPR-B activation.[4][5]

Signaling Pathways and Mechanism of Action

Natriuretic peptides exert their biological effects primarily through the activation of transmembrane particulate guanylyl cyclase receptors, which leads to the synthesis of the second messenger cyclic guanosine monophosphate (cGMP).[1][6]

  • NPR-A Pathway: Activated predominantly by Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), this pathway mediates natriuresis, diuresis, vasodilation, and inhibition of the renin-angiotensin-aldosterone system.[7][8]

  • NPR-B Pathway: The primary receptor for C-type Natriuretic Peptide (CNP), its activation is strongly associated with the inhibition of cardiac fibrosis and hypertrophy.[4][6]

Cenderitide's dual agonism allows it to engage both pathways simultaneously.[9] The signaling cascade for these pathways is illustrated below.

A This compound NPR_A NPR-A (pGC-A) A->NPR_A Hypothesized Dual Activity NPR_B NPR-B (pGC-B) A->NPR_B Hypothesized Dual Activity B Cenderitide (DNP-CNP) B->NPR_A Dual Agonist B->NPR_B Dual Agonist C ANP / BNP C->NPR_A D CNP D->NPR_B GTP GTP NPR_A->GTP NPR_B->GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase Activity PKG PKG Activation cGMP->PKG Effects_A Natriuresis Diuresis Vasodilation PKG->Effects_A Effects_B Anti-fibrosis Anti-hypertrophy Anti-proliferation PKG->Effects_B

Caption: Natriuretic Peptide Signaling Pathways.

Quantitative Data Comparison

The following tables summarize key performance indicators for this compound (hypothetical data) and the designer natriuretic peptide Cenderitide, based on preclinical and clinical findings.

Table 1: Receptor Activation and Second Messenger Production
ParameterThis compoundCenderitide (CD-NP)Reference
Primary Receptor Target(s) NPR-A / NPR-B (Hypothesized)NPR-A and NPR-B[4][9]
Receptor Binding Affinity (Kd) [Insert Data][Insert Data]
EC50 for cGMP Production (HEK cells) [Insert Data]Stimulated cGMP in both NPR-A and NPR-B over-expressing cells[4]
Plasma cGMP Increase (in vivo) [Insert Data]Significant increase vs. placebo[4]
Urinary cGMP Excretion (in vivo) [Insert Data]Significant increase vs. placebo[4]
Table 2: Hemodynamic and Renal Effects (Phase I Human Trial Data)
ParameterThis compoundCenderitide (CD-NP)Reference
Effect on Blood Pressure [Insert Data]No significant decrease vs. placebo[4]
Change in Heart Rate [Insert Data]No significant change[4]
Natriuresis (Sodium Excretion) [Insert Data]Increased vs. placebo[4]
Diuresis (Urine Flow) [Insert Data]Increased vs. placebo[4]
Glomerular Filtration Rate (GFR) [Insert Data]Enhanced GFR[10]
Table 3: Anti-Fibrotic and Neurohumoral Effects
ParameterThis compoundCenderitide (CD-NP)Reference
Inhibition of Collagen Synthesis (Cardiac Fibroblasts) [Insert Data]Significantly suppressed Type I collagen mRNA and protein expression[4]
Effect on Aldosterone [Insert Data]Suppresses aldosterone[9]
Effect on Plasma Renin Activity [Insert Data]Suppressed plasma renin activity[10]
Cardiac Fibrosis Reduction (Animal Model) [Insert Data]Attenuated development of cardiac fibrosis in a 2-week infusion model[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies.

Protocol 1: In Vitro cGMP Production Assay

This assay quantifies the ability of a test compound to stimulate cGMP production in a cell-based system.

Caption: Workflow for in vitro cGMP production assay.
  • Cell Culture: Human Embryonic Kidney (HEK293) cells, engineered to stably overexpress either NPR-A or NPR-B, are cultured under standard conditions.

  • Plating: Cells are seeded into multi-well plates and allowed to adhere for 24 hours.

  • Treatment: Before adding the test peptide, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cGMP. Subsequently, cells are treated with varying concentrations of this compound or the reference peptide (e.g., Cenderitide) for a short period (10-15 minutes).

  • Quantification: The reaction is stopped, and the cells are lysed. The intracellular cGMP concentration is then measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Results are typically normalized to the total protein content of each well and expressed as pmol cGMP/mg protein. Dose-response curves are generated to determine EC50 values.

Protocol 2: In Vivo Hemodynamic and Renal Function Assessment in Canines

This protocol assesses the physiological effects of the test compound on key cardiovascular and renal parameters in a large animal model.

  • Animal Preparation: Normal, healthy canines are anesthetized and instrumented for continuous monitoring of systemic blood pressure, heart rate, and cardiac output. Catheters are placed to allow for intravenous infusion and collection of urine.

  • Baseline Measurement: A stabilization period is allowed post-instrumentation, followed by a baseline data collection period (e.g., 60 minutes) to establish steady-state values for all parameters.

  • Peptide Infusion: A continuous intravenous infusion of the test article (this compound or Cenderitide) or a vehicle control is initiated. The infusion is maintained at a constant rate for a predetermined duration (e.g., 60-120 minutes).

  • Data Collection: Throughout the infusion period, hemodynamic variables are continuously recorded. Urine is collected at timed intervals (e.g., every 15-30 minutes) to measure volume (for diuresis) and sodium concentration (for natriuresis). Blood samples are drawn periodically to measure plasma cGMP and neurohormone levels.

  • Analysis: Changes from baseline are calculated for each parameter and compared between the treatment and vehicle control groups to determine the statistical significance of the observed effects.

Conclusion

The development of designer natriuretic peptides like Cenderitide represents a significant advancement in cardiovascular therapeutics by offering multi-faceted mechanisms of action.[1][11] By targeting both NPR-A and NPR-B, Cenderitide provides a unique combination of renal-enhancing and anti-fibrotic properties, which are highly desirable for treating heart failure.[9]

A thorough evaluation of this compound requires a direct comparison against such an established DNP. The experimental frameworks and data benchmarks provided in this guide offer a robust template for assessing its potential efficacy and therapeutic advantages. Key differentiators will likely include receptor selectivity and affinity, potency in cGMP generation, in vivo hemodynamic profile, and long-term effects on cardiac remodeling. Such a data-driven comparison is essential for positioning this compound within the landscape of next-generation cardiovascular drugs.

References

MCUF-651: A Novel Approach to Hypertension Management Compared to Current Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypertension remains a significant global health challenge, with a substantial portion of patients failing to achieve optimal blood pressure control despite the availability of various antihypertensive agents. This has spurred the search for novel therapeutic strategies. MCUF-651, a first-in-class, orally bioavailable small molecule positive allosteric modulator (PAM) of the natriuretic peptide receptor A (NPRA), represents a promising new approach to hypertension treatment.[1][2] This guide provides a detailed comparison of this compound with current first- and second-line hypertension therapies, supported by available preclinical experimental data.

Mechanism of Action: A Paradigm Shift in Vasodilation

Current mainstream hypertension therapies primarily target the Renin-Angiotensin-Aldosterone System (RAAS) or block calcium channels. This compound introduces a different strategy by enhancing the endogenous natriuretic peptide system.

This compound: This molecule acts as a positive allosteric modulator of NPRA, sensitizing the receptor to its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[2] This amplification of the ANP/BNP signaling cascade leads to increased production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][2] Elevated cGMP levels promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), all of which contribute to a reduction in blood pressure.[1] The natriuretic peptide system is known to counterbalance the effects of the RAAS.[3][4]

Current Therapies:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): These drugs interfere with the RAAS. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while ARBs block angiotensin II from binding to its receptor.[5] Both actions lead to vasodilation and reduced aldosterone secretion.

  • Calcium Channel Blockers (CCBs): These agents inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral resistance.

  • Thiazide Diuretics: These drugs increase sodium and water excretion by the kidneys, reducing blood volume and subsequently, blood pressure.

Preclinical Efficacy of this compound: Experimental Data

A key preclinical study investigated the effects of this compound in spontaneously hypertensive rats (SHRs), a well-established animal model of human essential hypertension.

Experimental Protocol: In Vivo Study in Spontaneously Hypertensive Rats (SHRs)
  • Animal Model: Anesthetized spontaneously hypertensive rats (SHRs) were used.

  • Treatment Groups:

    • This compound group (n=4): Received a single intravenous (IV) bolus of this compound at a dose of 10 mg/kg.

    • Vehicle group (n=5): Received a single IV bolus of the vehicle solution.

  • Parameters Measured:

    • Hemodynamics: Mean Arterial Pressure (MAP) was monitored at baseline and over 60 minutes post-bolus.

    • Biomarkers: Plasma and urinary cGMP (PcGMP and UcGMP) levels were assessed to confirm target engagement.

    • Renal Function: Urinary volume (UV) and urinary sodium (UNa) excretion were measured at baseline and 60 minutes post-bolus.

  • Statistical Analysis: Data were analyzed to compare the changes from baseline between the this compound and vehicle groups.[1]

Quantitative Data Summary
ParameterVehicle (n=5)This compound (10 mg/kg IV; n=4)P-value
Change in Mean Arterial Pressure (ΔMAP) at 15 min (mmHg) -6 ± 2-29 ± 14P=0.04
Change in Plasma cGMP (ΔPcGMP) (pmol/mL) -2 ± 316 ± 5P=0.003
Change in Urinary cGMP (ΔUcGMP) (pmol/min) 30 ± 878 ± 29P=0.01
Urinary Volume (UV) at 60 min (μL/min) Baseline: Not reportedBaseline: 6 ± 260 min: 56 ± 18P<0.001 (vs. baseline)
Urinary Sodium (UNa) at 60 min (μmol/min) Baseline: Not reportedBaseline: 1 ± 0.260 min: 8 ± 2P<0.001 (vs. baseline)

Table 1: Hemodynamic, Biomarker, and Renal Effects of a Single IV Bolus of this compound in Spontaneously Hypertensive Rats.[1]

Comparative Overview: this compound vs. Current Therapies

While direct comparative studies are not yet available, a comparison can be drawn based on their mechanisms and known effects.

FeatureThis compoundACE Inhibitors / ARBsCalcium Channel BlockersThiazide Diuretics
Primary Mechanism NPRA Positive Allosteric Modulator (enhances cGMP signaling)RAAS InhibitionL-type Calcium Channel BlockadeInhibition of Sodium Reabsorption in the Distal Convoluted Tubule
Key Physiological Effects Vasodilation, Natriuresis, DiuresisVasodilation, Reduced Aldosterone SecretionVasodilationNatriuresis, Diuresis
Potential Advantages Novel mechanism, may be effective in resistant hypertension. Orally bioavailable.[2][6]Well-established efficacy and safety profile.Effective in a broad range of patients.Proven to reduce cardiovascular events.
Potential for Synergy High potential for combination therapy with RAAS inhibitors.Often used in combination with diuretics or CCBs.Used in combination with RAAS inhibitors or diuretics.Cornerstone of many combination therapies.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

cluster_MCUF651 This compound Signaling Pathway ANP_BNP ANP / BNP NPRA NPRA Receptor ANP_BNP->NPRA Binds cGMP cGMP NPRA->cGMP Converts MCUF651 This compound (PAM) MCUF651->NPRA Enhances Binding GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering Natriuresis_Diuresis->BP_Lowering

This compound enhances the binding of ANP/BNP to the NPRA receptor, boosting cGMP production.

cluster_RAAS RAAS and Current Therapy Targets Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE Inhibit ARBs ARBs ARBs->AT1_Receptor Block

Current therapies often target the RAAS pathway to lower blood pressure.

cluster_Workflow Experimental Workflow for this compound in SHRs SHR Spontaneously Hypertensive Rats Anesthesia Anesthetize SHR->Anesthesia Baseline Baseline Measurements (MAP, Urine) Anesthesia->Baseline Treatment IV Bolus Injection Baseline->Treatment MCUF651_Group This compound (10 mg/kg) Treatment->MCUF651_Group Vehicle_Group Vehicle Treatment->Vehicle_Group Monitoring 60-min Monitoring MCUF651_Group->Monitoring Vehicle_Group->Monitoring Measurements Post-treatment Measurements (MAP, Urine, Plasma/Urine cGMP) Monitoring->Measurements Analysis Data Analysis Measurements->Analysis

Workflow of the preclinical study of this compound in a rat model of hypertension.

Future Directions and Conclusion

The discovery of this compound opens a new avenue for the treatment of hypertension. Its unique mechanism of action, centered on the potentiation of the body's own natriuretic peptide system, offers a promising alternative and a potential synergistic partner to existing therapies. The preclinical data in spontaneously hypertensive rats are encouraging, demonstrating significant blood pressure reduction and favorable renal effects.[1]

Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Head-to-head comparative studies with current first- and second-line antihypertensive agents will be crucial to determine its precise place in the therapeutic landscape. Additionally, clinical trials in human subjects are necessary to translate these promising preclinical findings into a viable treatment for patients with hypertension, including those with resistant forms of the disease.[6] The development of orally active small molecules like this compound that target the NPRA/cGMP pathway could represent a significant advancement in the management of cardiovascular diseases.[2]

References

A Comparative Analysis of MCUF-651 and Alternative Therapies in Preclinical Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MCUF-651's Therapeutic Potential

The landscape of cardiovascular disease therapeutics is continually evolving, with a focus on novel mechanisms that target the underlying pathophysiology of heart failure and hypertension. One such promising agent is this compound, a first-in-class, orally bioavailable, small molecule positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor. This guide provides a comprehensive comparison of this compound with two key alternative therapeutic classes—soluble guanylate cyclase (sGC) stimulators (vericiguat) and angiotensin receptor-neprilysin inhibitors (ARNIs; sacubitril/valsartan)—based on available preclinical data.

Mechanism of Action: A Tale of Three Pathways

This compound, vericiguat, and sacubitril/valsartan all ultimately augment the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of cardiovascular homeostasis. However, they achieve this through distinct mechanisms.

This compound acts as a GC-A PAM, enhancing the binding affinity of the endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor.[1] This potentiation leads to increased cGMP production, which mediates beneficial effects such as vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1]

Vericiguat , a soluble guanylate cyclase (sGC) stimulator, directly stimulates sGC, the enzyme responsible for converting guanosine triphosphate (GTP) to cGMP. This action is independent of nitric oxide (NO) but is enhanced in its presence.

Sacubitril/valsartan is a combination drug. Sacubitril inhibits neprilysin, an enzyme that degrades natriuretic peptides, thereby increasing their bioavailability to activate the GC-A receptor. Valsartan is an angiotensin II type 1 receptor (AT1R) blocker, which counteracts the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction and cardiac remodeling.

cluster_0 This compound Pathway cluster_1 Vericiguat Pathway cluster_2 Sacubitril/Valsartan Pathway ANP/BNP ANP/BNP GC-A Receptor GC-A Receptor ANP/BNP->GC-A Receptor binds cGMP_1 Increased cGMP GC-A Receptor->cGMP_1 activates This compound This compound This compound->GC-A Receptor enhances binding sGC Soluble Guanylate Cyclase (sGC) cGMP_2 Increased cGMP sGC->cGMP_2 activates Vericiguat Vericiguat Vericiguat->sGC stimulates Neprilysin Neprilysin Natriuretic Peptides Natriuretic Peptides Neprilysin->Natriuretic Peptides degrades Sacubitril Sacubitril Sacubitril->Neprilysin inhibits GC-A Receptor_2 GC-A Receptor Natriuretic Peptides->GC-A Receptor_2 activates cGMP_3 Increased cGMP GC-A Receptor_2->cGMP_3 Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor activates Detrimental Effects Vasoconstriction, Remodeling AT1 Receptor->Detrimental Effects Valsartan Valsartan Valsartan->AT1 Receptor blocks

Figure 1. Signaling pathways of this compound and its alternatives.

Preclinical Efficacy: A Head-to-Head Comparison

Direct comparative preclinical studies of this compound against vericiguat and sacubitril/valsartan in the same cardiovascular disease models are not yet publicly available. However, by examining the existing data for each compound, we can infer their relative therapeutic potential.

In Vitro and Ex Vivo Data
ParameterThis compoundVericiguatSacubitril/Valsartan
Primary Target Guanylyl Cyclase-A (GC-A) ReceptorSoluble Guanylate Cyclase (sGC)Neprilysin & Angiotensin II Type 1 Receptor
Mechanism Positive Allosteric ModulatorDirect StimulatorEnzyme Inhibitor & Receptor Blocker
Effect on cGMP Potentiates ANP/BNP-mediated cGMP production[1]Directly increases cGMP productionIndirectly increases cGMP by preserving natriuretic peptides
Anti-hypertrophic Effect Significant inhibition of TGFβ-1 induced cardiomyocyte hypertrophy[2]Data not readily available in comparable in vitro modelsDemonstrated anti-hypertrophic effects in vivo
In Vivo Animal Model Data

Hypertension Model (Spontaneously Hypertensive Rats - SHR)

ParameterThis compoundVericiguatSacubitril/Valsartan
Dose 10 mg/kg (IV)Not available in a comparable modelNot available in a comparable model
Effect on Mean Arterial Pressure (MAP) Significant reductionData not availableData not available
Effect on cGMP Significant increase in plasma and urineData not availableData not available

Heart Failure Models (Pressure Overload, Myocardial Infarction)

While in vivo data for this compound in heart failure models is limited, data for vericiguat and sacubitril/valsartan demonstrate their efficacy in improving cardiac function and reducing adverse remodeling.

ParameterVericiguat (HFpEF Rat Model)Sacubitril/Valsartan (Pressure Overload Mouse Model)
Dose 0.1 - 3 mg/kg/dayNot specified
Effect on Cardiac Function Improved cardiac functionImproved diastolic function
Effect on Cardiac Fibrosis Reduced interstitial fibrosisSignificantly ameliorated cardiac fibrosis
Effect on Mortality Dose-dependent reduction in mortalityData not available

Experimental Protocols: A Guide to Key Methodologies

Reproducibility is paramount in preclinical research. Below are detailed protocols for key experimental models and assays relevant to the evaluation of these cardiovascular drugs.

Transverse Aortic Constriction (TAC) in Mice

This surgical procedure induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

Start Start Anesthesia Anesthetize Mouse (e.g., isoflurane) Start->Anesthesia Intubation Endotracheal Intubation & Mechanical Ventilation Anesthesia->Intubation Incision Midline Cervical Incision Intubation->Incision Exposure Expose Trachea & Aortic Arch Incision->Exposure Ligation Ligate Transverse Aorta between Innominate & Left Carotid Arteries (using a spacer, e.g., 27G needle) Exposure->Ligation Closure Close Chest & Skin Ligation->Closure Recovery Post-operative Care & Analgesia Closure->Recovery End End Recovery->End Start Start Anesthesia Anesthetize Rat (e.g., ketamine/xylazine) Start->Anesthesia Intubation Endotracheal Intubation & Mechanical Ventilation Anesthesia->Intubation Thoracotomy Left Thoracotomy (4th or 5th intercostal space) Intubation->Thoracotomy Heart_Exposure Expose the Heart Thoracotomy->Heart_Exposure LAD_Ligation Ligate the Left Anterior Descending (LAD) Coronary Artery Heart_Exposure->LAD_Ligation Chest_Closure Close the Chest Wall LAD_Ligation->Chest_Closure Skin_Closure Suture the Skin Chest_Closure->Skin_Closure Recovery Post-operative Care Skin_Closure->Recovery End End Recovery->End

References

assessing the safety profile of MCUF-651 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Preclinical Safety Profile of MCUF-651 and Praliciguat

This guide provides a comparative overview of the preclinical safety and pharmacological profiles of this compound, a novel positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor, and Praliciguat, a soluble guanylate cyclase (sGC) stimulator. Both compounds ultimately lead to an increase in cyclic guanosine monophosphate (cGMP), a key second messenger in cardiovascular homeostasis. This comparison is intended for researchers, scientists, and drug development professionals to understand the preclinical characteristics of these two distinct mechanisms for augmenting cGMP signaling.

It is important to note that publicly available, detailed preclinical toxicology data for this compound is limited. The majority of the available information pertains to its pharmacokinetics and pharmacodynamics. In contrast, Praliciguat has progressed to clinical trials, providing more extensive, albeit clinically focused, safety data.

Mechanism of Action

This compound is a first-in-class, orally bioavailable small molecule that acts as a PAM at the GC-A receptor.[1][2] It enhances the binding of the endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor, thereby potentiating the production of cGMP.[3] this compound has demonstrated selectivity for the GC-A receptor over the GC-B receptor.[3][4]

Praliciguat is an orally administered sGC stimulator. It sensitizes sGC to endogenous nitric oxide (NO), leading to increased cGMP production. This mechanism is particularly relevant in conditions associated with deficient NO signaling.[5]

Pharmacological and Pharmacokinetic Profiles

A summary of the key preclinical and clinical data for this compound and Praliciguat is presented in the tables below.

Table 1: Preclinical Pharmacokinetic and In Vitro Potency of this compound
ParameterValueSpeciesStudy Type
Pharmacokinetics
Clearance20.3 mL/min/kgMouseIntravenous (5 mg/kg)
Volume of Distribution (Vdss)16.8 L/kgMouseIntravenous (5 mg/kg)
Half-life (t1/2)10.9 hMouseIntravenous (5 mg/kg)
Peak Plasma Concentration (Cmax)605 ng/mLMouseOral (10 mg/kg)
Half-life (t1/2)9.1 hMouseOral (10 mg/kg)
Area Under the Curve (AUC)7,095 ng·h/mLMouseOral (10 mg/kg)
In Vitro Potency
EC50 (ANP potentiation)0.45 µMHumanHEK293 GC-A cells

Data sourced from PNAS (2021).[3]

Table 2: Preclinical and Clinical Safety Profile of Praliciguat
FindingSpecies/PopulationStudy Type
Preclinical Findings
Oral BioavailabilityRatPharmacokinetic study
Predominant ClearanceRatPharmacokinetic study
Cardioprotective EffectsRat (Dahl salt-sensitive hypertensive heart failure model)Efficacy study
Renoprotective EffectsRat (ZSF1 model of diabetic nephropathy)Efficacy study
Anti-inflammatory EffectsMouse (TNFα-induced inflammation model)Efficacy study
Clinical Findings (Phase 1 & 2)
Most Common Adverse EventsHealthy Adults & Patients with Diabetic Kidney DiseaseMultiple-ascending-dose study & Phase 2 trial
- Headache
- Symptoms of vasodilation/blood pressure lowering
Serious Adverse EventsHealthy AdultsMultiple-ascending-dose study
- None reported
Effects on Blood PressureHealthy Adults & Patients with Diabetic Kidney DiseaseMultiple-ascending-dose study & Phase 2 trial
- Sustained decreases
Effects on Heart RatePatients with Diabetic Kidney DiseasePhase 2 trial
- Small increases

Data sourced from various clinical and preclinical publications.[5][6][7]

Experimental Protocols

In Vivo Pharmacokinetics of this compound in Mice

Male C57BL/6 mice were administered this compound either as a single intravenous bolus (5 mg/kg) or by oral gavage (10 mg/kg). The formulation consisted of this compound dissolved in a vehicle of DMSO, Tween 80, and water. Blood samples were collected at various time points post-administration, and plasma concentrations of this compound were determined using a validated analytical method to calculate pharmacokinetic parameters.[3]

Praliciguat Multiple-Ascending-Dose Clinical Study

This was a randomized, placebo-controlled study in healthy adult subjects. Four cohorts received once-daily oral doses of praliciguat for 14 days, followed by a dose up-titration for 7 days. Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters. Pharmacokinetics and pharmacodynamics (plasma cGMP levels) were also evaluated.[5]

Signaling Pathways and Experimental Workflows

GC-A Signaling Pathway and Modulation by this compound

GC_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GC_A Guanylyl Cyclase-A (GC-A) Receptor ANP->GC_A Binds cGMP cGMP GC_A->cGMP Converts GTP GTP GTP->GC_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Vasodilation, Natriuresis, Anti-hypertrophy PKG->Cellular_Effects Phosphorylates targets leading to MCUF651 This compound (PAM) MCUF651->GC_A Enhances ANP/BNP binding

Caption: this compound enhances the binding of ANP/BNP to the GC-A receptor, increasing cGMP production.

General Preclinical Workflow for a Novel Therapeutic

Preclinical_Workflow Discovery Compound Discovery (e.g., HTS) Lead_Opt Lead Optimization (SAR) Discovery->Lead_Opt In_Vitro In Vitro Characterization (Potency, Selectivity, MoA) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vitro->In_Vivo_Efficacy In_Vivo_PK->In_Vivo_Efficacy Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) In_Vivo_Efficacy->Safety_Pharm Tox Toxicology Studies (Single- & Repeat-Dose, Genotoxicity) Safety_Pharm->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for the preclinical development of a novel therapeutic compound.

Comparative Summary and Conclusion

This compound represents a novel approach to augmenting the natriuretic peptide system by acting as a positive allosteric modulator of the GC-A receptor. Preclinical studies have demonstrated its oral bioavailability in mice and its ability to potentiate ANP-mediated cGMP production in human cells.[1][3] These findings support its potential therapeutic utility in cardiovascular diseases. However, a comprehensive preclinical safety and toxicology profile of this compound is not yet publicly available.

In comparison, Praliciguat, which enhances cGMP signaling through a different mechanism (sGC stimulation), has undergone more extensive evaluation, including clinical trials. The safety profile of Praliciguat in humans is characterized primarily by adverse events consistent with its vasodilatory mechanism of action, such as headache and hypotension.[5] Preclinical studies in various animal models have shown its potential for cardioprotective, renoprotective, and anti-inflammatory effects.[6]

For drug development professionals, the comparison of this compound and Praliciguat highlights two distinct strategies for targeting the cGMP pathway. While this compound's allosteric modulation of a specific receptor offers the potential for a nuanced and targeted effect, the broader sGC stimulation by Praliciguat may have applications in a wider range of diseases characterized by impaired NO signaling. Further preclinical safety studies on this compound will be crucial to fully understand its therapeutic window and potential for clinical development.

References

Translational Challenges from In Vitro Findings to In Vivo Models: A Comparative Guide on MCUF-651 and Mitochondrial Calcium Uniporter (MCU) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Primary Topic: Initial research indicates that the compound of interest, MCUF-651, is a positive allosteric modulator (PAM) of the Guanylyl Cyclase A (GC-A) receptor, rather than an inhibitor of the Mitochondrial Calcium Uniporter (MCU). This guide will first address the translational challenges of this compound in the context of its actual mechanism of action. Recognizing the potential interest in MCU inhibition, a separate, detailed comparison guide on MCU inhibitors is also provided.

Part 1: this compound and Modulation of the Guanylyl Cyclase A (GC-A) Pathway

This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the particulate guanylyl cyclase A (GC-A) receptor.[1][2][3] Its primary function is to enhance the signaling of endogenous ligands like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which are crucial for regulating blood pressure, intravascular volume, and cardiovascular homeostasis.[1][4]

Data Presentation: this compound vs. Endogenous GC-A Agonists
Compound/PeptideClassIn Vitro Potency (EC50)In Vivo ModelKey In Vivo Findings
This compound GC-A Positive Allosteric Modulator0.45 µM (in HEK293 GC-A cells, potentiating ANP-mediated cGMP production)[1][3]Spontaneously Hypertensive Rats (SHRs)A single 10mg/kg IV bolus significantly increased plasma and urinary cGMP, reduced mean arterial pressure by approximately 29 mmHg, and enhanced sodium and water excretion.[5]
Atrial Natriuretic Peptide (ANP) Endogenous GC-A AgonistNot applicable (endogenous ligand)Normotensive RabbitsLowers diastolic and systolic blood pressure.[6]
B-type Natriuretic Peptide (BNP) Endogenous GC-A AgonistNot applicable (endogenous ligand)Not specified in provided resultsActivates the GC-A receptor to produce cGMP.[4]
Translational Challenges of this compound

Translating the promising in vitro findings of this compound to effective in vivo models presents several challenges:

  • Pharmacokinetics and Bioavailability: While initial studies show oral bioavailability in mice, optimizing the formulation for consistent absorption and half-life in larger animal models and eventually humans is a significant hurdle.[1][7]

  • Dependency on Endogenous Ligands: As a PAM, the efficacy of this compound is dependent on the presence of endogenous ANP and BNP.[1] The circulating levels of these peptides can vary significantly between individuals and in different disease states, potentially leading to variable responses to this compound.

  • Off-Target Effects: While this compound has shown selectivity for GC-A over GC-B, comprehensive in vivo studies are necessary to rule out unforeseen off-target effects that were not apparent in in vitro cellular assays.[8]

  • Dose-Response Relationship In Vivo: Establishing a clear and predictable dose-response relationship for blood pressure reduction and renal effects in vivo is more complex than in controlled in vitro systems. This requires extensive dose-ranging studies in relevant animal models of hypertension and heart failure.[5][9]

Experimental Protocols

1. In Vitro cGMP Measurement Assay

This protocol is adapted from methods used to assess the activity of GC-A modulators.[10][11][12]

  • Cell Culture: HEK293 cells overexpressing the human GC-A receptor are seeded in 48-well plates and grown to 80-90% confluency.

  • Treatment: The cell culture medium is replaced with a treatment buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation. Cells are pre-treated with varying concentrations of this compound for a short period (e.g., 5 minutes).

  • Stimulation: A fixed concentration of ANP is added to the wells to stimulate cGMP production, and the cells are incubated for a specified time.

  • Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cGMP concentration is then measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The results are typically read on a microplate reader at 450 nm.

  • Data Analysis: The cGMP concentrations are calculated based on a standard curve. The EC50 value for this compound's potentiation of the ANP response is determined from the dose-response curve.

2. In Vivo Blood Pressure and Renal Function Assessment in Spontaneously Hypertensive Rats (SHRs)

This protocol is based on the in vivo studies performed with this compound.[5]

  • Animal Model: Anesthetized Spontaneously Hypertensive Rats (SHRs) are used as a model for experimental hypertension.

  • Drug Administration: A single intravenous (IV) bolus of this compound (e.g., 10mg/kg) or a vehicle control is administered.

  • Monitoring:

    • Blood Pressure: Mean Arterial Pressure (MAP) is continuously monitored via a catheterized artery.

    • Urine Collection: Urine is collected at baseline and at timed intervals post-injection to measure urinary volume and sodium excretion.

    • Blood and Urine Samples: Plasma and urine samples are collected to measure cGMP levels, typically using an ELISA-based assay.

  • Data Analysis: Changes in MAP, urinary volume, sodium excretion, and cGMP levels from baseline are calculated and compared between the this compound treated group and the vehicle control group.

Mandatory Visualizations

GC_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GCA GC-A Receptor ANP->GCA Binds MCUF651 This compound (PAM) MCUF651->GCA Enhances Binding cGMP cGMP GCA->cGMP Converts GTP GTP GTP->GCA PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis

Caption: GC-A signaling pathway with this compound modulation.

Part 2: A Comparative Guide to Mitochondrial Calcium Uniporter (MCU) Inhibitors

The Mitochondrial Calcium Uniporter (MCU) is a protein complex in the inner mitochondrial membrane responsible for the uptake of calcium into the mitochondrial matrix.[13] Dysregulation of MCU-mediated calcium uptake is implicated in various pathological conditions, making it a target for therapeutic intervention.[13]

Data Presentation: Comparison of MCU Inhibitors
InhibitorClassIn Vitro Potency (IC50)In Vivo ModelKey In Vivo Findings
Ru360 Ruthenium-based Compound~0.18 nM (in cardiac mitochondria)[14]High-Fat Diet (HFD) MiceIntraperitoneal injection (0.01 µM/kg) can alleviate HFD-induced hepatic steatosis.[15][16]
Ru265 Ruthenium-based Compound~2.5 nM (in permeabilized HeLa cells)[14]Not specified in provided resultsMore potent than Ru360 in permeabilized cells.[17][18]
Mitoxantrone Small MoleculeNot specified in provided resultsHigh-Fat Diet (HFD) MiceIntraperitoneal injection (0.01 µM/kg) can alleviate HFD-induced hepatic steatosis.[15][16]
KB-R7943 Small MoleculeNot specified in provided resultsNot specified in provided resultsAlso inhibits the Na+/Ca2+ exchanger.
Translational Challenges of MCU Inhibitors
  • Cell Permeability and Targeting: A major challenge is designing inhibitors that can efficiently cross the plasma membrane and accumulate within the mitochondria of target tissues in vivo.[19]

  • Specificity and Off-Target Effects: Many MCU inhibitors have known off-target effects. For instance, mitoxantrone is a topoisomerase II inhibitor used in cancer chemotherapy, and KB-R7943 also inhibits the Na+/Ca2+ exchanger.[17] These off-target activities can lead to toxicity and complicate the interpretation of in vivo results.

  • Toxicity: Ruthenium-based compounds, while potent, can have toxicity concerns that need to be carefully evaluated in preclinical in vivo studies.

  • Variable Tissue Expression of MCU Complex Subunits: The sensitivity of the MCU to inhibitors can vary between tissues due to differences in the expression of regulatory subunits like MICU1.[14] This can lead to different therapeutic and toxicological outcomes in different organs.

Experimental Protocols

1. In Vitro Mitochondrial Calcium Uptake Assay

This protocol is based on methods for measuring calcium uptake in isolated mitochondria.[20][21][22]

  • Mitochondrial Isolation: Mitochondria are isolated from tissues (e.g., mouse heart or liver) through differential centrifugation.

  • Assay Buffer: Isolated mitochondria are suspended in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green-5N).

  • Inhibitor Treatment: The mitochondrial suspension is pre-incubated with the MCU inhibitor at various concentrations.

  • Calcium Addition: A bolus of CaCl2 is added to the suspension to initiate calcium uptake.

  • Fluorescence Monitoring: The change in fluorescence of the calcium-sensitive dye is monitored over time using a plate reader or fluorometer. A decrease in the rate of fluorescence change in the presence of the inhibitor indicates inhibition of mitochondrial calcium uptake.

  • Data Analysis: The rate of calcium uptake is calculated from the fluorescence trace. The IC50 value is determined by plotting the inhibition of calcium uptake against the concentration of the inhibitor.

2. In Vivo Assessment of Hepatic Steatosis in a High-Fat Diet (HFD) Mouse Model

This protocol is based on studies investigating the in vivo effects of MCU inhibitors.[15][16]

  • Animal Model: Mice are fed a high-fat diet for several weeks to induce hepatic steatosis (fatty liver).

  • Drug Administration: The MCU inhibitor (e.g., Ru360 or mitoxantrone) or a vehicle control is administered to the mice, typically via intraperitoneal injection.

  • Tissue Analysis: After the treatment period, the mice are euthanized, and their livers are collected.

  • Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.

  • Biochemical Analysis: Liver homogenates are used to measure triglyceride and cholesterol levels.

  • Data Analysis: The degree of hepatic steatosis, as determined by histology and biochemical analysis, is compared between the inhibitor-treated group and the control group to assess the therapeutic efficacy of the MCU inhibitor.

Mandatory Visualizations

MCU_Inhibition_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation IsolatedMito Isolated Mitochondria CaAssay Calcium Uptake Assay (e.g., Calcium Green-5N) IsolatedMito->CaAssay IC50 Determine IC50 CaAssay->IC50 DrugAdmin Administer MCU Inhibitor IC50->DrugAdmin Inform Dose Selection AnimalModel Disease Animal Model (e.g., HFD Mouse) AnimalModel->DrugAdmin Phenotype Assess Phenotype (e.g., Hepatic Steatosis) DrugAdmin->Phenotype

Caption: Experimental workflow for MCU inhibitor validation.

MCU_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Ca_cytosol Ca2+ MCU_complex MCU Complex Ca_cytosol->MCU_complex Uptake Ca_matrix Ca2+ MCU_complex->Ca_matrix Metabolism Metabolism (ATP Production) Ca_matrix->Metabolism Regulates Apoptosis Apoptosis (under overload) Ca_matrix->Apoptosis Triggers Inhibitor MCU Inhibitor (e.g., Ru360) Inhibitor->MCU_complex Blocks

Caption: Mitochondrial calcium uptake and its inhibition.

References

Comparative Pharmacological Activity of MCUF-651: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of MCUF-651, a novel small molecule positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor, across various species. The objective is to offer a clear perspective on its performance, supported by experimental data, to aid in research and development efforts. For comparative context, we include data on a native peptide agonist, Atrial Natriuretic Peptide (ANP), and a selective guanylyl cyclase-B (GC-B) PAM, MCUF-42.

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule that potentiates the activity of the endogenous ligands of the GC-A receptor, namely Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). By enhancing the sensitivity of the GC-A receptor, this compound amplifies the production of the second messenger, cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating blood pressure, natriuresis, and cardiovascular homeostasis. This document summarizes the in vitro, ex vivo, and in vivo pharmacological activities of this compound in human, rat, and mouse models, providing a cross-species perspective on its therapeutic potential.

Data Presentation

Table 1: In Vitro and Ex Vivo Potency of this compound
CompoundSpeciesAssay SystemPotency MetricValueReference
This compound HumanHEK293 cells overexpressing GC-AEC50 (in the presence of ANP)0.45 µM[1][2]
HumanHuman Plasma (from normal, hypertensive, and heart failure patients) applied to HEK293 GC-A cellscGMP generationDose-dependent increase, greatest in heart failure plasma[1][3]
ANP HumanHEK293 cells overexpressing GC-AKD0.72 nM[3]
Table 2: In Vivo Pharmacological Activity and Pharmacokinetics
CompoundSpeciesModelKey FindingsPharmacokinetic ParametersReference
This compound Mouse-Orally bioavailableOral (10 mg/kg): Cmax: 605 ng/mL, T1/2: 9.1 h, AUC: 7,095 ng·h/mL. IV (5 mg/kg): T1/2: 10.9 h, Clearance: 20.3 mL/min/kg[3]
RatSpontaneously Hypertensive Rats (SHR)IV (10 mg/kg): Increased plasma and urinary cGMP, significant reduction in mean arterial pressure, increased urinary volume and sodium excretion.Not Reported[4]
Table 3: Selectivity Profile
CompoundTargetSpeciesAssayActivityReference
This compound GC-AHumancGMP generation in HEK293 cellsPotentiates ANP-mediated cGMP production[1]
GC-BHumancGMP generation in HEK293 cellsNo activity in the presence or absence of CNP[1]
MCUF-42 GC-BHumancGMP generation in HEK293 cellsPotentiates CNP-mediated cGMP production[5]
GC-AHumancGMP generation in HEK293 cellsNo activity[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

This compound Mechanism of Action cluster_membrane Cell Membrane GCA GC-A Receptor cGMP cGMP GCA->cGMP Converts ANP_BNP ANP / BNP (Endogenous Ligands) ANP_BNP->GCA Binds to orthosteric site MCUF651 This compound (PAM) MCUF651->GCA Binds to allosteric site GTP GTP GTP->GCA Downstream Downstream Physiological Effects (Vasodilation, Natriuresis) cGMP->Downstream

Caption: Mechanism of action of this compound as a positive allosteric modulator of the GC-A receptor.

Experimental Workflow for In Vitro cGMP Assay cluster_workflow Start HEK293 cells overexpressing GC-A Incubate Incubate with this compound and/or ANP Start->Incubate Lyse Cell Lysis Incubate->Lyse Measure Measure cGMP levels (e.g., HTRF assay) Lyse->Measure Analyze Data Analysis (EC50 determination) Measure->Analyze

References

Safety Operating Guide

Essential Safety and Disposal Procedures for MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) with official disposal procedures for MCUF-651 is not publicly available. Therefore, this document provides essential guidance based on established best practices for the handling and disposal of new or uncharacterized chemical compounds in a laboratory setting. Always treat novel compounds as potentially hazardous and consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Proper management of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. The following procedures outline a general framework for the safe disposal of this compound.

Immediate Safety and Handling

Before beginning any work with this compound, a thorough risk assessment should be conducted. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (Butyl gloves are recommended when working with DMSO)[1]

  • A laboratory coat

All handling of this compound, especially in powdered form or when preparing solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash and safety shower must be accessible.[2]

Disposal Protocol for this compound Waste

The disposal of this compound and materials contaminated with it should follow a systematic and cautious approach, adhering to the principles of hazardous waste management.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of comprehensive safety data, all waste generated from experiments involving this compound must be classified as hazardous chemical waste.[3]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless their compatibility is confirmed.[3] Incompatible chemicals can react violently, produce toxic gases, or cause fires.[3]

    • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid consumables in a designated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound, such as those dissolved in Dimethyl Sulfoxide (DMSO), should be collected in a separate, compatible liquid waste container.[1][4] Organic solvent waste should be kept separate from aqueous waste.[4]

    • Sharps Waste: Needles, syringes, or any contaminated glassware capable of causing punctures must be disposed of in a designated sharps container.[5][6]

Step 2: Waste Containment and Labeling

  • Primary Container: Use only approved, chemical-resistant containers with secure, tight-fitting lids for waste collection.[3][7] For liquid waste, do not overtighten the lid to avoid pressure buildup.[4]

  • Secondary Containment: Place the primary waste container within a larger, unbreakable secondary container (like a plastic tub) to contain any potential spills or leaks.[3]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[3]

    • The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.[3]

    • The specific hazards of the waste (e.g., "Toxic," "Flammable"). If the hazards are not fully known, state "Hazards Not Fully Known."[3]

    • The accumulation start date (the date the first drop of waste was added).[3][5]

    • The Principal Investigator's name and laboratory location.[3]

Step 3: Storage and Disposal

  • Storage: Store the labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[2] Do not dispose of this compound or its solutions down the sink or in the regular trash.

Quantitative Data on General Laboratory Waste Disposal

The following table summarizes general quantitative limits for certain types of laboratory waste disposal. Note that these are examples and do not apply to this compound , which must be treated as hazardous waste.

ParameterGuideline/LimitWaste StreamSource
Sewer Disposal Concentration Approx. 1% or lessSpecific water-soluble organic chemicals[8]
Daily Sewer Disposal Volume < 4 LitersSpecific water-soluble organic chemicals[8]
Radioactive Sewer Disposal < 200 µCi per lab per dayWater-soluble or readily dispersible radioactive waste[8]
In-Lab Neutralization < 25 mL (strong, concentrated)Acids and Bases[9]
Neutralized pH Range 5.0 - 9.0Neutralized acid/base solutions for sewer disposal[9]

Experimental Protocols and Workflows

General Disposal Workflow for a Novel Research Compound

The logical flow for determining the proper disposal route for a research chemical like this compound is outlined below. This workflow emphasizes a conservative approach that prioritizes safety and compliance.

G cluster_prep Step 1: Pre-Disposal Assessment cluster_eval Step 2: Hazard Identification & Segregation cluster_contain Step 3: Containment & Labeling cluster_dispose Step 4: Final Disposal start Waste Generated (this compound) sds Consult Safety Data Sheet (SDS) start->sds Always First Step unknown SDS Unavailable or Incomplete? Treat as Potentially Hazardous sds->unknown If Yes identify Identify Waste Type (Solid, Liquid, Sharps) sds->identify If Available unknown->identify segregate Segregate Waste Streams (e.g., Organic, Aqueous, Solid) identify->segregate container Use Appropriate, Compatible Waste Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards, Date, PI Info container->labeling secondary Place in Secondary Containment labeling->secondary storage Store in Designated Satellite Accumulation Area secondary->storage ehs Contact EHS for Waste Pickup storage->ehs

References

Personal protective equipment for handling MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for MCUF-651, this compound must be treated as a substance with unknown hazards. The following guidelines are based on the known solvent, Dimethyl Sulfoxide (DMSO), and standard protocols for handling novel chemical entities.[1][2][3]

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is mandatory to ensure personnel safety and proper disposal of hazardous materials.

Risk Assessment and Hazard Identification

Given that this compound is a novel compound, a thorough risk assessment is the first critical step before any handling.[2][4][5][6][7] The primary known hazard is associated with its solvent, DMSO. DMSO is a combustible liquid that can readily penetrate the skin, carrying dissolved substances with it.[8][9] Therefore, any toxic properties of this compound could be enhanced through skin absorption when dissolved in DMSO.

Key Hazards:

  • This compound: Unknown toxicological properties. Assume it is hazardous.[1]

  • DMSO: Skin and eye irritant.[10][11] Readily absorbed through the skin.[8] Combustible liquid.[9] Can transport other dissolved chemicals into the body.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when handling this compound dissolved in DMSO.

Protection Level Equipment Specification and Rationale
Primary Engineering Controls Chemical Fume HoodAll handling of this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation of aerosols or vapors.[11][12]
Secondary Engineering Controls Eyewash Station and Safety ShowerMust be readily accessible in the immediate work area for emergency use in case of skin or eye contact.[12]
Hand Protection Double Gloving with Butyl or Neoprene GlovesStandard nitrile gloves offer poor protection against DMSO.[8] Wear a pair of butyl rubber or neoprene gloves over a pair of nitrile gloves.[8][9] Inspect gloves for any signs of degradation or contamination before and during use.[13]
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-compliant chemical splash goggles are mandatory.[1] A face shield should be worn over the goggles, especially when there is a risk of splashes.[1][14]
Body Protection Chemical-Resistant Lab Coat and ApronA flame-resistant lab coat buttoned to its full length is required.[1][11] For larger volumes or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Foot Protection Closed-Toed ShoesSandals or perforated shoes are strictly prohibited in the laboratory.[15][13]

Experimental Protocols: Handling and Operational Plan

Preparation:

  • Designated Area: All work with this compound must be performed in a designated area within a chemical fume hood.[1]

  • Gather Materials: Before starting, ensure all necessary PPE, spill kits, and waste containers are readily available.

  • Pre-Labeling: All vials and containers for this compound solutions must be clearly labeled with the compound name, concentration, solvent (DMSO), date, and appropriate hazard pictograms.[1]

Handling Procedure:

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: If starting with solid this compound, weigh the required amount directly into a tared vial inside the fume hood.

  • Dissolving: Add the appropriate volume of DMSO to the vial containing this compound. Cap the vial securely and mix gently until the compound is fully dissolved.

  • Aliquoting: If necessary, aliquot the stock solution into smaller, pre-labeled vials for individual experiments.

  • Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate decontaminating solution.

Spill and Emergency Procedures

Minor Spill (inside fume hood):

  • Alert personnel in the immediate area.

  • Absorb the spill with an inert, dry material from a chemical spill kit.[16]

  • Place the absorbent material in a sealed, labeled hazardous waste bag.[16]

  • Clean the spill area with soap and water.[16]

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (outside fume hood):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Contact the institution's Environmental Health & Safety (EHS) department.

  • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[1][16]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][16]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[11]

Disposal Plan

All waste containing this compound and/or DMSO must be treated as hazardous waste.

Waste Type Disposal Procedure
Liquid Waste Collect all liquid waste containing this compound and DMSO in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[16][17] The container should be stored in a flammable storage cabinet.[9]
Solid Waste All contaminated solid waste, including pipette tips, vials, gloves, and absorbent materials, must be collected in a dedicated, sealed, and labeled hazardous waste bag.[17]
Sharps Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste.[17]

Quantitative Data: Dimethyl Sulfoxide (DMSO) Properties

PropertyValue
CAS Number 67-68-5
Molecular Formula (CH₃)₂SO
Physical State Liquid
Color Colorless
Boiling Point 189 °C
Flash Point 89 °C
Lower Explosive Limit 2.6% (V)
Upper Explosive Limit 42% (V)

Source: GHS Classification for Dimethyl Sulfoxide[11]

Workflow for Safe Handling and Disposal of this compound

MCUF651_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment (Assume Hazardous) GatherMaterials Gather PPE, Spill Kit, and Waste Containers RiskAssessment->GatherMaterials PrepWorkArea Prepare Designated Area in Fume Hood GatherMaterials->PrepWorkArea DonPPE Don All Required PPE PrepWorkArea->DonPPE WeighDissolve Weigh/Dissolve this compound in DMSO DonPPE->WeighDissolve Experiment Perform Experimental Procedures WeighDissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Exposure Personnel Exposure Experiment->Exposure SegregateWaste Segregate Liquid, Solid, and Sharps Waste Decontaminate->SegregateWaste LabelWaste Label Hazardous Waste Containers SegregateWaste->LabelWaste StoreWaste Store in Designated Satellite Accumulation Area LabelWaste->StoreWaste EHS_Pickup Arrange for EHS Waste Pickup StoreWaste->EHS_Pickup SpillResponse Follow Spill Response Protocol Spill->SpillResponse ExposureResponse Follow First Aid and Exposure Protocol Exposure->ExposureResponse

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.